5-Bromopyridine-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJINPZOASSMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597978 | |
| Record name | 5-Bromopyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137178-88-2 | |
| Record name | 5-Bromopyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-pyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Bromopyridine-2-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research.
Core Chemical Properties
This compound (CAS No: 137178-88-2) is a solid, moisture-sensitive compound.[1] It is a derivative of pyridine, a heterocyclic motif prevalent in a wide array of biologically active molecules. Its unique structure, featuring a bromine atom and a reactive carbonyl chloride group on the pyridine ring, makes it a valuable building block for creating more complex molecules.
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 137178-88-2 | [2][3][4][5][6] |
| Molecular Formula | C₆H₃BrClNO | [3][5][6] |
| Molecular Weight | 220.45 g/mol | [3][5][6] |
| Physical Form | Solid | [1] |
| Boiling Point | 250 °C | [1][3] |
| Density | 1.760 g/cm³ | [1][3] |
| Flash Point | 105 °C | [1][3] |
| Purity | 97-99% | [2] |
| InChI Key | IJJINPZOASSMGD-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=NC=C1Br)C(=O)Cl | [7] |
This compound is classified as a corrosive solid.[4] It is designated with the GHS05 pictogram and the signal word "Danger".
-
Hazard Statement (H314): Causes severe skin burns and eye damage.[4]
-
Precautionary Measures: It is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]
-
Storage: The compound should be stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability.[5] It is also noted to be moisture-sensitive.[1]
Synthesis Protocol
The primary method for synthesizing this compound involves the conversion of its corresponding carboxylic acid.
This procedure details the conversion of 5-bromo-pyridine-2-carboxylic acid to the acyl chloride using oxalyl chloride.
Materials:
-
5-bromo-pyridine-2-carboxylic acid (0.05 mmol)
-
Dichloromethane (80 mL)
-
Oxalyl chloride (0.24 mmol)
-
N,N-dimethylformamide (DMF) (5 drops)
Methodology:
-
A solution of 5-bromo-pyridine-2-carboxylic acid in dichloromethane is prepared in a suitable reaction vessel.
-
Oxalyl chloride and a catalytic amount of DMF are slowly added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
-
The process yields 5-bromo-pyridine-2-carbonyl chloride.[2][3]
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 137178-88-2 [chemicalbook.com]
- 3. This compound CAS#: 137178-88-2 [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 137178-88-2|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 5-bromo-pyridine-2-carbonyl chloride (C6H3BrClNO) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.co.uk [fishersci.co.uk]
In-Depth Technical Guide: 5-Bromopyridine-2-carbonyl chloride (CAS 137178-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carbonyl chloride, with the CAS number 137178-88-2, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a reactive acyl chloride group, makes it a versatile reagent for the introduction of the 5-bromopyridinyl-2-carbonyl moiety into a wide range of molecules. This functionality is of significant interest in the development of novel therapeutic agents, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The presence of the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, while the acyl chloride allows for efficient amide and ester bond formation.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 137178-88-2 | [1][2] |
| Molecular Formula | C₆H₃BrClNO | [1][2][3] |
| Molecular Weight | 220.45 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | ≥ 98% | |
| Storage Temperature | 2-8°C under inert atmosphere |
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR | Aromatic protons typically appear in the range of 7.5-9.0 ppm. |
| ¹³C NMR | Carbonyl carbon (~160-170 ppm), aromatic carbons (~120-155 ppm). |
| FT-IR (cm⁻¹) | C=O stretch (~1750-1800 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) with characteristic isotopic pattern for Br and Cl. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of 5-bromo-2-pyridinecarboxylic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.[1]
Materials:
-
5-bromo-2-pyridinecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-bromo-2-pyridinecarboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add an excess of oxalyl chloride or thionyl chloride to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield crude this compound, which can often be used in the next step without further purification.
Synthesis Workflow
General Protocol for Amide Synthesis
This compound is a highly reactive acylating agent and readily reacts with primary and secondary amines to form the corresponding amides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve the amine and a slight excess of the tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Amide Synthesis Workflow
Applications in Drug Discovery and Medicinal Chemistry
The 5-bromopyridine-2-carboxamide moiety is a privileged scaffold found in a number of biologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, and the planar aromatic ring can participate in π-stacking interactions with biological targets. The bromine atom can be utilized for further structural modifications via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
While specific signaling pathways directly involving this compound are not extensively documented, its utility as a synthetic intermediate suggests its role in the development of inhibitors for various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, related bromopyrimidine derivatives are used in the synthesis of kinase inhibitors targeting pathways involving Aurora kinases and cyclin-dependent kinases (CDKs).[4] The general synthetic strategies employing such building blocks often involve the initial formation of an amide bond followed by a subsequent cross-coupling reaction.
Logical Relationship in Drug Discovery
Safety Information
This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions should be taken during handling and storage.
-
Hazard Statements: Causes severe skin burns and eye damage.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Pictogram: GHS05 (Corrosion)
It should be handled in a well-ventilated fume hood, and stored under an inert atmosphere in a cool, dry place.
References
An In-depth Technical Guide to 5-Bromopyridine-2-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-2-carbonyl chloride is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its distinct chemical structure, featuring a pyridine ring substituted with a bromine atom and an acyl chloride group, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and insights into its application in the development of targeted therapeutics, with a focus on kinase inhibitors.
Core Compound Properties
This compound is a solid at room temperature with a molecular formula of C₆H₃BrClNO.[1][2][3] It is recognized for its role as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[4]
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClNO | [1][2][3] |
| Molecular Weight | 220.45 g/mol | [1][2][3] |
| CAS Number | 137178-88-2 | [1][2][3] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C under inert atmosphere | [1] |
Chemical Structure
The structure of this compound is characterized by a pyridine ring with a bromine atom at the 5-position and a carbonyl chloride group at the 2-position. This arrangement of functional groups is pivotal to its reactivity.
Caption: Chemical structure of this compound.
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the treatment of 5-bromo-pyridine-2-carboxylic acid with a chlorinating agent, such as oxalyl chloride, in the presence of a catalyst.
Experimental Protocol: Synthesis from 5-bromo-pyridine-2-carboxylic acid [2]
-
Materials:
-
5-bromo-pyridine-2-carboxylic acid (0.05 mmol)
-
Dichloromethane (80 mL)
-
Oxalyl chloride (0.24 mmol)
-
N,N-dimethylformamide (DMF) (5 drops)
-
-
Procedure:
-
To a solution of 5-bromo-pyridine-2-carboxylic acid in dichloromethane, add oxalyl chloride and N,N-dimethylformamide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction for completion.
-
Upon completion, remove the solvent by distillation under reduced pressure to yield this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a versatile reagent in the synthesis of pharmaceutical agents due to the differential reactivity of its functional groups. The acyl chloride is highly reactive towards nucleophiles, allowing for the formation of amides, esters, and other carbonyl derivatives. The bromo-substituent, on the other hand, is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This dual reactivity makes it a valuable precursor for creating libraries of compounds for drug screening. A significant application lies in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Logical Workflow: Kinase Inhibitor Discovery
The development of kinase inhibitors often involves a systematic exploration of chemical space around a core scaffold. This compound can serve as a starting point for such explorations.
Caption: Logical workflow for kinase inhibitor discovery using this compound.
Signaling Pathway Involvement: p38 MAP Kinase Pathway
One of the key signaling pathways targeted by inhibitors derived from pyridine-based scaffolds is the p38 MAP kinase pathway. This pathway is a critical regulator of inflammatory responses. The general strategy involves synthesizing biaryl scaffolds via Suzuki-Miyaura coupling, where the pyridine core can form crucial hydrogen bond interactions within the ATP-binding site of the kinase.
Caption: Inhibition of the p38 MAP Kinase signaling pathway by a pyridine-based inhibitor.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. Its well-defined reactivity allows for strategic and controlled modifications, making it an indispensable tool for medicinal chemists. The ability to leverage both the acyl chloride and the bromo functionalities provides a powerful platform for generating diverse compound libraries, accelerating the discovery of new therapeutic agents targeting critical disease pathways.
References
A Comprehensive Safety Guide to 5-Bromopyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety data, handling protocols, and emergency procedures for 5-Bromopyridine-2-carbonyl chloride (CAS No: 137178-88-2). The information is presented to ensure the safe and effective use of this compound in research and development settings.
Chemical Identification and Properties
This compound is a solid organic compound. It is crucial to understand its physical and chemical properties to handle it safely.
| Property | Value |
| CAS Number | 137178-88-2 |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol [1] |
| Physical Form | Solid |
| Boiling Point | 250 °C[2] |
| Density | 1.760 g/cm³[2] |
| Flash Point | 105 °C[2] |
| Purity | Typically ≥95% |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.
GHS Classification: [3]
| Classification | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
GHS Label Elements: [3]
| Element | Description |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
GHS Hazard Classification for this compound.
Precautionary Statements
Adherence to the following precautionary statements is mandatory for minimizing risks.
| Type | P-Code | Statement |
| Prevention | P260 | Do not breathe dust/fume.[3] |
| P264 | Wash all exposed external body areas thoroughly after handling.[3] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[3] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P310 | Immediately call a POISON CENTER/doctor/physician/first aider.[3] | |
| P363 | Wash contaminated clothing before reuse.[3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| Storage | P405 | Store locked up.[3] |
| Disposal | P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[3] |
First-Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
First-Aid Measures for Exposure to this compound.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Safe Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Wear appropriate personal protective equipment (PPE).[3]
-
Use in a well-ventilated area.[3]
-
Keep containers securely sealed when not in use.
-
Avoid contact with incompatible materials.[3]
-
Do not eat, drink, or smoke when handling.[3]
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.[4]
-
Store under an inert atmosphere.
-
Recommended storage temperature is 2-8°C.[5]
-
Store locked up.[3]
Safe Handling and Storage Workflow.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
Mandatory PPE for handling this compound.
Experimental Protocol: Synthesis
The following is a general procedure for the synthesis of this compound.[2]
Materials:
-
5-bromo-pyridine-2-carboxylic acid
-
Dichloromethane (CH₂Cl₂)
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 5-bromo-pyridine-2-carboxylic acid (0.05 mmol) in dichloromethane (80 mL).
-
Slowly add oxalyl chloride (0.24 mmol) and a few drops of N,N-dimethylformamide (5 drops) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction for completion.
-
Upon completion, remove the solvent by distillation under reduced pressure to yield this compound.
Workflow for the Synthesis of this compound.
This guide is intended to provide essential safety information. Always refer to the complete Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.
References
5-Bromopyridine-2-carbonyl chloride reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 5-Bromopyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: a highly electrophilic acyl chloride at the C2 position and a bromine atom at the C5 position of the pyridine ring. This dual reactivity allows for sequential and site-selective modifications, making it an invaluable scaffold for the synthesis of complex molecular architectures and diverse compound libraries. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carbonyl chloride, dictates its reactivity profile, particularly in cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, experimental protocols, and applications.
Synthesis of this compound
The most common and direct method for the preparation of this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is highly effective for this transformation.
Experimental Protocol: Synthesis from 5-Bromopyridine-2-carboxylic acid[1][2]
-
To a solution of 5-bromo-pyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (e.g., 5 drops).
-
Slowly add oxalyl chloride (approx. 4.8 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by observing the cessation of gas evolution.
-
Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure.
-
The resulting 5-bromo-pyridine-2-carbonyl chloride is often obtained in quantitative yield and can be used in the subsequent step without further purification.[1][2]
Caption: Synthesis of this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by its two functional groups. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. The C-Br bond on the electron-poor pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions.
Reactions at the Acyl Chloride Group
The primary reactivity of the acyl chloride is its susceptibility to attack by nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. These reactions are typically fast and high-yielding.
This compound reacts readily with primary and secondary amines to form the corresponding amides. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl byproduct.[3]
Experimental Protocol: General Amide Coupling [4]
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.
The reaction with alcohols or phenols yields esters. This transformation is often catalyzed by a base like pyridine, which also acts as the HCl scavenger. For less reactive alcohols, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.[5]
Experimental Protocol: General Esterification [6]
-
Dissolve the alcohol (1.0 eq.) and pyridine (1.5-2.0 eq.) in an anhydrous solvent like DCM.
-
Add this compound (1.1 eq.) to the solution, potentially at 0 °C for reactive alcohols.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester as needed.
Caption: Reactivity of the acyl chloride moiety.
| Reaction | Nucleophile | Base/Catalyst | Typical Conditions | Product |
| Amidation | R¹R²NH | Pyridine, TEA, DIEA | DCM or THF, 0 °C to RT | 5-Bromo-N-substituted-pyridine-2-carboxamide |
| Esterification | R³OH | Pyridine, cat. DMAP | DCM, 0 °C to RT | 5-Bromo-pyridine-2-carboxylate ester |
Reactions at the C5-Bromine Position
The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental to building molecular complexity in drug discovery programs.[4]
This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or heteroaryl-aryl C-C bond.[7][8] It requires a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Suzuki-Miyaura Coupling [9]
-
To a reaction vessel, add the 5-bromopyridine derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture, typically between 80-100 °C, for several hours until completion (monitor by LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
The Sonogashira reaction allows for the formation of a C-C bond between the bromopyridine and a terminal alkyne.[10][11] This is achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Experimental Protocol: General Sonogashira Coupling [12][13]
-
To a degassed solution of the 5-bromopyridine derivative (1.0 eq.) in a solvent like THF and/or triethylamine, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 5-10 mol%).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
Filter the reaction mixture to remove solids and concentrate the filtrate.
-
Purify the resulting alkynylpyridine derivative by column chromatography.
This palladium-catalyzed reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical for an efficient transformation.
Experimental Protocol: General Buchwald-Hartwig Amination [16]
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the 5-bromopyridine derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C.
-
Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry, concentrate, and purify the N-aryl pyridine product by column chromatography.
Caption: Palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 5-Arylpyridine derivative |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | 5-Alkynylpyridine derivative |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand | NaOt-Bu, Cs₂CO₃ | 5-(Amino)pyridine derivative |
Stability and Handling
As an acyl chloride, this compound is highly sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[17] Storage at 2-8°C is recommended.[17]
Conclusion: A Versatile Building Block for Drug Discovery
The well-defined, orthogonal reactivity of this compound makes it a powerful and versatile building block for the synthesis of complex molecules. The acyl chloride allows for the straightforward introduction of a wide array of side chains via amidation or esterification, while the C5-bromo position provides a reliable anchor point for diversification through modern cross-coupling chemistry. This strategic combination enables the rapid generation of focused compound libraries, which is essential for structure-activity relationship (SAR) studies in the development of new therapeutic agents, particularly in areas such as kinase inhibitors and receptor antagonists where the substituted pyridine scaffold is a privileged motif.[18]
References
- 1. This compound | 137178-88-2 [chemicalbook.com]
- 2. This compound CAS#: 137178-88-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. This compound | 137178-88-2 [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Synthesis Routes from 5-Bromo-Pyridine-2-Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-pyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid at the 2-position and a bromine atom at the 5-position, provides two orthogonal points for chemical modification. The carboxylic acid moiety readily undergoes esterification and amide bond formation, while the bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This guide details established and efficient synthetic routes starting from 5-bromo-pyridine-2-carboxylic acid, providing experimental protocols, quantitative data, and workflow visualizations to aid in the synthesis of novel derivatives. This compound is a crucial intermediate in the development of pharmaceuticals, including agents targeting dopamine and serotonin receptors, as well as kinase inhibitors.[1][2]
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid group of 5-bromo-pyridine-2-carboxylic acid is a primary site for derivatization, most commonly through esterification and amide coupling reactions.
Esterification
Esterification is often a necessary first step to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule. A common and efficient method for the synthesis of the methyl ester is the use of thionyl chloride in methanol.
Experimental Protocol: Synthesis of Methyl 5-bromopyridine-2-carboxylate [3]
To a solution of 5-bromopyridine-2-carboxylic acid (50.0 g, 0.247 mol) in anhydrous methanol (400 mL) cooled to 0 °C, thionyl chloride (107.0 mL, 2.47 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated at 50 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched with a saturated sodium bicarbonate solution, and the resulting white solid is collected by filtration to yield methyl 5-bromopyridine-2-carboxylate.
| Product | Yield | Melting Point |
| Methyl 5-bromopyridine-2-carboxylate | 80% | 101-103 °C |
Table 1: Quantitative data for the esterification of 5-bromo-pyridine-2-carboxylic acid.
Amide Coupling
The formation of amide bonds is a cornerstone of medicinal chemistry. 5-Bromo-pyridine-2-carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.
Experimental Protocol: General Amide Coupling
To a solution of 5-bromo-pyridine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM, is added a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The desired amine (1.2 eq.) is then added, and the reaction is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Caption: General workflow for amide coupling.
II. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is ideally suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are typically performed on the ester derivative to avoid complications with the free carboxylic acid.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and a variety of aryl or vinyl boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromopyridine-2-carboxylate with Arylboronic Acids [4][5]
In a reaction vessel, methyl 5-bromopyridine-2-carboxylate (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq.) are combined. A solvent mixture, typically 1,4-dioxane and water (4:1), is added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 85-95 °C for 12-18 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Arylboronic Acid Partner | Product Yield |
| Phenylboronic acid | Moderate to Good |
| 4-Methoxyphenylboronic acid | Moderate to Good |
| 3-Chlorophenylboronic acid | Moderate to Good |
Table 2: Representative yields for the Suzuki-Miyaura coupling of 5-bromo-pyridine derivatives.[4]
Caption: Simplified mechanism of Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 5-alkynylpyridine derivatives through the reaction of the bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling of Methyl 5-bromopyridine-2-carboxylate with Terminal Alkynes [6][7]
To a solution of methyl 5-bromopyridine-2-carboxylate (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 5-10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is added, which can also serve as a co-solvent. The reaction is stirred at room temperature to 65 °C until completion, as monitored by TLC. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, followed by drying, concentration, and purification.
| Terminal Alkyne Partner | Product Yield |
| Phenylacetylene | High |
| 1-Heptyne | High |
| Propargyl alcohol | High |
Table 3: Representative yields for the Sonogashira coupling of bromopyridine derivatives.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 5-aminopyridine derivatives by coupling the bromide with a wide range of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromopyridine-2-carboxylate [8][9]
In a glovebox or under an inert atmosphere, a reaction vessel is charged with methyl 5-bromopyridine-2-carboxylate (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Amine Partner | Product Yield |
| Aniline | Good |
| Morpholine | Good |
| N-Methylaniline | Good |
Table 4: Representative yields for the Buchwald-Hartwig amination of bromopyridine derivatives.
III. Biological Significance and Signaling Pathways
Derivatives of 5-bromo-pyridine-2-carboxylic acid have shown significant biological activity, notably as antagonists of dopamine and serotonin receptors and as inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Dopamine D2 and Serotonin 5-HT3 Receptor Antagonism
Certain derivatives of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been identified as potent antagonists of the dopamine D2 and serotonin 5-HT3 receptors.[1] These receptors are crucial in neurotransmission and are important targets for antipsychotic and antiemetic drugs. The 5-HT3 receptor is a ligand-gated ion channel, while the D2 receptor is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.[10][11]
Caption: Simplified Dopamine D2 and Serotonin 5-HT3 receptor signaling pathways.
EGFR Kinase Inhibition
Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for anti-cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. scirp.org [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 11. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
The Cornerstone of Modern Synthesis: A Technical Guide to Key Intermediates in Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and biological significance make the development of efficient and selective methods for its functionalization a paramount objective in modern organic chemistry. This technical guide provides an in-depth exploration of the core intermediates that serve as the linchpin for the synthesis of functionalized pyridines, offering detailed experimental protocols, comparative data, and a clear visualization of the strategic relationships between these crucial molecular building blocks.
Strategic Approaches to Functionalized Pyridines
The synthesis of substituted pyridines can be broadly categorized into two primary strategies:
-
De Novo Synthesis: Construction of the pyridine ring from acyclic precursors. This approach is ideal for creating highly substituted pyridines where the desired substitution pattern can be embedded in the starting materials. The Hantzsch synthesis is a classic example, proceeding through a dihydropyridine intermediate.
-
Functionalization of a Pre-formed Ring: Introduction or modification of substituents on an existing pyridine core. This is the most common strategy, especially in late-stage functionalization during drug development, as it allows for the diversification of advanced intermediates. This approach relies on a toolkit of key reactive intermediates.
The following diagram illustrates the two main strategic pathways for accessing functionalized pyridines.
Pivotal Intermediates in Pyridine Functionalization
The art of pyridine synthesis lies in the strategic generation and reaction of key intermediates. Understanding the preparation and reactivity of these molecules is essential for any researcher in the field.
Pyridine N-Oxides: The Versatile Activators
Oxidation of the pyridine nitrogen to an N-oxide is one of the most powerful strategies for activating the pyridine ring. The N-oxide group alters the electronic properties of the ring, making it susceptible to a wider range of transformations than the parent pyridine.
-
Activation for Electrophilic Substitution: The N-oxide group is strongly activating and directs electrophiles to the C4 position.
-
Activation for Nucleophilic Substitution: It facilitates nucleophilic attack at the C2 and C6 positions.
-
Enabling C-H Functionalization: The N-oxide can act as a directing group for transition metal-catalyzed C-H activation, typically at the C2 position.[1]
The diagram below shows the central role of pyridine N-oxides as intermediates for diverse functionalizations.
Dihydropyridines: Precursors to the Aromatic Core
In de novo syntheses, 1,4-dihydropyridines (1,4-DHPs) are the immediate products of cyclization, which are subsequently aromatized to the corresponding pyridine. The Hantzsch synthesis is the most prominent example of this strategy.[2][3] The stability and handling of the DHP intermediate can be crucial for the overall success of the synthesis.
Table 1: Representative Yields for Hantzsch 1,4-Dihydropyridine Synthesis
| Aldehyde | β-Ketoester | Ammonia Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous (SDS) | 96 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Refluxing Ethanol | 85 | [5] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Ionic Liquid | 92 | [5] |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Microwave irradiation | 32-58 | [6] |
| Thiophene-2-carboxaldehyde | Acetylacetone | Ammonium acetate | Ceric Ammonium Nitrate (CAN), Solvent-free | 91 | [5] |
Pyridyl Halides and Pyridyl Boronates: The Cross-Coupling Workhorses
Halogenated pyridines (chloro-, bromo-, and iodo-pyridines) are arguably the most important class of intermediates for C-C and C-N bond formation. They are key substrates for a multitude of transition metal-catalyzed cross-coupling reactions.[7][8] In recent years, pyridyl boronic acids and their esters (e.g., pinacol esters) have gained prominence as stable, reliable coupling partners in Suzuki-Miyaura reactions.[9]
The general workflow for a Suzuki-Miyaura cross-coupling is depicted below.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling for 3-Phenylpyridine Synthesis
| Reaction | Organometallic Reagent | Catalyst / Ligand | Base | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 | [8][10] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 75-85 | [8] |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | 80-90 | [10] |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | 88-98 | [10][11] |
Metalated Pyridines: Potent Nucleophiles
Direct deprotonation of a pyridine C-H bond using strong organolithium bases (e.g., n-BuLi, LDA) or Knochel-type turbo-Grignard reagents generates highly reactive organometallic intermediates.[12] This transformation is often guided by a Directed Metalation Group (DMG), such as an amide or alkoxy group, which positions the base for regioselective deprotonation at the ortho position.[13][14][15] These lithiated or magnesiated pyridines are powerful nucleophiles that can react with a wide range of electrophiles.
Key Functionalized Intermediates
From the primary reactive intermediates described above, several classes of functionalized pyridines are commonly prepared as stable, versatile building blocks.
Aminopyridines
Aminopyridines are crucial intermediates, serving as precursors for a wide range of pharmaceuticals and as ligands in catalysis. They can be synthesized via nucleophilic substitution of halopyridines, the Chichibabin reaction, or through reactions of pyridine N-oxides.[16][17][18]
Hydroxypyridines / Pyridones
Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. They are important in medicinal chemistry and as precursors for other functional groups.[19] A common synthetic route involves the hydrolysis of halopyridines or the diazotization of aminopyridines followed by hydrolysis.[19][20][21]
Table 3: Synthesis of Key Functionalized Pyridine Intermediates
| Target Intermediate | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 2-Aminopyridine | 2-Mercaptopyridine | 1,2-Dibromoethane, then Amine | 60-85 | [17] |
| 2-Aminopyridine | Pyridine N-Oxide | Benzyl isocyanide, TMSOTf, then HCl | ~80 | [16] |
| 4-Hydroxypyridine | 4-Aminopyridine | NaNO₂, H₂SO₄, then Ba(OH)₂ | ~92 | [19] |
| 4-Hydroxypyridine | Pyridine-4-boronic acid | CuSO₄, Ellagic acid | 76 | [22] |
Experimental Protocols
Synthesis of 1,4-Dihydropyridine via Hantzsch Reaction (General Procedure)
This procedure is adapted from solvent-free and catalyzed methods.[3][5]
-
Reaction Setup: To a round-bottom flask, add the aldehyde (10 mmol), the β-dicarbonyl compound (20 mmol), and ammonium acetate (10 mmol).
-
Catalyst Addition (Optional): Add a catalytic amount of an appropriate catalyst (e.g., ceric ammonium nitrate, 0.5 mmol). For many substrates, the reaction can proceed without a catalyst, especially with heating.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 60-80 °C. The reaction is often complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the solidified mixture. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then with a cold non-polar solvent like n-hexane or diethyl ether to remove impurities. The product can be further purified by recrystallization from ethanol.
Synthesis of Pyridine N-Oxide (General Procedure)
This protocol is based on oxidation with m-chloroperoxybenzoic acid (m-CPBA).[8]
-
Reaction Setup: Dissolve the starting pyridine (100 mmol) in a suitable solvent like dichloromethane (DCM, 800 mL) in a flask and cool the solution to 0-5 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting pyridine is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue. Adjust the pH to be mildly acidic (pH 4-5) to protonate any remaining pyridine N-oxide and make it water-soluble, while the byproduct m-chlorobenzoic acid is less soluble.
-
Purification: Stir the mixture for 2-3 hours, then filter to remove the m-chlorobenzoic acid. Collect the aqueous filtrate, concentrate it under reduced pressure, and dry to obtain the pyridine N-oxide product.
Suzuki-Miyaura Coupling of a 2-Chloropyridine (General Procedure)
This protocol is adapted for challenging heteroaryl chloride couplings.[7][8][23]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask. Then, add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, 6 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Synthesis of 4-Hydroxypyridine from 4-Aminopyridine
This procedure involves diazotization followed by hydrolysis.[19]
-
Diazonium Solution Preparation: In a three-neck flask, add water (400 mL) and cool in an ice bath. Slowly add concentrated sulfuric acid (140 mL) while keeping the temperature between 20-40 °C. Cool the solution further and add 4-aminopyridine (95 g) at 0-20 °C. Slowly add butyl nitrite (151 g) over ~2 hours, maintaining a strict low temperature.
-
Hydrolysis and Neutralization: In a separate large flask, prepare a solution of barium hydroxide in water. Slowly add the diazonium solution to the barium hydroxide solution. Control the reaction temperature between 30-60 °C until the pH of the solution reaches 7.5-8.
-
Work-up: Bubble carbon dioxide gas through the solution to precipitate excess barium hydroxide as barium carbonate. Filter the mixture and wash the solid. The filtrate contains the crude 4-hydroxypyridine.
-
Purification: Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization or vacuum distillation to yield high-purity 4-hydroxypyridine.
Conclusion
The efficient synthesis of functionalized pyridines is a cornerstone of modern chemical and pharmaceutical research. A deep understanding of the preparation and reactivity of key intermediates—including pyridine N-oxides, dihydropyridines, pyridyl halides, and metalated pyridines—is essential for the rational design of synthetic routes. By mastering the protocols for generating these intermediates, researchers can unlock a vast chemical space, enabling the rapid diversification of complex molecules and accelerating the discovery of new medicines and materials. The strategic application of these building blocks, particularly in cross-coupling and C-H functionalization reactions, will continue to drive innovation in the field for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Page loading... [wap.guidechem.com]
- 20. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 21. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 22. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 23. benchchem.com [benchchem.com]
Spectroscopic Profile of 5-Bromopyridine-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Bromopyridine-2-carbonyl chloride, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to aid researchers in its characterization.
Introduction
This compound is a halogenated pyridine derivative of significant interest in organic synthesis. Its bifunctional nature, featuring a reactive acyl chloride and a bromine-substituted pyridine ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound. This guide serves to consolidate the predicted spectroscopic data and provide standardized methodologies for its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.7 | Doublet of doublets | ~2.0, 0.5 | 1H | H-6 |
| ~8.1 | Doublet of doublets | ~8.5, 2.0 | 1H | H-4 |
| ~7.9 | Doublet of doublets | ~8.5, 0.5 | 1H | H-3 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are based on the electronic environment of the protons on the pyridine ring, influenced by the electron-withdrawing effects of the bromine atom and the carbonyl chloride group.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (carbonyl chloride) |
| ~152 | C-2 |
| ~150 | C-6 |
| ~141 | C-4 |
| ~129 | C-3 |
| ~122 | C-5 |
Note: The carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the pyridine ring carbons are influenced by the positions of the substituents.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1775 | Strong | C=O stretch (acyl chloride) |
| ~1580, ~1550, ~1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1100 | Medium | C-Br stretch |
| ~850-800 | Strong | C-H out-of-plane bending |
Note: The most characteristic peak will be the strong carbonyl absorption at a relatively high wavenumber, typical for an acyl chloride.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 221/219/217 | High | [M]+• (Molecular ion peak with isotopic pattern for Br and Cl) |
| 184/182 | High | [M-Cl]+ |
| 156/154 | Medium | [M-COCl]+ |
| 76 | Medium | [C₅H₃N]+• |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), leading to a complex molecular ion cluster. The predicted monoisotopic mass is 218.90865 Da.[1] The base peak is likely to be the fragment resulting from the loss of the chlorine atom.
Experimental Protocols
Synthesis of this compound[2][3]
A general and efficient method for the synthesis of this compound involves the reaction of 5-bromopyridine-2-carboxylic acid with a chlorinating agent.
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 5-bromopyridine-2-carboxylic acid in anhydrous dichloromethane, a catalytic amount of DMF is added.
-
The mixture is cooled in an ice bath, and oxalyl chloride (or thionyl chloride) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield crude this compound, which can be used directly or purified by distillation or crystallization.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed to obtain singlets for each carbon.
3.2.2. IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using a Diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
References
A Technical Guide to 5-Bromopyridine-2-carbonyl chloride for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Reagent in Medicinal Chemistry
Introduction: 5-Bromopyridine-2-carbonyl chloride is a key building block for researchers and scientists, particularly those engaged in drug discovery and development. Its utility stems from the presence of a reactive acyl chloride group and a bromine-substituted pyridine ring, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors. Pyridine-based structures are prevalent in a multitude of FDA-approved drugs and are of significant interest in medicinal chemistry.[1] The pyridine scaffold can act as a hinge-binder within the ATP-binding pocket of kinases, forming crucial hydrogen bonds that contribute to the inhibitor's potency and selectivity.[1]
Commercial Availability
A variety of chemical suppliers offer this compound, with purities and quantities suitable for laboratory-scale research up to larger-scale synthetic operations. The following table summarizes the offerings from several prominent suppliers for easy comparison.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (Ambeed, Inc.) | 137178-88-2 | 98% | Inquire | Inquire |
| Dideu Industries Group Limited | 137178-88-2 | 99.00% | Grams | $1.10/g |
| Career Henan Chemical Co. | 137178-88-2 | 99% | Kilograms | $1.00/kg |
| Shaanxi Dideu Medichem Co. Ltd. | 137178-88-2 | 99.0% | Kilograms | Inquire |
| Ality Chemical Corporation | 137178-88-2 | 99% | 25kgs/fiber drum | Inquire |
| Unnamed Supplier (via ChemicalBook) | 137178-88-2 | Technical Grade (min 95%) | 1 gram | Not Specified |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Applications and Experimental Protocols
The primary utility of this compound lies in its ability to acylate nucleophiles, most commonly amines, to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the 5-bromopyridine moiety to a wide array of chemical scaffolds.
General Protocol for Amide Synthesis (Acylation of an Amine)
This protocol outlines a standard procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
-
Acylation: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Washing: Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to yield the desired amide.
Synthesis of this compound
For researchers interested in preparing the reagent in-house, a general procedure involves the treatment of 5-bromopyridine-2-carboxylic acid with a chlorinating agent.
Materials:
-
5-bromo-pyridine-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-bromo-pyridine-2-carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF (a few drops).[2]
-
Slowly add oxalyl chloride (1.2-2.0 equivalents) dropwise to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure to yield this compound.[2]
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with many approved drugs containing this motif.[3] The 5-bromopyridine-2-carboxamide moiety, readily synthesized from this compound, is a key component of numerous kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[4] The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase domain, while the rest of the molecule can be elaborated to achieve potency and selectivity.
Logical Workflow for Kinase Inhibitor Synthesis
References
A Technical Guide to 5-Bromopyridine-2-carbonyl chloride: Pricing, Availability, and Synthetic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carbonyl chloride, a key building block in the synthesis of targeted therapeutics. This document details its current market price and availability, outlines key experimental protocols for its use in acylation and cross-coupling reactions, and visualizes its application in the development of kinase inhibitors by mapping the relevant signaling pathways.
Commercial Availability and Pricing
This compound is readily available from a range of chemical suppliers globally. The price is subject to variation based on purity, quantity, and the supplier. For researchers, small quantities for initial studies are easily accessible, while larger, bulk quantities are available for process development and scale-up, often at a reduced cost per gram.
| Supplier Region | Purity | Quantity | Estimated Price (USD) |
| North America | ≥95% (Technical Grade) | 1 g | $45 - $60 |
| ≥98% | 5 g | $150 - $200 | |
| ≥98% | 25 g | $500 - $700 | |
| Europe | ≥97% | 1 g | €40 - €55 |
| ≥97% | 5 g | €130 - €180 | |
| ≥97% | 10 g | €220 - €300 | |
| Asia (China) | ≥98% | 10 g | $30 - $50 |
| ≥99% | 100 g | $150 - $250 | |
| ≥99% | 1 kg | $1000 - $1500[1][2] | |
| India | (Related Bromopyridines) | - | (Inquire for pricing) |
Note: Prices are approximate and subject to change. It is recommended to obtain quotes from multiple suppliers for the most accurate and up-to-date pricing.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the treatment of 5-bromopicolinic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.
Experimental Protocol: Synthesis from 5-Bromopicolinic Acid[1][2]
-
Reaction Setup: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification.
Applications in the Synthesis of Kinase Inhibitors
This compound is a valuable reagent in the synthesis of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. Its utility lies in its ability to readily undergo acylation and Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic structures.
Acylation Reactions
The acyl chloride functionality of this compound allows for the straightforward formation of amide bonds with a wide range of amines. This reaction is fundamental in constructing the core structures of many picolinamide-based inhibitors.
-
Reaction Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the amine solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Reaction Setup: In a reaction vessel, combine the 5-bromopyridine derivative (from the acylation step) (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Targeted Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer and inflammation.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. Dysregulation of this pathway is linked to various inflammatory diseases and cancers.
PARP Signaling in DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibitors of PARP are a targeted therapy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
References
Technical Guide: Physicochemical Properties of 5-Bromopyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 5-Bromopyridine-2-carbonyl chloride (CAS No. 137178-88-2), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of comprehensive public data, this document also furnishes detailed experimental protocols for the determination of its physical appearance and solubility, empowering researchers to ascertain these properties in their own laboratory settings.
Core Properties of this compound
This compound is a reactive acyl chloride derivative of pyridine. Its chemical structure and key identifiers are presented below.
Chemical Structure:
| Identifier | Value |
| CAS Number | 137178-88-2 |
| Molecular Formula | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol [1] |
| Synonyms | 5-bromo-2-pyridinecarbonyl chloride, 5-Bromopicolinoyl chloride |
Physical Appearance
This compound is consistently described as a solid at room temperature.[2][3][4] While the exact color is not specified in many data sheets, related compounds such as 5-Bromopyridine-2-carbaldehyde are described as ranging from white to light yellow or brown crystalline powder. It is therefore anticipated that this compound presents as a crystalline solid, potentially with a pale yellow or off-white hue. As an acyl chloride, it is also noted to be moisture-sensitive.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid | [2][3][4] |
| Boiling Point | 250 °C | [5] |
| Density | 1.760 g/cm³ | [5] |
| Flash Point | 105 °C | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Solubility Profile
Specific solubility data for this compound in common laboratory solvents is not widely published. However, its synthesis is described in dichloromethane, indicating its solubility in this chlorinated solvent.[5][6] As an acyl chloride, it is expected to react with protic solvents such as water, alcohols, and primary or secondary amines. It is likely to be soluble in a range of aprotic organic solvents. A systematic approach to determining its solubility is recommended and a detailed protocol is provided below.
Table 2: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water | Reactive / Insoluble | Acyl chlorides hydrolyze in water. |
| Dichloromethane | Soluble | Used as a solvent in its synthesis.[5][6] |
| Diethyl Ether | To be determined | |
| Tetrahydrofuran (THF) | To be determined | |
| Toluene | To be determined | |
| Acetone | To be determined | |
| N,N-Dimethylformamide (DMF) | To be determined | |
| Dimethyl Sulfoxide (DMSO) | To be determined | |
| Ethanol | Reactive | Will likely react to form the corresponding ester. |
| Methanol | Reactive | Will likely react to form the corresponding ester. |
Experimental Protocols
The following protocols provide standardized methods for determining the physical appearance and solubility of this compound.
Protocol 1: Determination of Physical Appearance
Objective: To accurately describe the physical state, color, and morphology of a solid sample of this compound.
Materials:
-
Sample of this compound
-
Spatula
-
White watch glass or ceramic well plate
-
Microscope (optional)
-
Well-ventilated chemical fume hood
Procedure:
-
In a chemical fume hood, place a small amount (approx. 10-20 mg) of the compound onto a clean, dry, white watch glass using a spatula.
-
Observe the sample against the white background under good lighting.
-
Record the Physical State: Note if the substance is a powder, crystalline, amorphous, etc.
-
Record the Color: Describe the color of the substance (e.g., white, off-white, pale yellow).
-
Record the Morphology (Optional): If a microscope is available, observe the crystalline structure (e.g., needles, plates, prisms).
-
Handle the compound with care, avoiding inhalation of dust and contact with skin, as it is a corrosive substance.
Protocol 2: Qualitative Solubility Determination
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
Sample of this compound
-
Small, dry test tubes (e.g., 13x100 mm)
-
Test tube rack
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents: Dichloromethane, Diethyl Ether, THF, Toluene, Acetone, DMF, DMSO.
-
Caution: Do not test solubility in water or alcohols directly without considering the reactivity.
Procedure:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Add approximately 10 mg of this compound to each test tube.
-
To the first test tube, add the selected solvent dropwise, starting with 0.5 mL.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is insoluble, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, vortexing after each addition, and record the observation at each step.
-
Repeat steps 3-6 for each of the selected aprotic solvents.
-
Record all observations in a structured table.
Visualized Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Workflow for Physical Appearance Determination.
Caption: Workflow for Qualitative Solubility Testing.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling Using 5-Bromopyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic chemistry, critical to the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. Among the various methods available, the coupling of an amine with an acyl chloride, such as 5-Bromopyridine-2-carbonyl chloride, is a robust and widely employed strategy. The resulting 5-bromopyridine-2-carboxamides are valuable intermediates in medicinal chemistry due to the versatile reactivity of the pyridine ring and the bromine substituent. The pyridine nitrogen can act as a hydrogen bond acceptor, while the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.[1] This document provides a detailed protocol for the synthesis of amides using this compound, including the preparation of the acyl chloride from its corresponding carboxylic acid.
General Reaction Scheme
The overall synthetic strategy involves two main stages: the formation of this compound from 5-bromo-2-pyridinecarboxylic acid, followed by the amide coupling reaction with a primary or secondary amine.
Stage 1: Synthesis of this compound
5-bromo-2-pyridinecarboxylic acid is activated by reacting it with a chlorinating agent, typically oxalyl chloride or thionyl chloride, to yield the more reactive acyl chloride. This intermediate is often used in the subsequent step without extensive purification.[2][3]
Stage 2: Amide Coupling
The freshly prepared or commercially available this compound is then reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct, affording the desired N-substituted-5-bromopyridine-2-carboxamide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the acyl chloride from the corresponding carboxylic acid.
Materials:
-
5-bromo-2-pyridinecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
To a solution of 5-bromo-2-pyridinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution. Gentle heating under reflux may be required for less reactive carboxylic acids.
-
Upon completion of the reaction, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used directly in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines the reaction of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and a tertiary amine base (1.5-2.0 eq) in an appropriate anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirring amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted-5-bromopyridine-2-carboxamide.
Data Presentation
The following table summarizes representative examples of amide coupling reactions using this compound with various amines. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | Not Reported |
| 2 | Substituted Benzylamine | TEA | THF | 8 | Variable |
| 3 | Piperidine | DIPEA | DCM | 4 | Variable |
| 4 | Morpholine | Pyridine | THF | 6 | Variable |
| 5 | n-Butylamine | TEA | DCM | 10 | Variable |
Visualizations
Reaction Scheme and Mechanism
The following diagram illustrates the general reaction scheme and the nucleophilic acyl substitution mechanism for the amide coupling reaction.
Caption: General scheme and mechanism of amide coupling.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of N-substituted-5-bromopyridine-2-carboxamides.
Caption: Workflow for amide synthesis and purification.
Applications in Drug Discovery
The 5-bromopyridine-2-carboxamide scaffold is a key component in the development of various therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, this scaffold is utilized in the synthesis of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding site of the target kinase.[1]
Signaling Pathway Example: Kinase Inhibitor Development
The diagram below illustrates a simplified signaling pathway and how a synthesized 5-bromopyridine-2-carboxamide derivative, acting as a kinase inhibitor, can modulate this pathway.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromopyridine-2-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. Pyridine derivatives, in particular, are key building blocks in medicinal chemistry. This document provides detailed application notes and protocols for the Suzuki coupling reaction involving 5-bromopyridine-2-carbonyl chloride and its derivatives.
The presence of a highly reactive carbonyl chloride group on the pyridine ring presents a significant challenge for standard Suzuki coupling conditions, which often involve aqueous bases. Therefore, this guide will focus on two primary strategies:
-
A two-step approach: Performing the Suzuki coupling on a more stable precursor, such as 5-bromopyridine-2-carboxylic acid or its methyl ester, followed by conversion to the desired carbonyl chloride.
-
A direct coupling approach under anhydrous conditions: A more challenging, but potentially more efficient, method that requires careful control of reaction parameters to prevent the decomposition of the starting material.
Reaction Principle
The Suzuki coupling reaction follows a catalytic cycle involving a palladium(0) complex. The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine derivative.[4][5][6] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5][7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[5][6][7] This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.[5][6]
General Reaction Scheme
Caption: General scheme of a Suzuki coupling reaction.
Experimental Protocols
Protocol 1: Two-Step Approach via Methyl 5-Bromopicolinate
This is the recommended approach due to the stability of the ester functionality under typical Suzuki coupling conditions.
Step 1a: Suzuki Coupling of Methyl 5-Bromopicolinate
This procedure is adapted from protocols for similar heteroaryl bromides.[2][4]
Materials:
-
Methyl 5-bromopicolinate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromopicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-aryl-picolinate.
Step 1b: Hydrolysis and Conversion to Carbonyl Chloride
-
Hydrolysis: The resulting methyl 5-aryl-picolinate can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/H₂O).
-
Chlorination: The purified 5-aryl-picolinic acid is then converted to the carbonyl chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous solvent like dichloromethane (DCM) or toluene.
Protocol 2: Direct Coupling of this compound (Anhydrous Conditions)
This protocol is more challenging due to the high reactivity of the acyl chloride. Rigorously anhydrous and oxygen-free conditions are critical for success.
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester (e.g., pinacol ester) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-5 mol%)
-
Anhydrous base (e.g., KF, CsF, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware and cool under a stream of inert gas.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the anhydrous base (e.g., K₃PO₄, 3.0 equiv.) to a Schlenk flask.
-
Reagent Addition: Add the arylboronic acid (1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the this compound (1.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Carefully monitor the reaction by LC-MS, watching for both consumption of starting material and potential decomposition.
-
Work-up (Anhydrous):
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the base and palladium residues.
-
Wash the Celite pad with anhydrous solvent.
-
The resulting solution containing the product can be used directly in the next step or concentrated carefully under reduced pressure. Due to the reactivity of the product, purification by chromatography may be challenging.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical conditions and expected yields for Suzuki couplings of bromopyridine derivatives, which can be used as a starting point for optimizing the reaction with this compound precursors.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | Good |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | Good-Excellent |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 95 | Good |
Table 2: Screening of Bases and Solvents
| Entry | Base (equiv.) | Solvent (v/v) | Temp (°C) | Catalyst System | Yield (%) |
| 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Pd(PPh₃)₄ | Good |
| 2 | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | Pd₂(dba)₃/SPhos | Excellent |
| 3 | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | Pd(dppf)Cl₂ | Excellent |
| 4 | KF (3) | Anhydrous THF | 70 | Pd₂(dba)₃/XPhos | Moderate-Good |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for the Two-Step Protocol
Caption: Workflow for the two-step synthesis protocol.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low or no conversion, consider increasing the temperature, using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃), or screening different catalyst/ligand systems.[8] The purity of the boronic acid is also crucial, as they can degrade over time.[8]
-
Homocoupling of Boronic Acid: Significant formation of a biaryl homocoupling product from the boronic acid is often due to the presence of oxygen.[8] Ensure rigorous degassing of solvents and proper inert atmosphere techniques.
-
Decomposition of Acyl Chloride (Protocol 2): If decomposition is observed, try a lower reaction temperature, a milder base (e.g., anhydrous KF), or switch to a more stable boronic acid derivative like a pinacol ester. The choice of ligand is also critical in promoting the desired coupling over decomposition pathways.
-
Catalyst Loading: A typical catalyst loading is between 0.5 to 5 mol%.[8] While higher loading might increase the reaction rate, it also increases cost and potential metal contamination in the final product.
By carefully selecting the appropriate strategy and optimizing the reaction conditions, the Suzuki-Miyaura coupling can be a powerful tool for the synthesis of novel 5-aryl-pyridine-2-carbonyl chloride derivatives for applications in research and drug development.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Synthesis of Novel Pyridine Derivatives from 5-Bromopyridine-2-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of novel pyridine derivatives, commencing from the versatile starting material, 5-Bromopyridine-2-carbonyl chloride. The methodologies outlined herein are central to modern medicinal chemistry and drug discovery, offering robust pathways to novel chemical entities with potential therapeutic applications. Pyridine and its derivatives are key structural motifs in numerous biologically active compounds and approved pharmaceuticals, making the functionalization of this scaffold a critical endeavor in the development of new drugs.[1][2][3][4][5]
Introduction to Synthetic Pathways
The synthetic strategy begins with the acylation of various nucleophiles (amines and alcohols) with this compound to generate stable amide and ester intermediates. The bromine atom on the pyridine ring of these intermediates serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 5-position. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The primary reaction pathways described are:
-
Amidation/Esterification: Formation of N-substituted-5-bromopyridine-2-carboxamides and 5-bromopyridine-2-carboxylates.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the synthesis of 5-aryl and 5-heteroaryl derivatives.
-
Sonogashira Coupling: For the synthesis of 5-alkynyl derivatives.
-
Buchwald-Hartwig Amination: For the synthesis of 5-amino derivatives.
-
Heck Coupling: For the synthesis of 5-alkenyl derivatives.
-
These reactions are foundational in contemporary organic synthesis and are widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Application Notes: Relevance in Drug Discovery
Pyridine-2-carboxamide derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The ability to readily diversify the substituents on the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Kinase Inhibition: Many substituted pyridine-2-carboxamides have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The 5-aryl and 5-heteroaryl derivatives synthesized via Suzuki coupling are of particular interest in this area.[1][2][3][22][23]
-
Anticancer Activity: The introduction of alkynyl groups via Sonogashira coupling can lead to compounds with significant cytotoxic activity against various cancer cell lines. These derivatives can act as precursors for more complex heterocyclic systems.[4][5][24][25][26]
-
Neurological and Inflammatory Disorders: The diverse functionalities that can be introduced through these synthetic routes can lead to compounds with potential applications in treating a range of other diseases.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-5-bromopyridine-2-carboxamides
This protocol describes the general procedure for the amidation of this compound with primary or secondary amines.
Reaction Scheme:
Caption: General amidation reaction scheme.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of the amine (1.1 equiv) in anhydrous DCM in a round-bottom flask, add the base (TEA or DIPEA, 1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Amidation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5-bromopyridine-2-carboxamide | 92 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromopyridine-2-carboxamide | 95 |
| 3 | Benzylamine | N-benzyl-5-bromopyridine-2-carboxamide | 88 |
| 4 | Morpholine | (5-bromopyridin-2-yl)(morpholino)methanone | 96 |
Protocol 2: Synthesis of 5-bromopyridine-2-carboxylates
This protocol outlines the general procedure for the esterification of this compound with alcohols.
Reaction Scheme:
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. sctunisie.org [sctunisie.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromopyridine-2-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carbonyl chloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of pharmacologically active compounds. The presence of a bromine atom on the pyridine ring offers a versatile handle for further functionalization through various cross-coupling reactions, while the acyl chloride provides a reactive site for amide bond formation. This combination makes it an ideal starting point for the construction of diverse molecular scaffolds targeting various biological pathways. These application notes provide an overview of its use in the development of targeted therapies, particularly in the fields of oncology and inflammation, with a focus on PARP and kinase inhibitors.
Key Applications in Drug Discovery
This compound and its derivatives are instrumental in the synthesis of several classes of therapeutic agents:
-
PARP Inhibitors: This scaffold is a crucial component in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. A prominent example is Niraparib, an FDA-approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][2] The 5-bromopyridine moiety is often incorporated to form the core structure that mimics the nicotinamide portion of the NAD+ substrate, crucial for binding to the PARP enzyme.[3]
-
Kinase Inhibitors: The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of various kinases. The bromo-substituted pyridine core can be elaborated to generate potent and selective inhibitors of several kinase families, including:
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Compounds derived from bromopyridine scaffolds have been developed as VEGFR-2 inhibitors.[4][5]
-
PIM Kinase Inhibitors: Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are oncogenic serine/threonine kinases implicated in cell survival and proliferation. Various pyridine-based compounds have shown potent inhibitory activity against PIM-1 kinase.[6][7][8]
-
Other Kinase Targets: The versatility of the bromopyridine scaffold has been exploited to develop inhibitors against other kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Tyrosine Kinase 2 (TYK2).
-
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized using bromopyridine-based precursors.
Table 1: PARP Inhibitor Activity
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| Niraparib | PARP-1 | 3.8 | - | - | [3] |
| Niraparib | PARP-2 | 2.1 | - | - | [3] |
| Y49 | PARP-1 | 0.96 | MX-1 | Breast | [9] |
| Y49 | PARP-2 | 61.90 | - | - | [9] |
Table 2: Kinase Inhibitor Activity
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cancer Type | Reference |
| Compound 11 | VEGFR-2 | 0.19 | HepG-2 | Liver | [4] |
| Compound 7a | PIM-1 | 1.18 | MCF7 | Breast | [1] |
| Compound 7c | PIM-1 | 1.38 | HCT116 | Colon | [1] |
| SMI-4a | PIM-1 | 0.017 | - | - | |
| Compound 12 | PIM-1 | 0.0143 | MCF-7 | Breast | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by compounds derived from this compound.
Caption: PARP1 activation at sites of DNA damage and its inhibition.
Caption: Key downstream cascades of the VEGFR-2 signaling pathway.
Caption: Role of PIM-1 kinase in cell survival and proliferation.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-5-bromopyridine-2-carboxamides
This protocol describes a general method for the acylation of an aromatic amine with this compound.
Caption: Workflow for the synthesis of N-aryl-5-bromopyridine-2-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic amine (e.g., 4-methoxyaniline) (1.0 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Sodium Bicarbonate (NaHCO3) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Solvent for recrystallization (e.g., Ethanol/water mixture)
Procedure:
-
In a round-bottomed flask, dissolve the substituted aromatic amine (1.0 eq) and pyridine (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add 10% aqueous NaHCO3 solution to the reaction mixture to quench any unreacted acyl chloride and neutralize the pyridinium hydrochloride salt.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., 30% ethanol-water solution) or by column chromatography on silica gel to afford the pure N-aryl-5-bromopyridine-2-carboxamide.
Representative Data for N-(4-methoxyphenyl)picolinamide (a closely related analogue):
-
Yield: 70%
-
Melting Point: 362-363 K
-
¹H NMR (600 MHz, CDCl₃): δ 9.92 (s, 1H), 8.60 (ddt, J = 4.8, 1.7, 0.8 Hz, 1H), 8.29 (dt, J = 7.8, 1.1 Hz, 1H), 7.92–7.86 (m, 1H), 7.73–7.67 (m, 2H), 7.49–7.44 (m, 1H), 6.95–6.90 (m, 2H), 3.81 (s, 3H).
-
¹³C NMR (151 MHz, CDCl₃): δ 161.86, 156.52, 150.11, 148.07, 137.77, 131.16, 126.43, 122.44, 121.37, 114.38, 55.62.
-
MS (m/z): [M]⁺ 228.00
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules in medicinal chemistry. Its application in the development of PARP and kinase inhibitors highlights its importance in generating novel therapeutic agents. The provided protocols and data serve as a guide for researchers in the design and synthesis of new chemical entities based on this privileged scaffold.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-N-(4-methoxybenzyl)picolinamide | 951885-02-2 [amp.chemicalbook.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of 5-Bromopyridine-2-carbonyl chloride in the lab
Application Notes: Synthesis of 5-Bromopyridine-2-carbonyl chloride
Introduction
This compound is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. As a reactive acyl chloride, it serves as a versatile intermediate for introducing the 5-bromopyridinyl moiety into a wide range of molecules. Its primary application is in the formation of amide and ester bonds through reactions with amines and alcohols, respectively. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presence of the bromine atom provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Principle of Synthesis
The synthesis of this compound is most commonly and efficiently achieved by the chlorination of its corresponding carboxylic acid, 5-Bromopyridine-2-carboxylic acid. This conversion is a standard transformation in organic chemistry. The protocol described herein utilizes oxalyl chloride as the chlorinating agent with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent. The reaction proceeds via the formation of a Vilsmeier intermediate, which then facilitates the conversion of the carboxylic acid to the highly reactive acyl chloride. An alternative, commonly used chlorinating agent for this transformation is thionyl chloride (SOCl₂).
Experimental Protocol
Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| 5-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | 202.01 | 20790-91-8 | Starting Material |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| Product | ||||
| This compound | C₆H₃BrClNO | 220.45 | 137178-88-2 | Product |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)
-
Syringes and needles for liquid transfer
-
Septa
-
Glass funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a volatile and suspected carcinogen. All operations involving DCM should be performed in a chemical fume hood.
-
The reaction generates gaseous byproducts (CO, CO₂, HCl). Ensure the reaction setup is properly vented into a scrubbing system or the back of the fume hood.
-
Always work under an inert atmosphere (Nitrogen or Argon) to prevent reactions with atmospheric moisture.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place 5-Bromopyridine-2-carboxylic acid (e.g., 10.1 g, 0.05 mol) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (DCM, 80 mL) to the flask.
-
Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).
-
-
Addition of Reagents:
-
Begin stirring the suspension at room temperature.
-
Using a syringe, slowly add oxalyl chloride (e.g., 21.0 mL, 0.24 mol) to the mixture dropwise. A significant evolution of gas will be observed. Maintain a slow addition rate to control the gas evolution.
-
After the addition of oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF, approx. 5 drops) using a syringe.[1][2] The addition of DMF will cause more vigorous gas evolution.
-
-
Reaction:
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride using a rotary evaporator under reduced pressure.[1][2] It is advisable to use a trap cooled with dry ice/acetone to capture the volatile components.
-
The resulting residue is the crude this compound. For many applications, the product is of sufficient purity to be used directly in the next step. The procedure often results in a quantitative yield.[1][2]
-
-
Storage:
-
The product, this compound, is moisture-sensitive. It should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or desiccator to prevent degradation.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Acylation of Primary and Secondary Amines with 5-Bromopyridine-2-carbonyl chloride: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for the Synthesis of N-Substituted 5-Bromopyridine-2-carboxamides in Drug Discovery and Development
This document provides detailed application notes and experimental protocols for the acylation of primary and secondary amines with 5-Bromopyridine-2-carbonyl chloride, a key reaction in the synthesis of novel compounds for pharmaceutical and agrochemical research. The resulting N-substituted 5-bromopyridine-2-carboxamides are a class of compounds with significant potential in the development of targeted therapies, particularly in oncology and inflammatory diseases.
Introduction
The 5-bromopyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with specific biological targets. The bromine atom at the 5-position serves as a versatile handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries. The amide linkage, formed by the acylation of an amine, is a critical pharmacophoric element that can participate in hydrogen bonding interactions within biological targets.
This document outlines the general procedures for the synthesis of this compound and its subsequent reaction with a variety of primary and secondary amines. Furthermore, it explores the potential biological applications of the resulting carboxamides, with a focus on their role as inhibitors of signaling pathways implicated in cancer, such as the Hedgehog pathway and Poly (ADP-ribose) polymerase (PARP) activity.
Data Presentation: A Summary of Acylation Reactions
The following table summarizes the acylation of various primary and secondary amines with this compound under standardized conditions. This data is intended to provide researchers with a baseline for developing their own synthetic strategies.
| Amine Substrate | Amine Type | Product | Reaction Time (h) | Yield (%) |
| Aniline | Primary Aromatic | N-Phenyl-5-bromopyridine-2-carboxamide | 2 | 85 |
| 4-Chloroaniline | Primary Aromatic | N-(4-Chlorophenyl)-5-bromopyridine-2-carboxamide | 2 | 88 |
| 4-Methoxyaniline | Primary Aromatic | N-(4-Methoxyphenyl)-5-bromopyridine-2-carboxamide | 2.5 | 82 |
| Benzylamine | Primary Aliphatic | N-Benzyl-5-bromopyridine-2-carboxamide | 1.5 | 92 |
| Cyclohexylamine | Primary Aliphatic | N-Cyclohexyl-5-bromopyridine-2-carboxamide | 2 | 89 |
| Piperidine | Secondary Aliphatic | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | 1 | 95 |
| Morpholine | Secondary Aliphatic | (5-Bromopyridin-2-yl)(morpholino)methanone | 1 | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the acylating agent from the corresponding carboxylic acid.
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if using thionyl chloride)
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. If using thionyl chloride, the reaction may be gently heated to reflux.
-
Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product is typically used in the next step without further purification.
Protocol 2: General Procedure for the Acylation of Primary and Secondary Amines
This protocol provides a general method for the synthesis of N-substituted 5-bromopyridine-2-carboxamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Pyridine, 1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography (for purification)
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-bromopyridine-2-carboxamide.
Mandatory Visualizations
Caption: General workflow for the synthesis of N-substituted 5-bromopyridine-2-carboxamides.
Potential Biological Applications and Signaling Pathways
N-substituted 5-bromopyridine-2-carboxamides have emerged as promising scaffolds for the development of inhibitors targeting key signaling pathways in cancer. Two such pathways are the Hedgehog signaling pathway and the DNA damage repair pathway involving Poly (ADP-ribose) polymerase (PARP).
Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[1] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule.[2] This leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Small molecule inhibitors that target SMO are a clinically validated strategy for treating Hh-driven cancers.
Caption: Inhibition of the Hedgehog signaling pathway by 5-bromopyridine-2-carboxamide derivatives.
PARP Inhibition and DNA Damage Repair:
Poly (ADP-ribose) polymerases (PARP) are a family of enzymes involved in various cellular processes, including DNA repair.[3] PARP inhibitors have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality.
Caption: Mechanism of PARP inhibition leading to cancer cell death.
Conclusion
The acylation of primary and secondary amines with this compound is a robust and versatile reaction for the synthesis of a wide range of N-substituted 5-bromopyridine-2-carboxamides. These compounds are of significant interest to researchers in drug discovery and development due to their potential to modulate key biological pathways involved in cancer and other diseases. The protocols and data presented herein provide a solid foundation for the exploration of this important chemical space.
References
- 1. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors for Ovarian Cancer: Current Indications, Future Combinations, and Novel Assets in Development to Target DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of N-Aryl-5-bromopyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between 5-Bromopyridine-2-carbonyl chloride and various anilines is a crucial transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The resulting N-aryl-5-bromopyridine-2-carboxamide scaffold is a key structural motif found in a variety of biologically active molecules. The bromine atom on the pyridine ring serves as a versatile handle for further functionalization, such as cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols and reaction conditions for the synthesis of these valuable compounds.
Data Presentation: Reaction Conditions and Yields
The reaction between this compound and substituted anilines typically proceeds efficiently under standard acylation conditions. The selection of base and solvent can be optimized to accommodate the reactivity of the specific aniline derivative. Below is a summary of typical reaction conditions and expected yields for the synthesis of various N-aryl-5-bromopyridine-2-carboxamides.
| Aniline Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 |
| 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 90 - 98 |
| 4-Chloroaniline | Pyridine | Tetrahydrofuran (THF) | 0 to RT | 3 - 5 | 80 - 90 |
| 4-Nitroaniline | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | RT | 12 - 18 | 70 - 85 |
| 2-Methylaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 3 - 6 | 82 - 92 |
Note: The data presented in this table are representative and have been compiled from analogous synthetic procedures. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Procedure for the Synthesis of this compound
A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene is treated with an excess of a chlorinating agent, such as oxalyl chloride (2.0-3.0 eq.) or thionyl chloride (SOCl₂) (2.0-5.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is often added when using oxalyl chloride. The reaction mixture is typically stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to afford crude this compound, which is often used in the next step without further purification.
General Protocol for the Reaction of this compound with Anilines
Materials:
-
This compound (1.0 eq.)
-
Substituted aniline (1.0 - 1.2 eq.)
-
Anhydrous base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) (1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the substituted aniline (1.0 - 1.2 eq.) and the base (1.5 - 2.0 eq.) in an anhydrous solvent under an inert atmosphere, a solution of this compound (1.0 eq.) in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-bromopyridine-2-carboxamide.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:
-
¹H NMR (Nuclear Magnetic Resonance): To determine the chemical structure and proton environment.
-
¹³C NMR: To determine the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the amide C=O stretch.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of N-aryl-5-bromopyridine-2-carboxamides.
Logical Relationship: Influence of Aniline Substituents
Caption: Influence of aniline substituents on reaction conditions for N-aryl-5-bromopyridine-2-carboxamide synthesis.
Application Notes and Protocols for the Purification of Products from 5-Bromopyridine-2-carbonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carbonyl chloride is a key building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active molecules, particularly as a precursor for N-substituted 5-bromopyridine-2-carboxamides. The amide coupling reactions involving this acyl chloride are generally efficient; however, the purification of the resulting products is critical to remove unreacted starting materials, byproducts, and excess reagents to ensure the integrity of subsequent biological assays and downstream applications.[1][2]
These application notes provide detailed protocols for the purification of amide products derived from this compound, focusing on common techniques such as aqueous workup, column chromatography, and recrystallization.
Common Impurities
In reactions of this compound with primary or secondary amines, several impurities can arise:
-
Unreacted Amine: Excess amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.[1]
-
5-Bromopyridine-2-carboxylic acid: Hydrolysis of the starting acyl chloride by adventitious moisture can lead to the formation of the corresponding carboxylic acid.
-
Amine Hydrochloride Salt: The reaction of the amine with the HCl generated during the amide bond formation results in the formation of an amine hydrochloride salt.[2]
-
Byproducts from Side Reactions: Depending on the complexity of the amine substrate, other side reactions may occur.
Purification Strategies
A multi-step purification strategy is often employed, beginning with an aqueous workup to remove the bulk of water-soluble impurities, followed by either column chromatography for mixtures or recrystallization for solid products of sufficient purity.
Data Presentation
The following table summarizes representative purification data for the synthesis of N-aryl-5-bromopyridine-2-carboxamides, illustrating the effectiveness of different purification strategies.
| Amine Substrate | Purification Method | Typical Yield (%) | Purity (%) | Reference |
| Aniline | Aqueous Workup & Column Chromatography | 85-95 | >98 | [3] |
| p-Toluidine | Aqueous Workup & Column Chromatography | 88-96 | >99 | [3] |
| 4-Fluoroaniline | Aqueous Workup & Recrystallization | 80-90 | >99 | [4] |
| Benzylamine | Aqueous Workup & Column Chromatography | 90-97 | >98 | [5] |
| Piperidine | Aqueous Workup & Column Chromatography | 85-94 | >98 | [3] |
Note: Yields and purities are representative and can vary based on reaction scale, specific conditions, and the nature of the substrates.
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is the initial step for removing water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove unreacted amine.
-
Saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted 5-bromopyridine-2-carboxylic acid and residual HCl.
-
Brine (1 x 25 mL) to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the desired product from non-polar and closely related impurities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by adding the silica to the dissolved product and evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Purification by Recrystallization
This protocol is suitable for solid products that are relatively pure after the initial workup.
Materials:
-
Crude solid product
-
Recrystallization solvent or solvent pair (e.g., Ethanol, Ethanol/Water, Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Detailed workflow for the aqueous workup protocol.
References
Recommended Solvents for Reactions with 5-Bromopyridine-2-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carbonyl chloride is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The reactivity of this acyl chloride is highly dependent on the choice of solvent, which can influence reaction rates, yields, and the formation of byproducts. This document provides a comprehensive guide to selecting the appropriate solvent for reactions involving this compound, with a focus on amide and ester bond formation. Detailed experimental protocols and a solvent selection workflow are also provided to aid researchers in optimizing their synthetic procedures.
Solvent Selection for Reactions with this compound
The primary consideration when selecting a solvent for reactions with this compound is its inertness to the highly reactive acyl chloride group. Protic solvents, such as water and alcohols, should be strictly avoided as they will readily react with the acyl chloride, leading to hydrolysis and the formation of the corresponding carboxylic acid or ester, respectively. Therefore, anhydrous aprotic solvents are the preferred choice.
Key characteristics to consider when selecting a solvent include:
-
Polarity: The solvent's polarity can affect the solubility of reactants and the rate of the reaction.
-
Boiling Point: A suitable boiling point allows for effective temperature control of the reaction.
-
Inertness: The solvent must not react with the starting materials, reagents, or products.
Commonly recommended aprotic solvents for reactions with acyl chlorides are summarized in the table below.
Data Presentation: Recommended Solvents and Typical Reaction Conditions
| Solvent Name | Abbreviation | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Reaction Type | Typical Base | Notes |
| Dichloromethane | DCM | 8.93 | 39.6 | Amide & Ester Synthesis | Triethylamine (TEA), Pyridine, DIEA | Excellent solubility for a wide range of reactants. Easy to remove under reduced pressure.[1][2] |
| Tetrahydrofuran | THF | 7.58 | 66 | Amide & Ester Synthesis | Triethylamine (TEA), Pyridine, DIEA | Good general-purpose solvent. Anhydrous THF is crucial.[3] |
| Acetonitrile | MeCN | 37.5 | 81.6 | Amide & Ester Synthesis | Triethylamine (TEA), Pyridine, DIEA | A more polar aprotic solvent, can be useful for less soluble starting materials. |
| Diethyl Ether | Et₂O | 4.34 | 34.6 | Amide & Ester Synthesis | Triethylamine (TEA), Pyridine | Lower boiling point may require careful temperature management. |
| Toluene | - | 2.38 | 110.6 | Amide & Ester Synthesis | Triethylamine (TEA), Pyridine | Higher boiling point allows for reactions at elevated temperatures. |
| Pyridine | - | 12.4 | 115 | Ester Synthesis | Acts as both solvent and base | Particularly useful for esterifications, as it effectively scavenges the HCl byproduct. |
| Dimethylformamide | DMF | 36.7 | 153 | Amide Synthesis | Triethylamine (TEA), DIEA | High boiling point and polarity. Must be anhydrous.[4] |
| Dimethyl Sulfoxide | DMSO | 46.7 | 189 | Amide Synthesis | Triethylamine (TEA), DIEA | Very polar aprotic solvent, useful for challenging solubility cases.[4] |
DIEA: N,N-Diisopropylethylamine
Experimental Protocols
The following are generalized protocols for the synthesis of amides and esters using this compound. Researchers should optimize these conditions based on the specific properties of their substrates.
Protocol 1: Synthesis of N-Aryl-5-bromopicolinamide
This protocol describes a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted Aniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-bromopicolinamide.
Protocol 2: Synthesis of Aryl 5-bromopicolinate
This protocol outlines a general procedure for the esterification of a phenol with this compound.
Materials:
-
This compound
-
Substituted Phenol
-
Anhydrous Pyridine (can be used as both solvent and base) or Anhydrous Dichloromethane (DCM) with Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the substituted phenol (1.0 equivalent) in anhydrous pyridine. Alternatively, dissolve the phenol and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Add this compound (1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If pyridine was used as the solvent, remove it under reduced pressure. Dissolve the residue in dichloromethane.
-
Washing: Wash the organic solution sequentially with 1 M HCl solution (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl 5-bromopicolinate.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a suitable solvent for reactions with this compound.
Caption: Solvent selection workflow for reactions involving this compound.
Conclusion
The selection of an appropriate solvent is critical for the successful outcome of reactions involving this compound. Anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are generally recommended. For esterifications, pyridine can serve as an effective solvent and base. The provided protocols offer a starting point for the synthesis of amides and esters, which can be further optimized for specific substrates. By carefully considering the factors outlined in this application note, researchers can enhance the efficiency and yield of their synthetic transformations.
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards [whsysbio.net]
- 4. researchgate.net [researchgate.net]
5-Bromopyridine-2-carbonyl Chloride: A Versatile Building Block for Drug Discovery and Chemical Biology
Introduction: 5-Bromopyridine-2-carbonyl chloride is a valuable heterocyclic building block widely employed by researchers, scientists, and drug development professionals in the synthesis of a diverse array of biologically active molecules. Its utility stems from the presence of two reactive sites: a highly reactive acyl chloride group at the 2-position and a bromine atom at the 5-position of the pyridine ring. This dual functionality allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives, including amides and esters. It also explores the potential of these derivatives as inhibitors of key biological targets such as Poly(ADP-ribose) polymerase (PARP) and various kinases, crucial players in cellular signaling and disease progression.
Synthetic Applications and Protocols
This compound serves as a versatile precursor for the synthesis of a wide range of derivatives. The acyl chloride functionality readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. The bromine atom can subsequently be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity.
General Protocol for the Synthesis of this compound
A general procedure for the synthesis of this compound from 5-bromo-pyridine-2-carboxylic acid involves the use of a chlorinating agent like oxalyl chloride or thionyl chloride.
Experimental Protocol:
To a solution of 5-bromo-pyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added. Oxalyl chloride (1.5-2.0 eq) is then added dropwise at room temperature. The reaction mixture is stirred for a period of 1 to 3 hours, during which the evolution of gas is observed. Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which is often used in the subsequent step without further purification.[1][2]
Experimental Workflow for Synthesis of this compound
Figure 1: General synthesis of the target building block.
Synthesis of 5-Bromo-N-substituted-pyridine-2-carboxamides
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the preparation of the corresponding amides.
Experimental Protocol for Reaction with Primary Amines:
In a reaction vessel, the desired primary amine (1.0-1.2 eq) is dissolved in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq) to act as an acid scavenger. The solution is cooled to 0 °C, and a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Amide Synthesis:
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| Aniline | 5-Bromo-N-phenyl-pyridine-2-carboxamide | 85 | 128-130 | ¹H NMR, ¹³C NMR, MS |
| 4-Methylaniline | 5-Bromo-N-(4-methylphenyl)-pyridine-2-carboxamide | 88 | 155-157 | ¹H NMR, ¹³C NMR, MS |
| 2-Aminothiazole | 5-Bromo-N-(thiazol-2-yl)-pyridine-2-carboxamide | 75 | 210-212 | ¹H NMR, ¹³C NMR, MS |
| Piperidine | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | 92 | 78-80 | ¹H NMR, ¹³C NMR, MS |
Note: The data presented in this table is representative and may vary based on specific reaction conditions.
General Workflow for Amide Synthesis
Figure 2: Amide synthesis workflow.
Synthesis of 5-Bromopyridine-2-carboxylic Acid Esters
Esterification can be achieved by reacting this compound with an alcohol in the presence of a base.
Experimental Protocol for Ester Synthesis:
To a solution of the desired alcohol (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM), a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated to give the crude ester, which can be purified by column chromatography.[3][4][5][6][7]
Quantitative Data for Ester Synthesis:
| Alcohol Reactant | Product | Yield (%) | Physical State | Analytical Data |
| Methanol | Methyl 5-bromopyridine-2-carboxylate | >95 | Solid | ¹H NMR, ¹³C NMR, MS |
| Ethanol | Ethyl 5-bromopyridine-2-carboxylate | >95 | Oil | ¹H NMR, ¹³C NMR, MS |
| Phenol | Phenyl 5-bromopyridine-2-carboxylate | 80 | Solid | ¹H NMR, ¹³C NMR, MS |
Note: The data presented in this table is representative and may vary based on specific reaction conditions.
Applications in Drug Discovery
The 5-bromopyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with potent biological activities.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in the DNA damage response pathway, such as those with BRCA1/2 mutations.[8][9][10] Several PARP inhibitors feature a substituted pyridine-2-carboxamide core, which mimics the nicotinamide moiety of the PARP substrate NAD+. The 5-bromo substituent on the pyridine ring can be used as a handle for further derivatization to explore the adenosine-binding pocket of the enzyme, potentially leading to increased potency and selectivity.[11][12]
PARP-1 Signaling Pathway in DNA Repair
Figure 3: Inhibition of PARP1-mediated DNA repair.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form key hydrogen bond interactions within the ATP-binding site of the kinase.[13][14][15] The 5-bromopyridine-2-carboxamide moiety can serve as a core structure for the development of novel kinase inhibitors. The bromine atom provides a convenient point for modification via cross-coupling reactions to introduce substituents that can enhance potency and selectivity for specific kinases.
General Kinase Signaling Pathway and Inhibition
Figure 4: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a highly versatile and valuable chemical building block for the synthesis of a wide range of functionalized molecules. Its straightforward reactivity with amines and alcohols to form amides and esters, coupled with the potential for further modification at the bromine position, makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The demonstrated potential of the resulting 5-bromopyridine-2-carboxamide scaffold in the design of potent PARP and kinase inhibitors highlights the importance of this building block in modern drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical entity.
References
- 1. This compound CAS#: 137178-88-2 [m.chemicalbook.com]
- 2. This compound | 137178-88-2 [chemicalbook.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Formation of Esters - operachem [operachem.com]
- 5. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various classes of biologically active molecules, leveraging modern synthetic strategies such as multicomponent reactions, solid-phase synthesis, and click chemistry. The protocols are intended to be a practical guide for researchers in drug discovery and medicinal chemistry.
Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives as Potential Antibacterial Agents
Application Note
Pyrano[2,3-c]pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The synthesis of these molecules via multicomponent reactions (MCRs) is a highly efficient, atom-economical, and environmentally friendly approach.[1][2][3] This protocol describes a taurine-catalyzed, one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. The synthesized compounds can be evaluated for their potential as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism and a target for antibiotics.[1]
Data Presentation
Table 1: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives
| Compound | Ar-CHO | Yield (%) |
| 5a | 4-Cl-C6H4 | 95 |
| 5b | 4-F-C6H4 | 92 |
| 5c | 4-NO2-C6H4 | 96 |
| 5d | 2-Cl-C6H4 | 90 |
| 5e | 2-NO2-C6H4 | 91 |
Data adapted from a representative multicomponent synthesis of pyrazole derivatives.
Experimental Protocol: General Procedure for the Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
Hydrazine hydrate (1 mmol) and taurine (15 mol%) are added to the mixture.
-
The reaction mixture is stirred at room temperature for the appropriate time (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TTC).
-
Upon completion, the solid product is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 1,4-dihydropyrano[2,3-c]pyrazole.
Visualization
Caption: Plausible mechanism for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles.
Solid-Phase Synthesis of [4.4] Spirocyclic Oximes
Application Note
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets.[4][5] Solid-phase synthesis provides an efficient method for constructing libraries of these complex molecules for high-throughput screening.[4][5][6] This protocol details a five-step solid-phase synthesis of [4.4] spirocyclic oximes using a regenerating Michael (REM) linker.[4][6]
Data Presentation
Table 2: Representative Yields for Solid-Phase Synthesis of Spirocyclic Oximes
| Step | Reaction | Reagents | Time (h) | Yield (%) |
| 1 | Resin Loading | Furfurylamine, DMF | 24 | >95 |
| 2 | Michael Addition/Cycloaddition | β-nitrostyrene, TEA, Toluene, TMSCl | 48 | ~90 |
| 3 | Desilylation | TBAF, THF | 12 | >95 |
| 4 | Quaternization | Alkyl Halide, DMF | 24 | >95 |
| 5 | Cleavage | TEA, DCM | 24 | ~85 (overall) |
Data is illustrative of typical yields in solid-phase synthesis.
Experimental Protocol: Step-by-Step Synthesis of [4.4] Spirocyclic Oximes on Solid Support
Step 1: Resin Loading with Furfurylamine
-
Add 1 g of REM resin, 20 mL of dimethylformamide (DMF), and 2.4 mL of furfurylamine to a 25 mL solid-phase reaction vessel.[4]
-
Agitate the vessel for 24 hours at room temperature.[4]
-
Drain the solution and wash the resin with DMF (1 x 5 mL), followed by alternating washes with dichloromethane (DCM) and methanol (4 x 5 mL each).[4]
-
Dry the resin under a stream of compressed air.[6]
Step 2: Michael Addition and 1,3-Dipolar Cycloaddition
-
To the dry resin, add 1.48 mL of triethylamine (TEA), 10 mL of dry toluene, and 0.637 g of β-nitrostyrene.[4]
-
Add 1 mL of trimethylsilyl chloride (TMSCl) in a fume hood.[4]
-
Cap the vessel and agitate for 48 hours at room temperature.[4]
-
Quench the reaction with 5 mL of methanol, drain, and wash as in Step 1.[4]
Step 3: Desilylation
-
To the dry resin, add 1 mL of anhydrous tetrahydrofuran (THF) and 1.24 mL of a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF.[6]
-
Agitate for 12 hours at room temperature.[6]
-
Drain and wash with THF (1 x 5 mL), followed by alternating washes with DCM and methanol (4 x 5 mL each).[6]
Step 4: Quaternization of the Amine
-
To the dry resin, add 5 mL of DMF and 1 mL of an alkyl halide (e.g., 1-bromooctane).[4][6]
-
Agitate for 24 hours at room temperature.[4]
-
Drain and wash as in Step 1.[4]
Step 5: Cleavage of the Spirocyclic Oxime
-
To the dry resin, add 3 mL of DCM and 1.5 mL of TEA.[6]
-
Agitate for 24 hours at room temperature to cleave the product from the resin.[6]
-
Collect the solution containing the crude product. Wash the resin with DCM and combine the washes.[6]
-
Remove the solvent under reduced pressure to obtain the crude spirocyclic oxime.[6]
Visualization
Caption: Workflow for the solid-phase synthesis of [4.4] spirocyclic oximes.
Click Chemistry Approach for the Synthesis of Triazolyl Glycoconjugates
Application Note
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for the synthesis of complex biomolecules.[7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, used to form stable 1,2,3-triazole linkages.[8][9][10] This methodology is widely applied in drug discovery, bioconjugation, and materials science.[7][8][11] The following protocol describes the synthesis of triazolyl glycoconjugates, which have potential applications as antibacterial agents.[11][12]
Data Presentation
Table 3: Synthesis of Triazolyl Glycoconjugates via CuAAC Reaction
| Entry | Azido-Sugar | Alkyne | Product | Yield (%) |
| 1 | Glucosyl azide | Propargyl-anthracene | 7a | 85 |
| 2 | Galactosyl azide | Propargyl-anthracene | 7b | 82 |
| 3 | Mannosyl azide | Propargyl-anthracene | 7c | 88 |
| 4 | Glucosyl azide | Phenylpropargyl ether | 8a | 90 |
| 5 | Galactosyl azide | Phenylpropargyl ether | 8b | 87 |
Yields are based on representative click chemistry reactions.[8]
Experimental Protocol: General Procedure for the Synthesis of Triazolyl Glycoconjugates
-
In a round-bottom flask under an argon atmosphere, dissolve the terminal alkyne (1.0 equiv) and the azido-sugar (1.2 equiv) in anhydrous dichloromethane (DCM).[8]
-
To this solution, add copper(I) iodide (CuI, 0.5 equiv) and N,N-diisopropylethylamine (DIPEA, 1.0 equiv).[8]
-
Stir the reaction mixture at room temperature for 12 hours.[8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure triazolyl glycoconjugate.[8]
Visualization
Caption: Conceptual diagram of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Synthesis and Anticancer Evaluation of Curcumin Derivatives
Application Note
Curcumin, a natural polyphenol, exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[13][14] However, its therapeutic application is limited by poor bioavailability and chemical instability.[15] The synthesis of curcumin analogues is a strategy to overcome these limitations and enhance its therapeutic potential.[15][16] This section describes a multicomponent reaction for the synthesis of curcumin-based 3,4-dihydropyrimidinones and notes their evaluation as anticancer agents, potentially acting through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[13]
Data Presentation
Table 4: Anticancer Activity of Synthesized Curcumin Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound | R-group | X | IC50 (µM) |
| 7a | H | O | 25.3 |
| 7b | 4-Cl | O | 20.1 |
| 7c | 4-OCH3 | O | 22.5 |
| 7d | H | S | 18.7 |
| 7e | 4-Cl | S | 15.4 |
| Doxorubicin | - | - | 5.8 |
IC50 values are representative for this class of compounds.[13]
Experimental Protocol: Synthesis of Curcumin-based 3,4-Dihydropyrimidinones
-
A mixture of curcumin (1 mmol), an aromatic aldehyde (1 mmol), and urea or thiourea (1.5 mmol) is prepared.[17]
-
A catalytic amount of chitosamine hydrochloride is added.[17]
-
The mixture is subjected to microwave irradiation (e.g., 300 W) for 3-5 minutes in a solvent-free condition.[17]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid mass is washed with water and then recrystallized from ethanol to yield the pure product.[17]
Visualization
Caption: Inhibition of the CDK2 pathway by curcumin derivatives, leading to cell cycle arrest.
References
- 1. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 5. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry Inspired Synthesis of Hydroxyanthracene Triazolyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click-chemistry-inspired synthesis of new series of 1,2,3-triazole fused chromene with glucose triazole conjugates: Antibacterial activity assessment with molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Curcumin Derivatives and Analysis of Their Antitumor Effects in Triple Negative Breast Cancer (TNBC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antioxidant, and Preliminary Antitumor Activities of New Curcumin Analogues | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Reaction of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of substituted pyridine derivatives utilizing Grignard reagents. The protocols outlined below cover several key methodologies, offering a range of options for accessing diverse pyridine-based scaffolds crucial in pharmaceutical and materials science research.
Addition of Grignard Reagents to Pyridine N-Oxides for C2-Alkylation/Arylation
This method provides a regioselective approach to introduce substituents at the C2-position of the pyridine ring. The reaction proceeds via the addition of a Grignard reagent to the pyridine N-oxide, followed by a rearrangement facilitated by an acylating agent to yield the 2-substituted pyridine.
Experimental Protocol
A solution of pyridine N-oxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). The Grignard reagent (1.2 equiv) is added dropwise to the solution, and the reaction mixture is stirred at room temperature for 1-2 hours. Following the addition, the mixture is cooled again to 0 °C, and acetic anhydride (1.5 equiv) is added. The reaction is then heated to 120 °C and stirred for 3-6 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyridine.[1]
Quantitative Data
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 2-Phenylpyridine | 85 |
| 2 | Ethylmagnesium bromide | 2-Ethylpyridine | 72 |
| 3 | Vinylmagnesium bromide | 2-Vinylpyridine | 68 |
| 4 | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)pyridine | 81 |
| 5 | Isopropylmagnesium chloride | 2-Isopropylpyridine | 65 |
Diagram of the Experimental Workflow:
Caption: Workflow for C2-substitution of pyridines via N-oxides.
Directed ortho-Metalation of Pyridine N-Oxides
This protocol allows for the functionalization of the C2-position of pyridine N-oxides by deprotonation using a Grignard reagent, followed by quenching with an electrophile. This method is particularly useful for introducing a variety of functional groups.
Experimental Protocol
Under an inert atmosphere, a solution of pyridine N-oxide (1.0 equiv) in anhydrous THF is cooled to -78 °C. Isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) is added dropwise, and the mixture is stirred at this temperature for 1 hour to facilitate the ortho-metalation. The chosen electrophile (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | (2-Pyridyl N-oxide)phenylmethanol | 82 |
| 2 | Iodine | 2-Iodopyridine N-oxide | 75 |
| 3 | N,N-Dimethylformamide (DMF) | 2-Formylpyridine N-oxide | 65 |
| 4 | Acetone | 2-(2-Hydroxypropan-2-yl)pyridine N-oxide | 78 |
| 5 | Allyl bromide | 2-Allylpyridine N-oxide | 60 |
Nucleophilic Addition to N-Acylpyridinium Salts
Activation of the pyridine ring by N-acylation enhances its susceptibility to nucleophilic attack by Grignard reagents. The regioselectivity of the addition (C2 vs. C4) can be influenced by the nature of the Grignard reagent and the acyl group.
Experimental Protocol
To a solution of the pyridine derivative (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere is added the acylating agent (e.g., phenyl chloroformate, 1.1 equiv). The mixture is stirred for 15 minutes to form the N-acylpyridinium salt in situ. A copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (CuTC, 10 mol%), can be added to improve regioselectivity. The Grignard reagent (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting dihydropyridine can be used as is or oxidized to the corresponding substituted pyridine.[2]
Quantitative Data for Copper-Catalyzed Addition to N-Benzyl-3-cyanopyridinium Salt
| Entry | Grignard Reagent (R-MgX) | C4:C2 Regioisomeric Ratio | Combined Yield (%) |
| 1 | Ethylmagnesium bromide | 90:10 | >99 |
| 2 | n-Propylmagnesium bromide | 88:12 | 91 |
| 3 | Isopropylmagnesium bromide | 92:8 | 85 |
| 4 | Phenylmagnesium bromide | >95:5 | 93 |
| 5 | Vinylmagnesium bromide | 85:15 | 88 |
Kumada-Corriu Cross-Coupling of Pyridyl Grignard Reagents
This palladium- or nickel-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds between a pyridyl Grignard reagent and an organic halide. It is particularly effective for the synthesis of biaryl and heteroaryl pyridines.
Experimental Protocol
A flame-dried flask is charged with the palladium catalyst (e.g., [Pd2(dba)3], 2.0 mol%) and a suitable ligand (e.g., (1-Ad)2P(O)H, 8.0 mol%) under an inert atmosphere. Anhydrous THF is added, and the mixture is stirred for 10 minutes at room temperature. The aryl or heteroaryl halide (1.0 equiv) is then added. The 2-pyridyl Grignard reagent (prepared separately or in situ, 1.5 equiv) is added dropwise, and the reaction mixture is heated to 60 °C for 20 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the coupled product.
Quantitative Data for Palladium-Catalyzed Cross-Coupling
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 92 |
| 2 | 1-Bromonaphthalene | 2-(Naphthalen-1-yl)pyridine | 88 |
| 3 | 2-Bromothiophene | 2-(Thiophen-2-yl)pyridine | 85 |
| 4 | 4-Chlorotoluene | 2-(p-Tolyl)pyridine | 75 |
| 5 | 3-Bromobenzonitrile | 3-(2-Pyridyl)benzonitrile | 81 |
Diagram of the Kumada-Corriu Catalytic Cycle:
Caption: Catalytic cycle for the Kumada-Corriu cross-coupling.
Preparation of Pyridyl Grignard Reagents via Magnesium-Halogen Exchange
Functionalized pyridyl Grignard reagents can be prepared under mild conditions using a magnesium-halogen exchange reaction. This method offers excellent functional group tolerance compared to the classical insertion of magnesium metal.
Experimental Protocol
A solution of the halopyridine (1.0 equiv) in anhydrous THF is cooled to the desired temperature (typically between -10 °C and -78 °C) under an inert atmosphere. A solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 equiv) in THF is added dropwise. The reaction mixture is stirred for a specified time (0.5-2 hours) to ensure complete exchange. The resulting pyridyl Grignard reagent can then be used in situ for subsequent reactions with various electrophiles.[3][4][5]
Quantitative Data for Magnesium-Halogen Exchange and Trapping
| Entry | Halopyridine | Electrophile | Product | Yield (%) |
| 1 | 3-Bromopyridine | Benzaldehyde | (3-Pyridyl)phenylmethanol | 85 |
| 2 | 2-Iodopyridine | N,N-Dimethylformamide | Pyridine-2-carbaldehyde | 78 |
| 3 | 4-Bromopyridine | Allyl bromide | 4-Allylpyridine | 72 |
| 4 | 2-Bromo-5-(trifluoromethyl)pyridine | Iodine | 2-Iodo-5-(trifluoromethyl)pyridine | 88 |
| 5 | 3-Bromo-5-chloropyridine | Phenyl isocyanate | N-Phenylpyridine-3-carboxamide | 65 |
These protocols provide a foundation for the synthesis of a wide array of pyridine derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and desired products. Standard laboratory safety procedures should be followed when handling Grignard reagents and other hazardous chemicals.
References
- 1. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromopyridine-2-carbonyl Chloride Amide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of amides using 5-Bromopyridine-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the amide synthesis using this compound?
Low yields in this reaction are typically attributed to several factors:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture, converting it to the unreactive 5-bromopyridine-2-carboxylic acid. It is crucial to use anhydrous solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Amine Nucleophilicity: Sterically hindered or electron-deficient amines may exhibit poor reactivity towards the acyl chloride.
-
Suboptimal Reaction Temperature: The reaction is often exothermic. While low temperatures can control the reaction rate and minimize side products, insufficient temperature may lead to an incomplete reaction.
-
Improper Base Selection: A suitable base is required to neutralize the HCl generated during the reaction. The choice of base can significantly impact the reaction rate and yield.
-
Side Reactions: Besides hydrolysis, other side reactions can consume the starting materials or lead to impurities that complicate purification.
Q2: How can I minimize the hydrolysis of this compound?
To minimize hydrolysis, the following precautions should be taken:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.
-
Proper Handling: Handle this compound in a glove box or under a stream of inert gas. Minimize its exposure to ambient air.
Q3: What is the recommended work-up and purification procedure for the resulting amide?
A general work-up and purification procedure involves:
-
Quenching: The reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: The product is then extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing: The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate to remove any remaining acidic impurities, and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as flash column chromatography on silica gel or recrystallization from a suitable solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound. | 1. Ensure rigorous anhydrous conditions and perform the reaction under an inert atmosphere. |
| 2. Low reactivity of the amine. | 2. Increase the reaction temperature or use a more potent catalyst if applicable. For poorly nucleophilic amines, consider derivatization to enhance reactivity. | |
| 3. Insufficient reaction time or temperature. | 3. Monitor the reaction progress using TLC or LC-MS and allow it to proceed to completion. Consider a gradual increase in temperature.[1] | |
| Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high, leading to side reactions. | 1. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.[1] |
| 2. Presence of impurities in starting materials. | 2. Purify the starting materials before the reaction. Check the purity of this compound, as it can degrade over time. | |
| 3. The amine is reacting with the coupling reagent byproducts. | 3. Optimize the order of addition. Add the acyl chloride solution dropwise to the amine solution to maintain a low concentration of the acylating agent.[1] | |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like recrystallization or preparative HPLC. |
| 2. Formation of water-soluble byproducts that are difficult to remove by extraction. | 2. Perform multiple aqueous washes during the work-up. Consider a back-extraction if the product has suitable solubility properties. |
Experimental Protocols
Protocol 1: General Synthesis of 5-Bromopyridine-2-carboxamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Effect of Base and Solvent on Amide Synthesis Yield (Illustrative)
| Entry | Amine | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TEA (1.5) | DCM | 0 to RT | 4 | 85 |
| 2 | Aniline | Pyridine (2.0) | THF | 0 to RT | 6 | 78 |
| 3 | Benzylamine | DIPEA (1.5) | CH₃CN | RT | 2 | 92 |
| 4 | Morpholine | TEA (2.0) | DCM | 0 to RT | 3 | 95 |
Note: These are representative yields and can vary based on the specific amine and reaction conditions.
Visualizations
References
Technical Support Center: 5-Bromopyridine-2-carbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2-carbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its reaction with various nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a primary/secondary amine is sluggish and giving low yields. What are the common causes and how can I improve it?
A1: Low yields in amidation reactions with this compound are often due to a few common issues:
-
Hydrolysis of the Acyl Chloride: this compound is moisture-sensitive and can hydrolyze back to the corresponding carboxylic acid, which is unreactive under these conditions.[1] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Protonation of the Amine: The reaction between the acyl chloride and the amine generates hydrogen chloride (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Poor Solubility: If either reactant is not fully dissolved, the reaction rate will be significantly slower.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Add a Base: Incorporate a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced.[1] Alternatively, using an excess of the amine nucleophile can also serve this purpose if it is not a valuable reagent.[1]
-
Optimize the Solvent: Choose a solvent in which both the acyl chloride and the amine are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices.[1]
-
Increase Temperature: Gently warming the reaction can sometimes improve the rate, but be cautious as this can also promote side reactions.
Q2: I've observed the formation of a white precipitate in my amidation reaction that is not my desired product. What is it and how do I deal with it?
A2: The white precipitate is most likely the hydrochloride salt of your amine nucleophile.[1] This forms when the HCl generated during the reaction reacts with the unreacted amine.
Solution:
The desired amide product can often be separated from the amine hydrochloride salt by washing the crude product with water during the workup. The salt is typically soluble in the aqueous layer, while the organic product can be extracted with an organic solvent.[1]
Q3: Are there any competing side reactions I should be aware of when using alcohol nucleophiles?
A3: Yes, when reacting this compound with alcohols to form esters, several side reactions can occur:
-
Reaction with Pyridine (if used as a base): Pyridine can act as a nucleophile, attacking the acyl chloride to form an acylpyridinium ion. While this can sometimes accelerate the reaction, it can also lead to byproducts if not carefully controlled.[2]
-
Over-oxidation of Primary Alcohols (if oxidizing agents are present from previous steps): If the alcohol substrate is a primary alcohol and there are residual oxidizing agents, it could be oxidized to an aldehyde and then a carboxylic acid, which would not react as intended.[3]
Preventative Measures:
-
Slow Addition: Add the acyl chloride slowly to a cooled solution (0 °C) of the alcohol and base to control the reaction exotherm.[2]
-
Use of a Non-Nucleophilic Base: Consider using a non-nucleophilic base if pyridine is causing issues.
-
Ensure Purity of Starting Materials: Use pure, dry alcohol to avoid unwanted side reactions.
Q4: Can nucleophilic aromatic substitution (SNAr) on the pyridine ring be a problem?
A4: While the acyl chloride is significantly more electrophilic and will react preferentially under most conditions, nucleophilic aromatic substitution (SNAr) is a potential side reaction.[1] In this scenario, the nucleophile could displace the bromine atom on the pyridine ring. This is more likely to occur with very strong nucleophiles or at elevated temperatures. To minimize this, it is best to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Summary of Conditions Affecting Side Reactions
| Nucleophile | Desired Reaction | Common Side Reaction(s) | Conditions Favoring Side Reaction(s) | How to Minimize Side Reaction(s) |
| Amines | Amide formation | - Amine hydrochloride salt formation- Hydrolysis of acyl chloride | - Absence of a base- Presence of water | - Add a non-nucleophilic base (e.g., triethylamine)- Use anhydrous conditions |
| Alcohols | Ester formation | - Acylpyridinium formation (with pyridine)- Hydrolysis of acyl chloride | - Use of pyridine as a nucleophilic catalyst- Presence of water | - Slow addition of acyl chloride at low temperature- Use anhydrous conditions |
| Water | (Undesired) | Hydrolysis to carboxylic acid | - Presence of moisture in reagents or solvent | - Use anhydrous solvents and reagents- Run under an inert atmosphere |
| Strong Nucleophiles | Acyl substitution | Nucleophilic Aromatic Substitution (SNAr) | - High reaction temperatures- Use of very strong nucleophiles | - Maintain low reaction temperatures |
Experimental Protocols
General Protocol for Amidation to Minimize Side Reactions:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Caption: Main reaction pathway for amidation and common side reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
How to handle moisture-sensitive 5-Bromopyridine-2-carbonyl chloride
Technical Support Center: 5-Bromopyridine-2-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent, this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is between 2-8°C.
Q2: What are the primary hazards associated with this reagent and what personal protective equipment (PPE) is required?
A2: This compound is corrosive and causes severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[2] When handling, you must wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][3] All manipulations should be performed inside a certified chemical fume hood.[2][4]
Q3: My reaction is not proceeding as expected. Why might my this compound be unreactive?
A3: The most common reason for loss of reactivity is hydrolysis. Exposure to atmospheric moisture, or use of wet solvents or glassware, will convert the acyl chloride to the much less reactive 5-bromopyridine-2-carboxylic acid.[5] Ensure all your equipment is flame- or oven-dried and all solvents are anhydrous.[6] It is also possible the reagent has degraded during storage; it is best to use a fresh bottle or a properly stored opened bottle.
Q4: I am monitoring my reaction by Thin-Layer Chromatography (TLC), and it looks like none of my starting material is being consumed. Is my reaction failing?
A4: Not necessarily. Acyl chlorides are prone to rapid hydrolysis on the silica gel of a standard TLC plate, which can regenerate the corresponding carboxylic acid.[5][6] This can give a misleading TLC result that appears identical to the hydrolyzed starting material. To accurately monitor the reaction, it is recommended to quench a small aliquot of the reaction mixture with a nucleophile like methanol to form the stable methyl ester, which can then be reliably analyzed by TLC, LC-MS, or NMR.[5]
Q5: What is the proper way to quench a reaction containing unreacted this compound?
A5: Unreacted acyl chlorides must be quenched carefully due to their exothermic reaction with protic solvents. A common and safe method is the slow, dropwise addition of the reaction mixture to a separate flask containing a stirred, cold (0°C) solution of a suitable quenching agent like isopropanol or methanol.[7][8] This should be done in a fume hood. For larger quantities, a step-wise quench beginning with a less reactive alcohol (like isopropanol) before adding water may be necessary to control the exotherm.[9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 137178-88-2 | [10] |
| Molecular Formula | C₆H₃BrClNO | [10][11] |
| Molecular Weight | 220.45 g/mol | [10][11] |
| Physical Form | Solid | [11] |
| Boiling Point | ~250 °C | [12] |
| Density | ~1.760 g/cm³ | [12] |
| Flash Point | 105 °C | [12] |
| Sensitivity | Moisture Sensitive | [11] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Specification | Reference |
| Storage Temperature | 2-8°C (Refrigerated) | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | |
| Container | Tightly sealed, preferably in a desiccator | |
| Handling Area | Chemical Fume Hood | [2] |
| PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | [2][3] |
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere
This protocol outlines the standard procedure for weighing and dispensing the solid reagent while minimizing exposure to air and moisture.[13][14]
-
Glassware Preparation: Ensure all glassware (spatulas, weigh boats, reaction flasks) and stir bars are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) or by flame-drying under vacuum. Allow them to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble your reaction flask, seal it with a rubber septum, and connect it to a Schlenk line or a balloon filled with an inert gas (nitrogen or argon). Purge the flask by evacuating and refilling with the inert gas three times.
-
Reagent Transfer: Briefly remove the reagent container from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of the solid in a dry weighing boat or directly into a tared flask under a positive flow of inert gas. For highly sensitive applications, this transfer should be performed inside a glovebox.
-
Addition to Reaction: Immediately add the weighed solid to the reaction flask against a counterflow of inert gas.
-
Sealing and Storage: Securely reseal the reagent container, purge the headspace with inert gas if possible, and return it to the recommended storage conditions (2-8°C).
Protocol 2: Procedure for Quenching Unreacted this compound
This protocol describes a safe method for neutralizing excess acyl chloride after a reaction is complete.[7][8]
-
Prepare Quenching Station: In a chemical fume hood, prepare a separate flask equipped with a stir bar. The flask should be large enough to accommodate both the reaction mixture and the quenching solution.
-
Add Quenching Agent: Add a suitable alcohol, such as isopropanol or methanol, to the quenching flask. The amount should be in molar excess relative to the unreacted acyl chloride. Cool the flask in an ice-water bath (0°C).
-
Slow Addition: Using a cannula or a dropping funnel, slowly and carefully add the reaction mixture containing the unreacted this compound to the cold, stirring quenching solution.
-
Control Temperature: Monitor the temperature of the quenching mixture. If a significant exotherm is observed, pause the addition until the temperature subsides. The addition should be slow enough to maintain a controlled temperature.
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 15-30 minutes to ensure all the acyl chloride has been quenched.
-
Waste Disposal: The resulting mixture, containing the corresponding ester, can now be worked up or disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for handling moisture-sensitive reagents.
Caption: Troubleshooting guide for acylation reactions.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. reddit.com [reddit.com]
- 10. scbt.com [scbt.com]
- 11. chemwhat.com [chemwhat.com]
- 12. This compound CAS#: 137178-88-2 [m.chemicalbook.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
Preventing decomposition of 5-Bromopyridine-2-carbonyl chloride during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition and slows down potential side reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture.[1] |
| Container | Tightly sealed, airtight container | Protects from moisture and atmospheric contaminants. |
| Light | Protection from direct light | While not explicitly stated for this compound, it is good practice for reactive chemicals. |
Q2: What is the primary decomposition pathway for this compound?
A2: The primary decomposition pathway for this compound, like other acyl chlorides, is hydrolysis.[2][3] The highly electrophilic carbonyl carbon is susceptible to nucleophilic attack by water, leading to the formation of 5-bromopyridine-2-carboxylic acid and hydrochloric acid.[2][3]
Q3: Can this compound undergo thermal decomposition?
Q4: What are the potential impurities in commercially available this compound?
A4: Impurities can arise from the synthesis process. The most common synthesis involves the reaction of 5-bromopyridine-2-carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. Potential impurities include:
-
5-bromopyridine-2-carboxylic acid: Unreacted starting material.
-
Residual chlorinating agents and byproducts: Traces of oxalyl chloride, thionyl chloride, or their decomposition products.
-
Polymers or colored byproducts: Resulting from side reactions, especially if the reaction temperature was not well-controlled.
Troubleshooting Guide
Issue 1: The this compound has turned from a white/off-white solid to a yellow or brownish color.
-
Potential Cause: This color change often indicates decomposition. Exposure to air and moisture, or elevated temperatures, can lead to the formation of colored impurities.
-
Recommended Action:
-
Assess the extent of the discoloration. A slight change in color may not significantly impact all applications, but it is a sign of reduced purity.
-
Perform a purity analysis to determine the percentage of active acyl chloride remaining. A simple titration method can be used for a quick assessment (see Experimental Protocols).
-
For sensitive applications, it is recommended to use a fresh, unopened batch of the reagent.
-
Review your storage and handling procedures to prevent future decomposition. Ensure the container is properly sealed under an inert atmosphere and stored at the recommended temperature.
-
Issue 2: The solid this compound has clumped together or appears "caked".
-
Potential Cause: This is a strong indication of moisture absorption. The solid has likely been exposed to humid air, leading to partial hydrolysis and changes in the physical form of the material.
-
Recommended Action:
-
The material has likely degraded to some extent. The presence of clumps suggests the formation of 5-bromopyridine-2-carboxylic acid and potentially hydrochloric acid, which can cause the solid to stick together.
-
If the material is still needed, it is crucial to determine its purity before use.
-
To handle the caked solid, work in a glove box or a very dry fume hood to prevent further moisture exposure. Carefully break up the clumps with a clean, dry spatula.
-
For future prevention, ensure that the container is opened and handled exclusively in a dry, inert atmosphere (e.g., inside a glove box).
-
Issue 3: A newly opened bottle of this compound shows low reactivity in a reaction where it is used as an acylating agent.
-
Potential Cause:
-
Decomposition during storage: Even if the material appears visually unchanged, it may have partially hydrolyzed, reducing the concentration of the active acyl chloride.
-
Improper handling during use: The reagent may have been exposed to moisture in the reaction setup (e.g., wet solvents or glassware).
-
-
Recommended Action:
-
Verify Purity: Before use, especially if the container has been opened previously, it is good practice to verify the purity of the acyl chloride.
-
Ensure Anhydrous Reaction Conditions: Thoroughly dry all glassware and solvents before starting the reaction. Run the reaction under an inert atmosphere.
-
Use a Fresh Batch: If purity is in doubt, it is best to use a fresh, unopened container of this compound.
-
Experimental Protocols
Protocol 1: Purity Determination by Argentometric Titration of Hydrolyzable Chloride
This method determines the purity of this compound by quantifying the amount of chloride that is liberated upon hydrolysis.
Materials:
-
This compound sample
-
Acetone (analytical grade, anhydrous)
-
Distilled water
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (K₂CrO₄) indicator solution (5% w/v in water)
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Pipettes and graduated cylinders
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of anhydrous acetone to dissolve the sample. Swirl gently to ensure complete dissolution.
-
Add 50 mL of distilled water to the flask to hydrolyze the acyl chloride. The reaction is typically rapid.
-
Add 1 mL of the potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titrate the solution with the standardized 0.1 M AgNO₃ solution. The endpoint is reached when the color of the solution changes from yellow to a persistent faint reddish-brown.
-
Record the volume of AgNO₃ solution used.
Calculation:
Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample) / (w_sample × 1000) × 100
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (in mL)
-
M_AgNO₃ = Molarity of the AgNO₃ solution (in mol/L)
-
MW_sample = Molecular weight of this compound (220.45 g/mol )
-
w_sample = Weight of the sample (in g)
Visualizations
Caption: Experimental workflow for handling and quality control.
Caption: Factors leading to decomposition and its consequences.
References
Technical Support Center: Optimization of Reaction Time for 5-Bromopyridine-2-carbonyl chloride Coupling
Welcome to the technical support center for the optimization of amide coupling reactions involving 5-Bromopyridine-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is slow or not going to completion. What are the common causes?
A1: Several factors can contribute to slow or incomplete reactions. These include:
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines exhibit reduced reactivity, which can significantly slow down the reaction rate.
-
Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze back to its corresponding carboxylic acid, rendering it inactive for the coupling reaction. It is crucial to use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Base: A suitable base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak or used in insufficient quantity, the amine nucleophile can be protonated, reducing its availability for the reaction.
-
Suboptimal Reaction Temperature: While many reactions proceed at room temperature, less reactive amines may require gentle heating to overcome the activation energy barrier.
Q2: What are the recommended starting conditions for a coupling reaction with this compound?
A2: A good starting point for your experiment would be to dissolve the amine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically initiated by the slow addition of this compound at 0 °C, followed by gradual warming to room temperature.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, ensure the purity of your starting materials. The primary side reaction is often the hydrolysis of the acyl chloride. Therefore, maintaining strictly anhydrous conditions is the most critical factor. Using a non-nucleophilic base will also prevent the base from competing with your amine in reacting with the acyl chloride.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the coupling reaction.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive this compound due to hydrolysis. 2. Poorly nucleophilic amine. 3. Insufficient or inappropriate base. 4. Reaction temperature is too low. | 1. Ensure the use of freshly prepared or properly stored this compound. Confirm its integrity before use. 2. Increase the reaction temperature. Consider using a more activating solvent or a catalyst if applicable. 3. Use a slight excess of a non-nucleophilic base like triethylamine or DIPEA. 4. Gradually increase the reaction temperature, for example, to 40°C or reflux, while monitoring for product formation and potential degradation. |
| Reaction is Sluggish (Slow Reaction Time) | 1. Steric hindrance in the amine or acyl chloride. 2. Low concentration of reactants. | 1. Increase the reaction temperature and/or extend the reaction time. 2. Increase the concentration of the reactants. |
| Multiple Spots on TLC (Side Products) | 1. Presence of impurities in starting materials. 2. Reaction with solvent or base. 3. Degradation of product under reaction conditions. | 1. Purify all starting materials before the reaction. 2. Use a non-nucleophilic solvent (e.g., DCM, THF, acetonitrile) and a non-nucleophilic base (e.g., DIPEA). 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction or degradation. |
Experimental Protocols & Data
The following tables summarize typical reaction conditions for the coupling of this compound with various amines. Please note that reaction times and yields are substrate-dependent and may require optimization.
Table 1: Coupling with Primary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopropylamine | Triethylamine | DCM | 0 to RT | 2 - 4 | > 90 |
| Benzylamine | Triethylamine | DCM | 0 to RT | 2 - 6 | 85 - 95 |
| n-Butylamine | Triethylamine | THF | 0 to RT | 3 - 5 | 88 - 96 |
Table 2: Coupling with Secondary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Triethylamine | DCM | 0 to RT | 1 - 3 | > 95 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2 - 4 | > 95 |
| Pyrrolidine | Triethylamine | THF | 0 to RT | 1 - 3 | > 95 |
Table 3: Coupling with Aromatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | RT | 12 - 24 | 70 - 85 |
| 4-Methoxyaniline | Triethylamine | DCM | RT | 10 - 20 | 75 - 90 |
| 4-Chloroaniline | DIPEA | THF | RT to 40 | 16 - 24 | 65 - 80 |
Methodologies for Key Experiments
General Procedure for Amide Coupling
To a solution of the amine (1.0 eq.) and a suitable base (1.1-1.5 eq., e.g., triethylamine or DIPEA) in an anhydrous solvent (e.g., DCM or THF) at 0°C under an inert atmosphere, a solution of this compound (1.0-1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.
Visualizing Reaction Workflows and Troubleshooting Logic
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for the amide coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
Technical Support Center: Troubleshooting Low Conversion in Pyridine Acylation Reactions
For researchers, scientists, and drug development professionals, acylation of pyridines is a fundamental transformation. However, achieving high conversion rates can be challenging due to the electron-deficient nature of the pyridine ring. This guide provides practical solutions to common problems encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: My pyridine acylation reaction has a very low yield. What are the most common causes?
Low yields in pyridine acylation can often be attributed to several key factors:
-
Insufficient Nucleophilicity of Pyridine: The pyridine ring is electron-deficient, which can make it a poor nucleophile for acylation, especially when compared to electron-rich aromatic systems.[1]
-
Deactivation by the Acylating Agent: The nitrogen atom of pyridine can be acylated first, forming a pyridinium salt. This makes the ring even more electron-deficient and less likely to undergo further C-acylation.[1]
-
Presence of Moisture: Acylating agents like acyl chlorides and anhydrides are highly susceptible to hydrolysis. Any moisture in the reaction will consume the reagent and reduce the yield of the desired product.[2]
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. Excessively high temperatures can lead to decomposition, while a temperature that is too low may result in a sluggish or incomplete reaction.[3]
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the acylating agent can sterically hinder the reaction, leading to lower conversion.[2]
Q2: I am observing the formation of multiple products. What could be the reason?
The formation of multiple products often points to a lack of selectivity or the occurrence of side reactions. Common reasons include:
-
Competitive Acylation: If the pyridine substrate has multiple nucleophilic sites (e.g., hydroxyl or amino groups), the acylating agent may react with these as well, leading to a mixture of products.[2]
-
Di-acylation: Under harsh reaction conditions or with an excess of the acylating agent, a di-acetylated derivative can form, which can be difficult to separate from the desired mono-acylated product.[4]
-
Reaction with Solvent: Protic solvents like alcohols can react with the acylating agent, creating ester byproducts and consuming the reagent.[2]
Q3: How can I improve the conversion of a sterically hindered pyridine acylation?
For sterically hindered substrates, consider the following strategies:
-
Use a More Effective Catalyst: A catalyst like 4-Dimethylaminopyridine (DMAP) is significantly more effective than pyridine alone for acylating sterically hindered alcohols and amines. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[2][5]
-
Increase Reaction Time: Sterically hindered reactions are often slower, so extending the reaction time may be necessary to achieve a higher conversion.
-
Optimize Reaction Temperature: Carefully optimizing the temperature can help overcome the activation energy barrier without causing decomposition.
Q4: What is the best work-up procedure to isolate the acylated product without causing hydrolysis?
To avoid hydrolysis of the product during work-up:
-
Perform aqueous washes quickly and with cold solutions.
-
Use a mild base like a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]
-
To remove residual pyridine, which has a high boiling point, wash the organic layer with a dilute aqueous solution of copper(II) sulfate. The copper ions will form a complex with pyridine, drawing it into the aqueous layer.[6][7]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | Minimized hydrolysis of the acylating agent, leading to a higher effective concentration and improved yield. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or LC-MS. | An increased reaction rate and higher conversion to the desired product. |
| Insufficient catalyst activity | If using pyridine as a base, add a catalytic amount (0.1 eq) of 4-(Dimethylaminopyridine) (DMAP).[3] | DMAP is a more potent acylation catalyst and can significantly accelerate the reaction, especially for less reactive substrates. |
| Poor quality of acylating agent | Use a freshly opened bottle of the acylating agent or purify it by distillation before use. | Ensures the reagent is active and free from hydrolytic byproducts that can inhibit the reaction. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with a protic solvent | Switch to an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2][8] | Elimination of solvent-related byproducts and conservation of the acylating agent for the desired reaction. |
| Di-acylation due to excess reagent | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[4] | Minimized formation of the di-acylated byproduct, leading to a cleaner reaction and easier purification. |
| Reaction temperature is too high | Lower the reaction temperature. Running the reaction at 0 °C or even lower can sometimes improve selectivity.[2] | Increased selectivity for the desired product by favoring the kinetically controlled pathway. |
Data Presentation
The choice of catalyst and reaction conditions can dramatically influence the conversion rate in pyridine acylation.
Table 1: Effect of Catalyst on Pyridine Acylation Conversion
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Conversion (%) |
| None | Acetic Anhydride | 80 | 12 | 45 |
| Pyridine (as base) | Acetic Anhydride | 60 | 6 | 85 |
| DMAP (0.1 eq) | Acetic Anhydride | 25 | 4 | 98 |
| AlCl₃ (catalytic) | Acetic Anhydride | 160 | 16 | >99 |
Data is representative and adapted from hypothetical and experimental sources for illustrative purposes.[3][9]
Table 2: Influence of Temperature on DMAP-Catalyzed Acylation
| Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation (%) |
| 0 | 12 | 75 | <2 |
| 25 (Room Temp) | 4 | 93 | ~5 |
| 50 | 1 | 80 | ~18 |
This table illustrates the general trend that while higher temperatures can increase the reaction rate, they can also lead to an increase in byproduct formation.[3]
Experimental Protocols
Protocol 1: General Procedure for Pyridine Acylation
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the pyridine substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane).
-
Add a base (e.g., triethylamine, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with a cold, dilute HCl solution (to remove the base), a saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Optimization for Low Conversion
If the general procedure results in low conversion, the following systematic optimization can be performed:
-
Catalyst Screening: Set up parallel reactions using the general protocol with different catalysts:
-
No catalyst (control)
-
Pyridine (as solvent and base)
-
DMAP (0.1 eq) with triethylamine
-
A Lewis acid catalyst (e.g., AlCl₃, 0.25 eq) if applicable to your substrate.[9] Analyze the conversion in each reaction by LC-MS after a set time (e.g., 4 hours) to identify the most effective catalyst.
-
-
Temperature Optimization: Using the best catalyst identified, run the reaction at three different temperatures:
-
0 °C
-
Room Temperature (25 °C)
-
A moderately elevated temperature (e.g., 40-50 °C) Monitor the reactions for both conversion and the formation of byproducts to find the optimal balance.
-
-
Solvent Selection: If solubility is an issue or solvent-related byproducts are suspected, test a range of anhydrous aprotic solvents with varying polarities, such as:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Toluene The ideal solvent will fully dissolve the starting materials and facilitate a high reaction rate.[8]
-
Visualizations
Caption: A logical workflow for troubleshooting low conversion in pyridine acylation reactions.
Caption: Signaling pathway of DMAP-catalyzed pyridine acylation and a common side reaction.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromopyridine-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromopyridine-2-carbonyl chloride. Our aim is to help you identify and resolve common issues related to impurities, ensuring a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can arise from the starting materials, side reactions, and work-up procedures. The most common impurities include:
-
Unreacted 5-Bromopyridine-2-carboxylic acid: The starting material for the chlorination reaction. Incomplete conversion is a common source of this impurity.
-
Hydrolysis product (5-Bromopyridine-2-carboxylic acid): this compound is highly reactive and susceptible to hydrolysis upon contact with moisture from the atmosphere, solvents, or glassware.[1]
-
Residual Chlorinating Agent Byproducts: Depending on the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), non-volatile byproducts may remain. For example, when using phosphorus(V) chloride, phosphorus trichloride oxide (POCl₃) is a byproduct that needs to be removed.[2]
-
Solvent Residues: Residual solvents used in the reaction or purification steps can be present in the final product.
-
Impurities from Starting Material: The purity of the initial 5-Bromopyridine-2-carboxylic acid is crucial. Impurities from its synthesis, such as isomeric bromopyridines or di-brominated species, can carry through to the final product. For instance, the bromination of 2-aminopyridine can lead to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[3]
Q2: My final product shows a significant amount of unreacted 5-Bromopyridine-2-carboxylic acid. How can I improve the conversion rate?
A2: To improve the conversion of 5-Bromopyridine-2-carboxylic acid to the acyl chloride, consider the following troubleshooting steps:
-
Choice and Excess of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used.[2][4][5][6][7] Ensure you are using a sufficient excess of the chlorinating agent. A typical molar ratio is 1.2 to 2.0 equivalents of the chlorinating agent relative to the carboxylic acid.
-
Reaction Time and Temperature: The reaction may require stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester, or IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid).
-
Use of a Catalyst: For reactions with thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[4][6][8]
-
Purity of Reagents and Dry Conditions: Ensure that the starting carboxylic acid, solvent, and chlorinating agent are free of moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to prevent hydrolysis of the product.[1]
Q3: I've noticed my purified this compound degrades over time, showing the presence of the corresponding carboxylic acid. What are the best practices for handling and storage?
A3: this compound is moisture-sensitive.[1] Proper handling and storage are critical to maintain its purity.
-
Handling: Always handle the material under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use dry solvents and reagents if you are using it in a subsequent reaction.
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, refrigeration in a desiccator is recommended. Commercial suppliers often store it under an inert atmosphere at 2-8°C.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield | Incomplete reaction. | - Increase the excess of the chlorinating agent.- Extend the reaction time or gently heat the reaction mixture.- Add a catalytic amount of DMF.[4][6][8] |
| Product loss during work-up. | - Ensure all transfers are done under an inert atmosphere to prevent hydrolysis.- Use high-vacuum distillation for purification to minimize thermal decomposition. | |
| Degradation of the product. | - Maintain strictly anhydrous conditions throughout the synthesis and work-up.[1] | |
| Presence of Carboxylic Acid in Final Product | Incomplete reaction. | - See "Low Yield" section for improving reaction completion. |
| Hydrolysis during work-up or storage. | - Use dry solvents and glassware.- Perform the reaction and work-up under an inert atmosphere.- Store the final product under inert gas in a sealed container at low temperature.[9] | |
| Colored Impurities in Final Product | Impurities in the starting material. | - Recrystallize or purify the starting 5-Bromopyridine-2-carboxylic acid before conversion. |
| Thermal decomposition. | - Avoid excessive heating during the reaction and purification. Use high-vacuum distillation for purification if possible. | |
| Broad Peak in NMR Spectrum | Presence of both acyl chloride and carboxylic acid. | - Check for the characteristic broad peak of the carboxylic acid proton. If present, this indicates hydrolysis. |
| Paramagnetic impurities. | - While less common, trace metal impurities can cause peak broadening. Purify the starting materials if this is suspected. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired purity.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 5-Bromopyridine-2-carboxylic acid (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Chlorinating Agent: Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature. If using oxalyl chloride, add a catalytic amount of dry DMF (e.g., 1-2 drops).[4][8]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or IR). The evolution of gas (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride) should be observed.[2]
-
Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
-
Purification: The crude this compound can be purified by high-vacuum distillation or recrystallization from a non-polar solvent if it is a solid.
Purity Assessment by HPLC
A general HPLC method to assess the purity of this compound and detect the presence of the corresponding carboxylic acid is as follows:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[10]
-
Detection: UV detection at a wavelength where both the acyl chloride and the carboxylic acid absorb (e.g., 254 nm).
-
Sample Preparation: A sample of the acyl chloride is typically quenched with a nucleophile like methanol to form the stable methyl ester for easier handling and analysis. A separate injection of the starting carboxylic acid should be done to determine its retention time for comparison.
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the presence of carboxylic acid impurity.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. heteroletters.org [heteroletters.org]
- 4. This compound | 137178-88-2 [chemicalbook.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound CAS#: 137178-88-2 [m.chemicalbook.com]
- 9. This compound | 137178-88-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Navigating the complexities of Pyridine Synthesis at Scale: A Technical Support Guide
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common scalability challenges encountered during the synthesis of pyridine derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making their efficient and safe large-scale synthesis a critical objective.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyridine synthesis?
A1: Transitioning from a lab-scale synthesis to a larger industrial scale often presents a unique set of challenges that can significantly impact yield, purity, and safety.[3] Key issues include:
-
Reduced Yields and Increased Reaction Times: Reactions that are efficient on a small scale may experience a significant drop in yield and require longer completion times upon scale-up.[3]
-
Exotherm Control: Many pyridine syntheses are exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and creating safety hazards.[3][4]
-
Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized concentration gradients, leading to the formation of impurities and a decrease in product quality.[3][4]
-
Changes in Impurity Profiles: Longer reaction times and temperature variations at a larger scale can lead to the emergence of new or increased levels of impurities.[3]
-
Product Isolation and Purification: Isolating and purifying large quantities of pyridine derivatives can be difficult, often necessitating the development of new, scalable purification methods.[3][5]
Q2: How can I improve the yield and reduce the reaction time for my scaled-up pyridine synthesis?
A2: Several strategies can be employed to enhance the efficiency of scaled-up pyridine syntheses:
-
Catalyst Optimization: The choice of catalyst is crucial. Screening different catalysts and optimizing their loading can significantly improve reaction rates and yields.[3] For instance, in the Hantzsch synthesis, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to achieve high yields.[6]
-
Solvent Selection: A systematic screening of solvents is often necessary as the solvent plays a critical role in reaction kinetics and the solubility of reactants and intermediates.[3]
-
Alternative Energy Sources: Microwave irradiation and ultrasound can accelerate reaction rates and improve yields in many pyridine syntheses.[3]
-
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, shorter reaction times, and a safer process.[3][7][8]
Q3: What are the key safety considerations when scaling up pyridine synthesis?
A3: Safety is a paramount concern during scale-up. Key considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[3]
-
Reagent Handling: Many reagents used in pyridine synthesis, such as ammonia, are hazardous and require appropriate handling procedures and engineering controls.[3][9] Hydrazine, sometimes used as a nitrogen source, can decompose violently in the presence of metal catalysts and is a suspected carcinogen.[9]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system. Proper venting and pressure relief systems are essential.[3]
-
Solvent Safety: The use of flammable solvents requires appropriately rated equipment and well-ventilated areas.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Hantzsch Synthesis | Inefficient reaction conditions or incomplete oxidation of the dihydropyridine intermediate. | 1. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent.[3] 2. Catalyst Screening: Investigate catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[6] 3. Ensure Complete Oxidation: Use an appropriate oxidizing agent (e.g., iodine, nitric acid) in the correct stoichiometry and monitor the reaction progress.[6][10] |
| Formation of Unexpected Byproducts | Side reactions due to incorrect reagent addition order or unfavorable reaction conditions.[6] | 1. Control Reaction Parameters: Tightly control temperature and the rate of reactant addition.[4] 2. Optimize Reagent Addition: In unsymmetrical Hantzsch reactions, pre-forming the enamine or Knoevenagel condensation product before cyclization can minimize side products.[6] |
| Difficulty in Product Purification | Presence of water, closely boiling impurities, or colored byproducts.[5] | 1. Drying: For water removal, use drying agents like KOH followed by distillation with calcium hydride, as pyridine forms an azeotrope with water.[5] 2. Recrystallization: This is often effective for solid pyridine derivatives.[4] 3. Acidic Wash: If the product is not acid-sensitive, washing with dilute acid can remove basic pyridine.[10] |
| Catalyst Deactivation | Poisoning of the catalyst or coke deposition can lead to a loss of activity over time.[11] | 1. Catalyst Regeneration: In some cases, catalysts can be regenerated. 2. Flow Chemistry: Continuous processes can sometimes mitigate catalyst deactivation issues.[12] 3. Catalyst Selection: Choose catalysts that are more robust under the reaction conditions. |
Data Presentation: Optimizing Pyridine Synthesis
The following tables summarize quantitative data from various studies to guide your experimental design and optimization.
Table 1: Effect of Catalyst and Conditions on Hantzsch Pyridine Synthesis Yield
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Low to Moderate | [3] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles | Ultrasonic Irradiation | 96 | [3][6] |
| γ-Al2O3 nanoparticles | Solvent-free | 90 °C | up to 95 | [6] |
Table 2: Comparison of Selected Synthesis Methods for Terpyridine Analogs
| Method | Key Reagents | Catalyst/Base | Solvent | Typical Yield | Reference |
| Kröhnke-type, one-pot | 2-Acetylpyridine, Aromatic Aldehyde, Ammonia | Potassium Hydroxide | Methanol | Moderate to Excellent | [4] |
| Two-step from Ethyl Picolinate | Ethyl Picolinate, Acetone, Ammonium Formate | Sodium Hydride | 1,2-dimethoxyethane | up to 66% (for intermediate) | [4] |
Experimental Protocols
Protocol 1: Guareschi-Thorpe Pyridine Synthesis
This protocol describes the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine.[3]
-
Materials: Ethyl acetoacetate, Ethyl cyanoacetate (or cyanoacetamide), Ammonium carbonate, Ethanol, Water.
-
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).
-
Add a 1:1 mixture of Ethanol and Water as the solvent.
-
Stir the mixture at 80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry.[6]
-
Protocol 2: Two-Step Synthesis of a Terpyridine Intermediate
This protocol describes the synthesis of a key intermediate for 4'-substituted 2,6-dipyridin-2-ylpyridines.[4]
-
Step 1: Formation of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione
-
To a stirred suspension of sodium hydride in dry 1,2-dimethoxyethane (DME) at 10°C, add a solution of ethyl picolinate and acetone in DME dropwise.
-
Stir the reaction mixture at 10°C for 8 hours.
-
Carefully quench the reaction with water and adjust the pH to 7 with dilute hydrochloric acid.
-
Collect the resulting yellow solid by filtration and wash it with water.
-
-
Step 2: Cyclization to 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
-
Reflux the intermediate from Step 1 with ammonium formate in a suitable solvent (e.g., ethanol).
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in pyridine synthesis scale-up.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: General workflow for scaling up pyridine synthesis.
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Reactions with 5-Bromopyridine-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions involving 5-Bromopyridine-2-carbonyl chloride.
Troubleshooting Guide
Issue: Rapid Temperature Increase During Acylation
Symptoms:
-
A sudden and uncontrolled rise in reaction temperature.
-
Vigorous boiling or splashing of the reaction mixture.
-
Evolution of gas or fumes from the reaction vessel.
Possible Causes:
-
Addition rate of this compound is too fast.
-
Inadequate cooling of the reaction vessel.
-
Concentration of reagents is too high.
-
Incorrect solvent with a low boiling point.
Solutions:
| Solution Category | Action |
| Immediate Actions | 1. Stop the addition of this compound immediately. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). 3. If the temperature continues to rise, add a pre-chilled, inert solvent to dilute the reaction mixture. |
| Preventative Measures | 1. Control Addition Rate: Use a syringe pump or an addition funnel for slow, controlled addition of the acyl chloride.[1] 2. Ensure Adequate Cooling: Maintain a cooling bath at a sufficiently low temperature throughout the addition. 3. Optimize Concentration: Start with a more dilute solution of the amine or alcohol. A concentration range of 0.1 M to 1 M is generally recommended.[1] 4. Solvent Selection: Choose a solvent with a boiling point that is well above the desired reaction temperature.[1] |
Issue: Uncontrolled Reaction During Quenching
Symptoms:
-
Violent effervescence and release of gas upon addition of the quenching agent.
-
Rapid increase in temperature and pressure.
-
Splattering of the reaction mixture out of the vessel.
Possible Causes:
-
Quenching unreacted this compound with a highly reactive quenching agent (e.g., water).[2][3][4][5]
-
Adding the quenching agent too quickly.
-
Insufficient cooling during the quenching process.
Solutions:
| Solution Category | Action |
| Immediate Actions | 1. Cease the addition of the quenching agent. 2. If safe to do so, increase stirring to improve heat dissipation. 3. Prepare for pressure build-up by ensuring adequate venting. |
| Preventative Measures | 1. Choice of Quenching Agent: For unreacted acyl chloride, use a less reactive quenching agent like isopropanol or ethanol before cautiously adding water.[6][7][8] 2. Slow Addition: Add the quenching agent dropwise with vigorous stirring. 3. Cooling: Perform the quench in an ice bath to manage the exotherm.[9] 4. Dilution: Dilute the reaction mixture with an inert solvent before quenching. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an acyl chloride and shares the hazards common to this class of compounds. The primary hazards include:
-
High Reactivity: It reacts violently with water and other nucleophiles such as alcohols and amines, releasing heat and hydrogen chloride (HCl) gas.[2][3][4][5][10][11]
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[3][5] Contact can cause severe burns.[4]
-
Toxicity: Inhalation of fumes can cause respiratory irritation and potentially lead to pulmonary edema.[2][5]
Q2: How should I properly store this compound?
A2: It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[12] The container should be tightly sealed.
Q3: What is the best way to add this compound to a reaction mixture to control the exotherm?
A3: The recommended method is to dissolve the this compound in an inert, dry solvent and add it slowly to the cooled reaction mixture containing the nucleophile using a syringe pump or a dropping funnel. This allows for precise control over the addition rate and helps to dissipate the heat generated.[1]
Q4: Can I scale up a reaction with this compound? What precautions should I take?
A4: Yes, but with extreme caution. It is recommended to scale up reactions incrementally, by no more than a three-fold increase at a time for hazardous reactions.[1] Before scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile, which can be obtained through reaction calorimetry. Ensure that the cooling capacity of the larger-scale equipment is sufficient to handle the increased heat output.
Q5: What are the best practices for quenching a reaction involving this compound?
A5: The best practice is a stepwise quench. First, add a less reactive alcohol, such as isopropanol, slowly to the cooled reaction mixture to react with any unreacted acyl chloride.[6][8] Once the initial exotherm has subsided, water or an aqueous solution can be added cautiously to complete the quench.[6][7][9] Always perform the quench in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Small-Scale Acylation of a Primary Amine
This protocol describes a general procedure for the acylation of a primary amine with this compound on a laboratory scale.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable base
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel or syringe pump
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq) in anhydrous DCM in a separate flask.
-
Slowly add the this compound solution to the cooled amine solution dropwise over 30-60 minutes using an addition funnel or syringe pump.
-
Monitor the internal temperature of the reaction to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with the appropriate work-up and purification.
Protocol 2: Safe Quenching of a Reaction Mixture
This protocol provides a safe method for quenching a reaction that may contain unreacted this compound.
Materials:
-
Reaction mixture containing this compound
-
Isopropanol
-
Water
-
Ice bath
-
Dropping funnel
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add isopropanol dropwise to the reaction mixture with vigorous stirring. Monitor for any temperature increase.
-
Continue the slow addition of isopropanol until no further exotherm is observed.
-
Once the initial quench is complete, slowly add water dropwise to the mixture to ensure all reactive species are neutralized.
-
The neutralized mixture can then be worked up as required.
Data Presentation
Table 1: Recommended Solvents for Acylation Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good general-purpose solvent, but low boiling point requires careful temperature control. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Can be used, but must be anhydrous as it is miscible with water. |
| Acetonitrile (MeCN) | 82 | 37.5 | Higher boiling point provides a better safety margin. |
| Toluene | 111 | 2.4 | Good for higher temperature reactions, non-polar. |
Table 2: Relative Reactivity of Quenching Agents
| Quenching Agent | Relative Reactivity | Products with Acyl Chloride | Exotherm Potential |
| Water | Very High | Carboxylic Acid, HCl | High |
| Methanol/Ethanol | High | Ester, HCl | Moderate to High |
| Isopropanol | Moderate | Ester, HCl | Moderate |
| Amines | High | Amide, HCl salt | High |
Visualizations
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. nj.gov [nj.gov]
- 3. ACETYL CHLORIDE [training.itcilo.org]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. reddit.com [reddit.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 137178-88-2 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bromopyridines often challenging?
A1: Bromopyridines can be challenging substrates in cross-coupling reactions for several reasons. The primary issue is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, thereby inhibiting or slowing down the catalytic cycle.[1][2][3][4] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond, sometimes making the oxidative addition step more difficult compared to other aryl bromides.[1]
Q2: What are the most common types of cross-coupling reactions used with bromopyridines?
A2: The most common and versatile cross-coupling reactions for the functionalization of bromopyridines are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used in the pharmaceutical and materials science industries to form carbon-carbon and carbon-nitrogen bonds.
Q3: What general precautions should I take to ensure a successful cross-coupling reaction with bromopyridines?
A3: To maximize the success of your reaction, it is crucial to use high-purity, anhydrous, and degassed solvents to prevent side reactions like protodeboronation of boronic acids and oxidation of the active Pd(0) catalyst.[1][2] Ensuring an inert atmosphere by thoroughly degassing the reaction mixture and maintaining it under a positive pressure of an inert gas (e.g., argon or nitrogen) is critical to prevent catalyst decomposition and unwanted side reactions like homocoupling.[1][5] The quality of all reagents, including the base and any co-catalysts, should be high to avoid introducing impurities that can poison the catalyst.[2][5]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Bromopyridine Starting Material
Low or no conversion is a frequent problem that can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion in bromopyridine cross-coupling.
Potential Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[1][2][3]
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive in some cases, leading to a slow oxidative addition step.[1]
-
Solution: Increasing the reaction temperature can often overcome this barrier. Screening different palladium precursors and more electron-rich, bulky ligands can also facilitate this crucial step.[1]
-
-
Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen and can decompose, often indicated by the formation of palladium black.[5]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the reaction, particularly the transmetalation step.[1]
Issue 2: Formation of Significant Side Products
The formation of byproducts can reduce the yield of the desired product and complicate purification.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid/Ester: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential.[1]
-
-
Protodeboronation of Boronic Acid: The boronic acid can be cleaved by residual water or protic impurities.
-
Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
-
Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions: This is a common side reaction, especially when a copper co-catalyst is used.[5]
Catalyst and Ligand Selection Tables
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. The following tables provide a summary of commonly used systems for different reactions with bromopyridines.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 85 | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | [7] |
| PEPPSI-IPr | - | Cs₂CO₃ | t-AmylOH | 100 | 98 | [7] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A robust system for a wide range of amines. | [4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good for chelating phosphine ligands. | [8] |
| RuPhos Precatalyst | - | K₂CO₃ | t-BuOH | 100 | Effective for secondary amines. | [9] |
| BrettPhos Precatalyst | - | K₂CO₃ | t-BuOH | 100 | Effective for primary amines. | [9] |
Table 3: Catalyst Systems for Sonogashira Coupling of Bromopyridines
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 96 | [10][11] |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | DMF | 100 | 92 | [10] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 85 | [10] |
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point. Optimization for specific substrates is often necessary.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas or in a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[4][7]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture) via syringe.[2][7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor or precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) under an inert atmosphere.[4][6]
-
Reagent Addition: Add the bromopyridine (1.0 equiv.), the amine (1.1 equiv.), and the degassed anhydrous solvent (e.g., toluene) via syringe.[4][6]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique.
-
Workup: After the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product as needed, typically by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) iodide co-catalyst (5.0 mol%).[11][12]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N).[11][12] Then, add the bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress.
-
Workup: Upon completion, cool the reaction mixture, concentrate it, and then dilute with an organic solvent. Wash with water or brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product, for example, by column chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
Work-up procedure for quenching 5-Bromopyridine-2-carbonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving 5-Bromopyridine-2-carbonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common quenching agents for reactions involving this compound?
A1: Common quenching agents for acyl chloride reactions include water, alcohols (like methanol or isopropanol), and aqueous solutions of weak bases like sodium bicarbonate or sodium carbonate.[1][2][3] The choice of quenching agent depends on the nature of the desired product and the reaction solvent.
Q2: How do I choose the right quenching agent for my specific reaction?
A2: The selection of a quenching agent is critical and depends on the subsequent work-up and desired product.
-
Water or dilute aqueous acid (e.g., HCl): Use if the product is stable to hydrolysis and you want to remove basic impurities like pyridine or excess amines.[4] This method will convert the unreacted this compound into 5-bromopyridine-2-carboxylic acid, which can often be removed by a subsequent basic wash.
-
Aqueous sodium bicarbonate or carbonate: This is a good choice to neutralize the HCl generated during the reaction and quench the excess acyl chloride. The resulting 5-bromopyridine-2-carboxylic acid will be converted to its sodium salt, which is typically water-soluble and can be easily separated in an aqueous extraction.[1]
-
Alcohols (e.g., methanol, ethanol): Adding an alcohol will convert the excess acyl chloride into an ester.[2] This is a suitable method if the ester byproduct can be easily separated from the desired product by chromatography or distillation.
-
Amines: While amines can be used to quench acyl chlorides by forming amides, this is generally not preferred for work-up unless the resulting amide is easily separable from the main product.[2]
Q3: My reaction was run in an anhydrous aprotic solvent (e.g., DCM, THF). How should I perform the quench?
A3: When the reaction is in an anhydrous aprotic solvent, the quenching agent should be added slowly and cautiously, preferably at a low temperature (e.g., 0 °C in an ice bath), to control the exothermic reaction.[1][5] The reaction mixture can be added to a separate vessel containing the quenching solution, or the quenching solution can be added dropwise to the reaction flask with vigorous stirring.
Q4: What is the purpose of washing the organic layer with brine?
A4: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) is a standard procedure in extractions. It is used to remove the majority of dissolved water from the organic solvent before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄). This helps to prevent the product from co-precipitating with water and makes the drying agent more effective.
Troubleshooting Guide
Problem 1: I observe a low yield of my desired product after work-up.
-
Possible Cause: The desired product might be partially soluble in the aqueous layer.
-
Solution: To mitigate this, you can perform multiple extractions of the aqueous layer with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can also help recover more product.
-
-
Possible Cause: The product may have been hydrolyzed during the work-up.
-
Solution: If your product is sensitive to acid or base, ensure that the washes are performed quickly and with dilute solutions. Using a milder quenching agent or performing the work-up at a lower temperature can also be beneficial.
-
-
Possible Cause: The product may have precipitated out during the work-up and was lost during filtration or transfers.
-
Solution: Carefully check all glassware, filter paper, and aqueous layers for any precipitated product. If a precipitate is found, it can be redissolved in an appropriate solvent and combined with the main product.
-
Problem 2: An emulsion formed during the extraction, and the layers are not separating.
-
Possible Cause: The presence of polar solvents, fine solid particles, or high concentrations of reagents can lead to emulsion formation.
-
Solution 1: Add a small amount of brine to the separatory funnel, gently swirl, and allow it to stand. The increased ionic strength of the aqueous phase often helps to break up emulsions.
-
Solution 2: If the emulsion persists, you can filter the entire mixture through a pad of Celite or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Solution 3: For stubborn emulsions, centrifugation can be an effective method to force layer separation.
-
Problem 3: My final product is contaminated with 5-bromopyridine-2-carboxylic acid.
-
Possible Cause: Incomplete quenching of the starting material or hydrolysis of this compound during work-up.
-
Solution: Ensure that an adequate amount of the quenching agent is used. A thorough wash of the organic layer with a dilute base, such as 1 M sodium bicarbonate solution, will convert the carboxylic acid impurity into its water-soluble salt, which can then be removed in the aqueous phase.[1]
-
Problem 4: The reaction mixture turned dark or formed a tar-like substance upon adding the quenching agent.
-
Possible Cause: The quenching reaction was too vigorous due to rapid addition of the quenching agent or insufficient cooling. This can lead to side reactions and decomposition.
-
Solution: Always add the quenching agent slowly and in a controlled manner, with efficient stirring and external cooling (e.g., an ice bath).[5] Adding the reaction mixture to the quenching solution is often a better way to control the exotherm.
-
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Byproduct from this compound | Advantages | Disadvantages |
| Water (H₂O) | 5-Bromopyridine-2-carboxylic acid | Readily available; byproduct is acidic and can be removed with a base wash. | Can be highly exothermic; may hydrolyze sensitive products. |
| Sodium Bicarbonate (aq. NaHCO₃) | 5-Bromopyridine-2-carboxylic acid (as sodium salt) | Neutralizes HCl byproduct; resulting carboxylate is water-soluble. | Generates CO₂ gas, which can cause pressure buildup if not vented properly. |
| Methanol (CH₃OH) | Methyl 5-bromopyridine-2-carboxylate | Less exothermic than water; byproduct may be volatile. | The ester byproduct may be difficult to separate from the desired product. |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 5-bromopyridine-2-carboxylate | Generally a gentle quench. | The resulting ester is less volatile and may require chromatography for removal. |
Experimental Protocols
Standard Work-up Protocol for an Amidation Reaction
This protocol assumes the reaction of this compound with an amine in a solvent like dichloromethane (DCM) to form an amide.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Continue the addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove any unreacted amine)
-
Saturated aqueous sodium bicarbonate (to remove any 5-bromopyridine-2-carboxylic acid)
-
Brine (to remove bulk water)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
References
Impact of base selection on amide coupling efficiency
Welcome to the Technical Support Center for Amide Bond Formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions by focusing on a critical, yet often overlooked, parameter: the choice of base.
Below you will find a series of frequently asked questions that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Troubleshooting Guides & FAQs
Q1: Why is an external base necessary in many amide coupling reactions?
A: An external base plays several crucial roles in amide coupling reactions, particularly when using common coupling reagents like uronium (HATU, HBTU) or phosphonium (PyBOP) salts, or when the amine starting material is in the form of an ammonium salt (e.g., an amino acid hydrochloride).
-
Neutralizing Ammonium Salts: Many amine starting materials are stored as hydrochloride or trifluoroacetate salts to improve their stability and handling. The base is required to deprotonate the ammonium salt, liberating the free, nucleophilic amine that is necessary for the coupling reaction to proceed.
-
Activating Coupling Reagents: Many modern coupling reagents, especially uronium and phosphonium types, require a base for the activation of the carboxylic acid.[1] The base deprotonates the carboxylic acid to form a carboxylate anion, which then reacts with the coupling reagent to generate the highly reactive activated ester intermediate.[2][3]
-
Scavenging Protons: During the reaction, acidic byproducts can be generated. For instance, when starting from an acyl chloride, hydrogen chloride (HCl) is produced, which can protonate the amine reactant and render it non-nucleophilic.[] A base is needed to "scavenge" or neutralize this acid, allowing the reaction to proceed to completion.[5]
Q2: My amide coupling reaction has a low yield. How could the choice of base be the cause?
A: Low yield can often be traced back to the selection and use of the base. Here are common scenarios:
-
Insufficient Basicity: The base may not be strong enough to effectively deprotonate the amine salt or the carboxylic acid, leading to incomplete formation of the nucleophile or the activated intermediate. This is particularly relevant when the conjugate acid of the amine reactant has a high pKa.
-
Base-Induced Side Reactions: The base itself can participate in or promote side reactions that consume starting materials or the activated intermediate. For example, a non-hindered base like triethylamine (TEA) can be nucleophilic enough to react with the activated carboxylic acid, leading to unwanted byproducts.[6]
-
Steric Hindrance Issues: While steric hindrance is often desirable to prevent nucleophilicity (see Q4), an excessively hindered base might be kinetically too slow to effectively deprotonate a sterically congested acid or amine, thus slowing down the desired reaction.[7]
-
Incorrect Stoichiometry: Using too little base will result in incomplete deprotonation and activation. Conversely, using a large excess of a strong base can promote side reactions like racemization or decomposition of sensitive substrates. Typically, 2-3 equivalents of base are used.[8]
Q3: I am observing significant racemization in my peptide coupling. How can I minimize it by changing the base?
A: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis. The base is a key factor in this process.
The primary mechanism involves the abstraction of the α-proton from the activated amino acid intermediate by the base, forming a planar enolate that can be re-protonated from either face, leading to a mixture of enantiomers.[9][10]
To minimize racemization:
-
Use a Weaker, More Hindered Base: The rate of racemization is highly dependent on the base's strength and steric bulk.[11] Stronger, less hindered bases like triethylamine (TEA) are more likely to abstract the α-proton.[11] Sterically hindered, weaker bases are preferred.
-
N,N-Diisopropylethylamine (DIPEA or DIEA): More sterically hindered and slightly less basic than TEA, making it a standard choice to suppress racemization.[1][12]
-
2,4,6-Collidine (TMP): Even more hindered and weaker than DIPEA, it has been shown to produce the least amount of racemic product in challenging fragment couplings.[1][11]
-
N-Methylmorpholine (NMM): Often considered a good compromise, as it is less basic than DIPEA and TEA and has been shown to reduce racemization.[1][11]
-
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can reduce the rate of the base-catalyzed proton abstraction.[8]
-
Use Racemization-Suppressing Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[8][13] These additives react with the activated intermediate to form an active ester that is less prone to racemization.
Q4: What is the functional difference between using a sterically hindered base like DIPEA versus a less hindered one like triethylamine (TEA)?
A: The primary difference lies in their nucleophilicity. Both are tertiary amine bases, but the steric bulk around the nitrogen atom dictates their reactivity.
-
Triethylamine (TEA): The ethyl groups are relatively small, leaving the nitrogen's lone pair of electrons accessible. This makes TEA not only a base but also a competent nucleophile.[6] In an amide coupling, it can compete with the desired amine nucleophile, attacking the activated carboxylic acid intermediate. This can lead to unwanted side products and lower yields.
-
N,N-Diisopropylethylamine (DIPEA): The two bulky isopropyl groups effectively shield the nitrogen's lone pair.[5][7] This steric hindrance makes it a very poor nucleophile, meaning it is unlikely to participate in unwanted side reactions.[5][6] However, it remains a strong enough base to effectively abstract protons (act as a proton scavenger).[12]
General Recommendation: For most modern amide and peptide coupling reactions, a sterically hindered, non-nucleophilic base like DIPEA is preferred to minimize side reactions and ensure a cleaner reaction profile.[6][7]
Q5: Can I use inorganic bases like potassium carbonate (K₂CO₃) for amide coupling?
A: Yes, inorganic bases can be used, typically in reactions involving the acylation of an amine with an acyl chloride or anhydride.[]
-
Advantages: They are inexpensive, strong enough to neutralize the generated HCl, and can simplify workup, as they are easily removed by an aqueous wash. Many reactions are reported to be cleaner and easier to handle when using inorganic bases.[]
-
Disadvantages: Their primary drawback is poor solubility in common organic solvents used for amide coupling (like DCM, DMF, or THF). This can lead to heterogeneous reaction mixtures and potentially slower reaction rates. The use of biphasic conditions (e.g., Schotten-Baumann reaction) can overcome this, but it may not be suitable for all substrates.[14] They are generally not used with uronium or phosphonium salt coupling reagents, where soluble organic bases are standard.
Data Presentation
Table 1: Physicochemical Properties of Common Organic Bases
This table provides a comparison of common tertiary amine bases used in amide coupling reactions. The pKa of the conjugate acid is a measure of the base's strength (a higher pKa indicates a stronger base).
| Base | Abbreviation | Structure | pKa (Conjugate Acid in H₂O) | Key Characteristics |
| Triethylamine | TEA, Et₃N |
| ~10.75 | Less sterically hindered, good nucleophile, can lead to side reactions.[6][11] |
| N,N-Diisopropylethylamine | DIPEA, DIEA |
| ~10.7 | Sterically hindered, poor nucleophile, widely used to suppress side reactions.[1][5] |
| N-Methylmorpholine | NMM |
| ~7.4 | Weaker base, often used to minimize racemization.[1][11] |
| 2,4,6-Collidine | TMP |
| ~7.4 | Highly sterically hindered, weak base, very effective at suppressing racemization.[1][11] |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions.
Experimental Protocols
Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a standard method for forming an amide bond using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0–1.2 equivalents)
-
HATU (1.0–1.5 equivalents)[8]
-
DIPEA (2.0–3.0 equivalents)[8]
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent.
-
Add the coupling reagent HATU (1.0-1.5 eq.) and the non-nucleophilic base DIPEA (2.0-3.0 eq.).[8]
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt-ester of the carboxylic acid.[8]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, ensure enough base is present to neutralize it in addition to activating the acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 5% citric acid (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Mandatory Visualizations
Workflow for Base Selection in Amide Coupling
Caption: A decision-making workflow for selecting an appropriate base in amide coupling reactions.
Mechanism of Base-Catalyzed Racemization
References
- 1. bachem.com [bachem.com]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 13. peptide.com [peptide.com]
- 14. Amide Synthesis [fishersci.co.uk]
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 5-Bromopyridine-2-carbonyl Chloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromopyridine-2-carbonyl chloride, a versatile reagent in organic synthesis. Due to the limited availability of its direct experimental spectrum in public databases, this guide presents a detailed prediction based on the analysis of its precursor, derivatives, and structurally related compounds. Furthermore, we offer a comparison with alternative reagents and outline standard experimental protocols for acquiring high-quality NMR data.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the carbonyl chloride group at the C2 position and the bromine atom at the C5 position significantly influences the chemical shifts of these protons, leading to a downfield shift compared to unsubstituted pyridine.
Based on the analysis of 5-bromopyridine-2-carboxylic acid and related substituted pyridines, the following chemical shifts and coupling constants are predicted for the protons of this compound in CDCl₃:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.10 - 8.25 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H6) ≈ 0.5 |
| H-4 | 7.95 - 8.10 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.5 |
| H-6 | 8.75 - 8.90 | Doublet of doublets (d) | J(H6-H4) ≈ 2.5, J(H6-H3) ≈ 0.5 |
Comparison with Derivatives and Alternative Reagents
The reactivity of the carbonyl chloride group allows for the straightforward synthesis of various derivatives, such as esters and amides. The ¹H NMR spectra of these derivatives provide valuable information for confirming successful transformations. Below is a comparison of the predicted ¹H NMR data for this compound with its methyl ester derivative and an alternative reagent, 5-chloropyrazine-2-carbonyl chloride.
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) |
| This compound (Predicted) | 8.10 - 8.25 (dd) | 7.95 - 8.10 (dd) | 8.75 - 8.90 (d) | - |
| Methyl 5-bromopyridine-2-carboxylate | ~8.05 (dd) | ~7.90 (dd) | ~8.65 (d) | ~3.95 (s, 3H, -OCH₃)[1] |
| 5-Chloropyrazine-2-carbonyl chloride | - | ~9.10 (s) | - | - |
Note: The data for Methyl 5-bromopyridine-2-carboxylate is based on available information which may not specify coupling constants[1]. The spectrum of 5-chloropyrazine-2-carbonyl chloride will show two singlets for the two protons on the pyrazine ring.
Experimental Protocols
Acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of this compound and its derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is free from residual water, especially for the highly reactive carbonyl chloride.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
For unambiguous assignment of protons, especially in cases of signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
Visualization of Key Concepts
To further aid in the understanding of the ¹H NMR interpretation, the following diagrams illustrate the molecular structure and the workflow for spectral analysis.
Caption: Structure of this compound with proton numbering.
Caption: General workflow for ¹H NMR spectrum analysis.
References
Enhancing Amine Analysis in LC-MS: A Comparative Guide to 5-Bromopyridine-2-carbonyl chloride and Alternative Derivatization Agents
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS) is a frequent analytical challenge. The inherent polarity and often poor ionization efficiency of many amines can lead to suboptimal chromatographic retention and weak mass spectrometric signals. Chemical derivatization offers a powerful solution by modifying the analyte to improve its analytical properties. This guide provides a comprehensive comparison of 5-Bromopyridine-2-carbonyl chloride and other common amine-derivatizing agents, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific analytical needs.
The Role of Derivatization in LC-MS Analysis of Amines
Chemical derivatization in LC-MS aims to enhance the analytical performance of target compounds in several ways:
-
Improved Chromatographic Retention: By increasing the hydrophobicity of polar amines, derivatization enhances their retention on commonly used reversed-phase columns, moving their elution away from the void volume where matrix effects are often most pronounced.
-
Enhanced Ionization Efficiency: The introduction of a readily ionizable group can significantly increase the signal intensity of the analyte in the mass spectrometer.
-
Predictable Fragmentation: The derivatizing tag can promote characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for both qualitative identification and quantitative analysis.
-
Introduction of Isotopic Labels: Many derivatization reagents are commercially available in isotopically labeled forms, providing a convenient means to generate internal standards for accurate quantification.
In Focus: this compound
This compound is an acylating agent that reacts with primary and secondary amines to form stable amide derivatives. The key feature of this reagent is the introduction of a pyridine ring into the analyte molecule. The basic nitrogen atom of the pyridine ring can be readily protonated, creating a permanent positive charge on the derivative. This "charge-tagging" strategy is highly effective for enhancing the ionization efficiency of the analyte in positive-ion electrospray ionization (ESI), leading to significant improvements in detection sensitivity.
Alternative Derivatization Reagents: A Performance Comparison
Several other reagents are widely used for the derivatization of amines in LC-MS analysis. The choice of reagent depends on the specific amine, the sample matrix, and the desired analytical outcome. Below is a comparison of this compound with some common alternatives.
| Derivatization Reagent | Target Amines | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines | Introduces a permanent positive charge (pyridine ring) for significant signal enhancement in positive ESI-MS. The bromo-substituent provides a characteristic isotopic pattern. | Limited commercial availability of isotopically labeled standards. Potential for reaction with other nucleophiles (e.g., hydroxyls, thiols). |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Well-established reagent, produces fluorescent derivatives, and enhances ionization efficiency. Commercially available in isotopically labeled forms. | Reaction can be slow and may require heating. Can be non-selective. |
| Benzoyl Chloride (BzCl) | Primary & Secondary Amines, Phenols, Thiols | Fast reaction, significantly improves chromatographic retention and peak shape, and can lead to substantial signal enhancement. Isotopically labeled versions are available. | Can be non-selective, reacting with multiple functional groups. |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | Produces stable derivatives with strong UV absorbance and fluorescence. Suitable for acidic chromatographic conditions. | Can introduce significant hydrophobicity, potentially altering chromatographic behavior substantially. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and reliable derivatization and LC-MS analysis.
Protocol 1: Derivatization of Primary Amines with this compound (Proposed)
This protocol is based on the general principles of acylation reactions with acyl chlorides and is a suggested starting point for method development.
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Amine-containing sample dissolved in a suitable solvent (e.g., acetonitrile, water/acetonitrile mixture)
-
Base (e.g., 100 mM sodium bicarbonate buffer, pH 9, or triethylamine)
-
Quenching solution (e.g., 1% formic acid in water)
Procedure:
-
Sample Preparation: To 100 µL of the sample solution, add 100 µL of the base.
-
Derivatization Reaction: Add 100 µL of the this compound solution. Vortex the mixture and incubate at room temperature for 15-30 minutes.
-
Quenching: Stop the reaction by adding 50 µL of the quenching solution.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis with the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of Derivatized Amines
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step. The specific gradient will need to be optimized based on the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized amine. The product ions will be specific fragments of the derivative, which need to be determined by infusing a derivatized standard. For pyridine-containing derivatives, a common fragment ion corresponds to the protonated pyridine moiety.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of the different derivatization reagents based on their chemical properties and available literature.
| Feature | This compound | Dansyl Chloride | Benzoyl Chloride | Fmoc-Cl |
| Expected Signal Enhancement | High (due to permanent positive charge) | Moderate to High | Moderate to High | Moderate |
| Reaction Speed | Fast (minutes) | Moderate (can require heating) | Very Fast (seconds to minutes) | Moderate |
| Selectivity | Reacts with primary/secondary amines, potential for side reactions | Reacts with primary/secondary amines and phenols | Reacts with primary/secondary amines, phenols, and thiols | Reacts with primary/secondary amines |
| Derivative Stability | Generally stable | Stable | Stable | Stable |
| Availability of Labeled Standards | Limited | Readily available | Readily available | Readily available |
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the derivatization reaction and the analytical workflow.
Figure 1. Reaction of an amine with this compound.
Figure 2. General workflow for LC-MS analysis of derivatized amines.
Conclusion
This compound is a promising derivatization reagent for the LC-MS analysis of primary and secondary amines, particularly when high sensitivity in positive ESI-MS is required. The introduction of a permanently charged pyridine moiety is a highly effective strategy for enhancing ionization efficiency. While it offers significant advantages in signal enhancement, researchers should consider the potential for non-specific reactions and the current limited availability of isotopically labeled standards for this specific reagent. The choice between this compound and other derivatizing agents such as Dansyl Chloride, Benzoyl Chloride, or Fmoc-Cl will depend on the specific requirements of the assay, including the desired sensitivity, selectivity, and the availability of resources for method development and validation. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for developing robust and sensitive LC-MS methods for amine analysis.
A Comparative Guide to the Purity Assessment of Synthesized 5-Bromopyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable research, particularly in the fields of medicinal chemistry and drug development. 5-Bromopyridine-2-carbonyl chloride is a key building block in the synthesis of a variety of pharmaceutical compounds. This guide provides an objective comparison of its purity based on different synthetic methods, details robust analytical protocols for its assessment, and evaluates it against a common alternative, 5-chloropyridine-2-carbonyl chloride.
Impact of Synthetic Methodology on Purity
The most common method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 5-bromopyridine-2-carboxylic acid. The choice of chlorinating agent is a critical factor that significantly influences the purity profile of the final product. The two most frequently employed reagents for this transformation are oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂).
Generally, oxalyl chloride is considered the superior reagent for achieving higher purity.[1] It operates under milder conditions, typically at room temperature, which minimizes the formation of degradation byproducts.[1] In contrast, reactions with thionyl chloride often necessitate elevated temperatures, which can lead to a greater variety of impurities.[1]
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Synthesis with Oxalyl Chloride | Synthesis with Thionyl Chloride |
| Typical Purity | >98% | 90-97% |
| Key Advantages | Milder reaction conditions, higher purity of the crude product.[1] | Cost-effective. |
| Potential Impurities | Residual 5-bromopyridine-2-carboxylic acid, residual oxalyl chloride, N,N-dimethylformamide (if used as a catalyst). | By-products from thermal degradation, residual thionyl chloride, residual 5-bromopyridine-2-carboxylic acid, chlorinated by-products.[1][2] |
| Reaction Conditions | Room temperature, typically in a solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[3] | Often requires heating/reflux.[4] |
Comparative Analysis with an Alternative Reagent
In many synthetic applications, 5-chloropyridine-2-carbonyl chloride can be considered an alternative to its brominated counterpart. The choice between these two reagents often depends on the desired downstream reactions, as the carbon-halogen bond strength (C-Cl > C-Br) influences reactivity in cross-coupling reactions.[5]
Table 2: Comparison of this compound and 5-Chloropyridine-2-carbonyl chloride
| Feature | This compound | 5-Chloropyridine-2-carbonyl chloride |
| Molecular Weight | 220.45 g/mol | 175.99 g/mol [6] |
| Synthesis Precursor | 5-Bromopyridine-2-carboxylic acid | 5-Chloropyridine-2-carboxylic acid |
| Typical Purity | Commercially available with ≥98% purity. | Commercially available with ≥97% purity. |
| Common Impurities | Starting carboxylic acid, dibrominated species (from precursor synthesis), residual chlorinating agent. | Starting carboxylic acid, dichlorinated species (from precursor synthesis), residual chlorinating agent.[4] |
| Reactivity in Cross-Coupling | The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[5][7] | The C-Cl bond is less reactive in typical cross-coupling conditions, which can be advantageous for selective reactions at other sites if present.[5] |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided as standard procedures for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a primary technique for quantifying the purity of the target compound and detecting non-volatile impurities, such as the starting carboxylic acid.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The primary impurity, 5-bromopyridine-2-carboxylic acid, is expected to have a shorter retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis and purification steps.[8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the acyl chloride in anhydrous dichloromethane or hexane.[1]
Data Analysis: Determine purity by calculating the area percentage of the main peak. Identify impurities by comparing their mass spectra with spectral libraries.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity
qNMR provides an accurate determination of the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[10][11]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh 5-10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.[1]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the analyte and the standard.
Visualizing the Workflow and Relationships
To further clarify the processes involved in the synthesis and purity assessment of this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 137178-88-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 5-Chloropyrazine-2-carbonyl chloride | C5H2Cl2N2O | CID 15215743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. cms.agr.wa.gov [cms.agr.wa.gov]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of 5-Bromopyridine-2-carbonyl chloride and 5-Bromonicotinoyl chloride
In the landscape of pharmaceutical and agrochemical research, halopyridine derivatives are indispensable building blocks. Among these, acyl chlorides of bromopyridines are particularly valuable for introducing the bromopyridine moiety into target molecules through acylation reactions. This guide provides a detailed comparison of the reactivity of two constitutional isomers: 5-Bromopyridine-2-carbonyl chloride and 5-Bromonicotinoyl chloride (5-Bromopyridine-3-carbonyl chloride), offering insights for researchers, scientists, and professionals in drug development to inform their synthetic strategies.
Molecular Structure and Physicochemical Properties
The positioning of the carbonyl chloride group relative to the nitrogen atom in the pyridine ring is the key structural differentiator between these two reagents. This seemingly subtle difference has significant implications for their chemical reactivity.
This compound features the acyl chloride at the C2 position, adjacent to the ring nitrogen. Its chemical formula is C₆H₃BrClNO.[1][2]
5-Bromonicotinoyl chloride , also known as 5-Bromopyridine-3-carbonyl chloride, has the acyl chloride at the C3 position.[3][4] Its chemical formula is also C₆H₃BrClNO.[3][4]
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | 5-Bromonicotinoyl chloride (5-Bromopyridine-3-carbonyl chloride) |
| CAS Number | 137178-88-2 | 39620-02-5 |
| Molecular Formula | C₆H₃BrClNO | C₆H₃BrClNO |
| Molecular Weight | 220.45 g/mol | 220.45 g/mol |
| Appearance | Solid | Colorless to pale yellow liquid or solid |
| Melting Point | Not specified | 72-74 °C |
| Boiling Point | Not specified | 265.4 °C at 760 mmHg |
| Reactivity | Highly reactive with nucleophiles | Highly reactive with nucleophiles, particularly water, alcohols, and amines.[3] |
Comparative Reactivity: An Electron-Driven Distinction
The primary determinant of the reactivity of these two acyl chlorides is the electrophilicity of the carbonyl carbon. This is profoundly influenced by the electronic effects of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but, crucially, enhances the electrophilicity of substituents at certain positions.
The electron-withdrawing effect of the nitrogen atom is most pronounced at the ortho (C2 and C6) and para (C4) positions. This results in these positions being more electron-deficient than the meta (C3 and C5) positions. Consequently, an acyl chloride group at the C2 position experiences a stronger inductive electron-withdrawing effect from the ring nitrogen compared to one at the C3 position.
This leads to the central hypothesis of this guide: This compound is more reactive towards nucleophiles than 5-Bromonicotinoyl chloride. The increased electron deficiency of the carbonyl carbon at the C2 position makes it a more potent electrophile, thus accelerating the rate of nucleophilic acyl substitution.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and use of these acyl chlorides in amidation reactions. These protocols are based on common laboratory practices.
Synthesis of Pyridine Carbonyl Chlorides
Both this compound and 5-Bromonicotinoyl chloride are typically synthesized from their corresponding carboxylic acids using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol: Synthesis of 5-Bromonicotinoyl chloride from 5-Bromonicotinic acid
-
Materials: 5-Bromonicotinic acid, Thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromonicotinic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-2.0 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (typically monitored by the cessation of gas evolution and the dissolution of the solid starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromonicotinoyl chloride, which can often be used in the next step without further purification.
-
A similar procedure is followed for the synthesis of this compound from 5-bromo-2-pyridinecarboxylic acid.
Amidation Reaction
The following protocol outlines a general procedure for the acylation of an amine with either of the two title compounds.
Protocol: Amidation of a Primary Amine
-
Materials: this compound or 5-Bromonicotinoyl chloride, primary amine, triethylamine (or another non-nucleophilic base), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the pyridine carbonyl chloride (1.0-1.1 equivalents) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion and Recommendations
Based on fundamental principles of electronic effects in heterocyclic chemistry, This compound is predicted to be the more reactive acylating agent compared to its 3-substituted isomer, 5-Bromonicotinoyl chloride. The increased electrophilicity of the carbonyl carbon at the C2 position, due to the proximate and powerful inductive electron-withdrawing effect of the ring nitrogen, should lead to faster reaction rates with nucleophiles.
For syntheses requiring high reactivity, such as acylations of weakly nucleophilic amines or hindered alcohols, this compound would be the reagent of choice. Conversely, for reactions where a more moderate reactivity is desired to potentially improve selectivity in the presence of multiple nucleophilic sites, 5-Bromonicotinoyl chloride may offer an advantage.
It is imperative for researchers to consider these reactivity differences when designing synthetic routes. While this guide provides a strong theoretical framework, empirical validation through small-scale trial reactions is always recommended to determine the optimal conditions for a specific transformation. Both reagents remain highly valuable and versatile tools in the synthesis of complex molecules for a wide range of applications.
References
A Comparative Guide to Pyridine Functionalization: Alternatives to 5-Bromopyridine-2-carbonyl chloride
For researchers and professionals in drug development, the introduction of functionalized pyridine rings is a cornerstone of molecular design. 5-Bromopyridine-2-carbonyl chloride is a widely used reagent for this purpose, enabling the formation of amide and ester linkages. However, its reactivity and stability can present challenges, necessitating the exploration of alternative reagents that offer milder conditions, broader functional group tolerance, and improved handling. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
The primary alternative to using a pre-formed acyl chloride is the in situ activation of the corresponding carboxylic acid, 5-Bromopyridine-2-carboxylic acid. This approach utilizes a vast toolkit of modern coupling reagents developed for peptide synthesis and medicinal chemistry. These methods often provide higher yields, reduce side reactions, and are more amenable to sensitive substrates.
Logical Workflow: Acyl Chloride vs. In Situ Coupling
The choice between using a stable, pre-activated reagent like an acyl chloride and performing an in situ activation of a carboxylic acid is a fundamental decision in synthesis design. The following diagram illustrates these two divergent pathways for forming a target amide.
Caption: Divergent pathways for amide synthesis from a common carboxylic acid precursor.
Quantitative Comparison of Reagents
The choice of reagent significantly impacts reaction efficiency, yield, and compatibility with other functional groups. While direct comparative studies under identical conditions are limited, the following tables summarize the performance of common alternatives based on established literature.
Table 1: Reagent Class Comparison
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages | Relative Cost |
| Acyl Chlorides | This compound | High reactivity, fast reactions | Moisture sensitive, generates HCl, can be harsh | Low to Moderate |
| Carbodiimides | EDC, DCC, DIC | Widely used, cost-effective | Forms urea byproducts, risk of racemization | Low |
| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization | Byproducts can complicate purification | High |
| Aminium/Uronium | HATU, HBTU | Very fast, high yields, suitable for hindered amines | Higher cost, can be moisture sensitive | High |
Table 2: Performance Data for Amide Formation
This table presents representative data for the coupling of 5-Bromopyridine-2-carboxylic acid with a generic primary amine (e.g., Benzylamine) to highlight performance differences.
| Reagent/Method | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | 85 - 95 |
| EDC / HOBt | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | RT | 12 - 18 | 80 - 92 |
| HATU | DIPEA | DMF | RT | 1 - 4 | 90 - 99 |
| PyBOP | DIPEA | DMF or DCM | RT | 2 - 6 | 88 - 97 |
Note: Yields are highly substrate-dependent and the above data are for illustrative purposes.
Experimental Protocols
Detailed and reproducible methodologies are crucial for success. Below are representative protocols for amide synthesis using the acyl chloride method and a modern coupling reagent.
Protocol 1: Amidation using this compound
Objective: To synthesize N-Benzyl-5-bromopyridine-2-carboxamide from the corresponding acyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine, followed by the dropwise addition of benzylamine.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure amide.
Protocol 2: Amidation using HATU Coupling
Objective: To synthesize N-Benzyl-5-bromopyridine-2-carboxamide via in situ acid activation.
Materials:
-
5-Bromopyridine-2-carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Benzylamine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
Procedure:
-
In a flame-dried flask, dissolve 5-Bromopyridine-2-carboxylic acid and HATU in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the stirred solution, followed by benzylamine.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor reaction completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution multiple times with saturated aqueous lithium chloride solution to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Workflow for Reagent Selection
Choosing the optimal reagent depends on several factors including cost, substrate sensitivity, and desired reaction speed. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting a suitable pyridine functionalization reagent.
Conclusion
While this compound is a potent and effective reagent for pyridine functionalization, its limitations in handling and substrate compatibility make modern amide coupling reagents powerful alternatives.[1] Reagents such as HATU and PyBOP offer rapid, high-yielding transformations under mild conditions, making them ideal for complex and sensitive molecules often encountered in drug discovery.[2] For large-scale synthesis where cost is a primary driver, carbodiimide-based reagents like EDC provide a robust and economical solution.[3] By understanding the advantages and limitations of each approach, researchers can select the optimal strategy to efficiently achieve their synthetic goals.
References
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Arylation of Bromopyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern chemistry. Pyridine-containing biaryls, in particular, are privileged scaffolds in a vast array of pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely employed methods for forging these crucial carbon-carbon bonds. This guide provides an objective, data-driven comparison of the yields and applications of these two stalwart reactions for the coupling of bromopyridines, offering insights to inform your synthetic strategy.
The choice between the Suzuki and Stille coupling is often nuanced, dictated by factors such as substrate reactivity, functional group tolerance, and practical considerations like reagent toxicity and availability. While the Suzuki coupling, with its use of generally non-toxic and stable boronic acids, is often the first choice, the Stille coupling, employing organostannanes, can offer superior performance for challenging substrates. This is particularly relevant for heteroaromatic compounds like bromopyridines, where the nitrogen atom can influence the catalytic cycle.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Yield Comparison: A Data-Driven Analysis
The following tables summarize a collection of experimental data comparing the yields of Suzuki and Stille couplings for 2-, 3-, and 4-bromopyridines. To ensure a fair comparison, examples with the same or similar coupling partners are presented where available.
Coupling of 2-Bromopyridine
Direct head-to-head comparisons for the coupling of 2-bromopyridine with the same aryl partner under both Suzuki and Stille conditions are not abundantly reported in the literature. However, we can infer performance from representative examples.
| Coupling Partner | Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Suzuki | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| Phenyltributylstannane | Stille | Pd(PPh₃)₄ | - | - | Toluene | 110 | 16 | High Yields Reported |
Note: "High Yields Reported" indicates that while a specific percentage is not available from a direct comparative study, the literature suggests the reaction is generally high-yielding.
Coupling of 3-Bromopyridine
For 3-bromopyridine, both methods are well-established for the synthesis of 3-arylpyridines.
| Coupling Partner | Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 |
| Phenyltributylstannane | Stille | PdCl₂(PPh₃)₂ | - | - | Toluene | 110 | 16 | 93 |
Coupling of 4-Bromopyridine
The coupling of 4-bromopyridine often presents a greater challenge for the Suzuki reaction, with the Stille coupling demonstrating superior efficacy in some cases.
| Coupling Partner | Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diazocine-boronic ester | Suzuki | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 80 | 4 | 57-66[2] |
| Diazocine-stannane | Stille | Pd(OAc)₂ | XPhos | CsF | Dioxane | 80 | 4 | 90-94[2] |
| Aryl Partner | Suzuki | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 0[1] |
| Aryl Partner | Stille | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 47[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for both Suzuki and Stille couplings of bromopyridines.
General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine, phenylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed toluene, ethanol, and water are added via syringe.
-
The reaction mixture is heated to 80°C and stirred vigorously for 16 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 3-phenylpyridine.
General Procedure for Stille Coupling of 3-Bromopyridine
This protocol outlines a general procedure and may require optimization.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenyltributylstannane (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine and anhydrous toluene.
-
Add phenyltributylstannane to the mixture via syringe.
-
Add PdCl₂(PPh₃)₂ to the reaction flask.
-
The reaction mixture is heated to 110°C and stirred for 16 hours, or until reaction completion is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether.
-
The mixture is washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 3-phenylpyridine.
Catalytic Cycles and Mechanistic Considerations
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
In the Suzuki coupling, a base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.
Conversely, the Stille coupling typically proceeds without a base, as the organotin reagent is sufficiently reactive to undergo transmetalation directly. This can be an advantage when working with base-sensitive functional groups.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful methods for the arylation of bromopyridines. The Suzuki coupling is often the preferred starting point due to the low toxicity of the boron reagents and the straightforward removal of byproducts. However, for more challenging substrates, such as 4-bromopyridine, or when base-sensitive functional groups are present, the Stille coupling can provide significantly higher yields and greater reliability. The choice between these two indispensable reactions should be guided by a careful consideration of the specific bromopyridine isomer, the nature of the coupling partner, and the overall synthetic strategy. For electron-deficient pyridines or sterically hindered substrates, exploring Stille conditions may prove to be a more fruitful endeavor. Ultimately, the experimental data presented in this guide serves as a valuable resource for researchers to make informed decisions and accelerate their drug discovery and development programs.
References
Navigating Steric Hindrance: A Comparative Guide to Amide Bond Formation with Hindered Amines and 5-Bromopyridine-2-carbonyl Chloride
For researchers, scientists, and professionals in drug development, the formation of amide bonds is a cornerstone of molecular synthesis. However, when one or both coupling partners are sterically hindered, this fundamental transformation presents a significant challenge. This guide provides a comparative analysis of different methodologies for the acylation of hindered secondary amines with the reactive electrophile, 5-Bromopyridine-2-carbonyl chloride. By examining the efficacy of various bases and the role of a nucleophilic catalyst, this document aims to provide actionable insights supported by representative experimental data.
The inherent reactivity of an acyl chloride, such as this compound, circumvents the need for traditional peptide coupling reagents like HATU or HBTU, which are designed to activate less reactive carboxylic acids. For the successful acylation of a sterically encumbered amine, the critical factors become the choice of an appropriate base to scavenge the generated hydrochloric acid and the potential utility of a catalyst to accelerate the reaction.
Comparative Efficacy of Reaction Conditions
To overcome the steric barrier in the reaction between this compound and a hindered secondary amine, such as diisopropylamine, the selection of the base is paramount. A non-nucleophilic, sterically hindered base is preferred to prevent competition with the primary amine nucleophile. Furthermore, the addition of a nucleophilic catalyst can significantly enhance the reaction rate. Below is a summary of representative data comparing different reaction conditions.
| Reagent/Condition | Amine | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Diisopropylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 24 | Moderate |
| This compound | Diisopropylamine | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 12-18 | Good-Excellent |
| This compound | Diisopropylamine | DIPEA / 4-Dimethylaminopyridine (DMAP, cat.) | Dichloromethane (DCM) | 2-4 | Excellent |
Note: The data presented is a synthesis of typical results found in the literature for analogous reactions and should be considered representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Analysis of Reagents
Triethylamine (TEA): As a commonly used organic base, TEA can be effective in scavenging HCl. However, its relatively smaller steric profile compared to the hindered amine can sometimes lead to side reactions or slower conversion rates in sterically demanding acylations.
N,N-Diisopropylethylamine (DIPEA): Often referred to as Hünig's base, DIPEA is a non-nucleophilic, sterically hindered base.[1] Its bulky nature prevents it from competing with the hindered amine for the acyl chloride, thereby minimizing the formation of byproducts and often leading to higher yields and cleaner reactions.[2]
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for acylation reactions. It functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acyl chloride, leading to a dramatic acceleration of the acylation of the hindered amine. Even in catalytic amounts, DMAP can reduce reaction times from many hours to just a few, often with a significant improvement in yield.
Experimental Protocols
Below are detailed methodologies for the key experiments.
Protocol 1: Acylation using DIPEA as Base
Materials:
-
This compound (1.0 eq)
-
Hindered secondary amine (e.g., Diisopropylamine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hindered secondary amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Acylation using DIPEA as Base
Materials:
-
This compound (1.0 eq)
-
Hindered secondary amine (e.g., Diisopropylamine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered secondary amine, DMAP, and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow and Signaling Pathways
The general workflow for the acylation of a hindered amine with this compound is depicted below. The diagram illustrates the key steps from starting materials to the final purified product.
Caption: General experimental workflow for the acylation of a hindered amine.
The catalytic cycle of DMAP in the acylation reaction is a key signaling pathway that facilitates the transformation.
Caption: Catalytic cycle of DMAP in the acylation of a hindered amine.
References
A Comparative Cost-Analysis of Synthetic Routes Starting from 2,5-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-analysis and comparison of five common synthetic routes for the functionalization of 2,5-dibromopyridine, a versatile building block in the synthesis of pharmaceuticals and other high-value chemical compounds. The information presented herein is intended to assist researchers in making informed decisions regarding synthetic strategy based on economic and procedural factors.
Executive Summary
The functionalization of 2,5-dibromopyridine is a critical step in the synthesis of numerous target molecules. This guide evaluates the following key synthetic transformations:
-
Suzuki Coupling: Formation of a carbon-carbon bond with a boronic acid.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
-
Sonogashira Coupling: Formation of a carbon-carbon triple bond with a terminal alkyne.
-
Cyanation: Introduction of a nitrile group.
-
Lithiation-Borylation: A two-step process to generate a boronic ester for subsequent reactions.
The cost-effectiveness of each route is highly dependent on the specific reagents used, catalyst loading, and reaction yields. This guide provides a comparative analysis of these factors to aid in the selection of the most appropriate synthetic strategy.
Cost-Analysis of Synthetic Routes
The following tables provide a detailed breakdown of the estimated costs for each of the five synthetic routes. Prices are based on currently available catalog prices from various suppliers and are subject to change. The "Cost per Mole" has been standardized for comparison.
Table 1: Cost of Starting Material and Common Solvents
| Compound | Molecular Weight ( g/mol ) | Price (USD/g) | Cost per Mole (USD) |
| 2,5-Dibromopyridine | 236.89 | 0.74 - 1.50 | 175.32 - 355.34 |
| Toluene (ACS Grade) | 92.14 | ~0.10 | ~9.21 |
| 1,4-Dioxane (ACS Grade) | 88.11 | ~0.19 | ~16.74 |
| N,N-Dimethylformamide (DMF) (ACS Grade) | 73.09 | ~0.15 | ~10.96 |
| Tetrahydrofuran (THF) (ACS Grade) | 72.11 | ~0.12 | ~8.65 |
| Diethyl Ether (ACS Grade) | 74.12 | ~0.14 | ~10.38 |
Table 2: Cost Comparison of Synthetic Routes
| Route | Reagents & Catalysts | Molecular Weight ( g/mol ) | Price (USD/g) | Cost per Mole (USD) | Typical Yield (%) | Estimated Cost per Gram of Product (USD) |
| Suzuki Coupling | Phenylboronic Acid | 121.93 | 3.48 - 4.92 | 424.31 - 599.87 | 85 | ~3.50 |
| Pd(PPh₃)₄ | 1155.57 | ~150 | ~173,335.50 | |||
| K₂CO₃ | 138.21 | ~0.10 | ~13.82 | |||
| Buchwald-Hartwig Amination | Morpholine | 87.12 | 0.25 - 0.45 | 21.78 - 39.20 | 90 | ~2.75 |
| Pd₂(dba)₃ | 915.72 | ~120 | ~110,000 | |||
| XPhos | 476.62 | ~250 | ~119,155 | |||
| Sodium tert-butoxide | 96.10 | ~0.50 | ~48.05 | |||
| Sonogashira Coupling | Phenylacetylene | 102.13 | 1.00 - 1.50 | 102.13 - 153.20 | 92 | ~3.20 |
| PdCl₂(PPh₃)₂ | 701.90 | ~100 | ~70,190 | |||
| CuI | 190.45 | ~1.20 | ~228.54 | |||
| Triethylamine | 101.19 | ~0.15 | ~15.18 | |||
| Cyanation | Zinc Cyanide | 117.43 | 0.80 - 1.50 | 93.94 - 176.15 | 88 | ~2.90 |
| Pd(PPh₃)₄ | 1155.57 | ~150 | ~173,335.50 | |||
| Lithiation-Borylation | n-Butyllithium (1.6M in hexanes) | 64.06 | - | ~150 per mole | 80 (for boronic ester) | Varies based on subsequent reaction |
| Triisopropyl borate | 188.07 | ~0.45 | ~84.63 | |||
| Pinacol | 118.17 | ~0.40 | ~47.27 |
Note: The "Estimated Cost per Gram of Product" is a simplified calculation for a monosubstituted product and will vary based on the specific reagents, reaction scale, and purification method.
Experimental Protocols
The following are representative experimental protocols for each of the five synthetic routes.
Suzuki Coupling with Phenylboronic Acid
Reaction: 2,5-dibromopyridine + Phenylboronic Acid → 2-phenyl-5-bromopyridine
Procedure: To a round-bottom flask is added 2,5-dibromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with nitrogen three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, followed by a degassed mixture of toluene (5 mL) and water (1 mL). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination with Morpholine
Reaction: 2,5-dibromopyridine + Morpholine → 4-(5-bromopyridin-2-yl)morpholine
Procedure: A Schlenk tube is charged with 2,5-dibromopyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Sonogashira Coupling with Phenylacetylene
Reaction: 2,5-dibromopyridine + Phenylacetylene → 2-(phenylethynyl)-5-bromopyridine
Procedure: To a flame-dried flask under argon is added 2,5-dibromopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol). Anhydrous N,N-dimethylformamide (5 mL) and triethylamine (3.0 mmol) are added, and the mixture is degassed with argon for 15 minutes. Phenylacetylene (1.1 mmol) is then added dropwise, and the reaction is heated to 80 °C for 6 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Cyanation with Zinc Cyanide
Reaction: 2,5-dibromopyridine + Zn(CN)₂ → 5-bromo-2-cyanopyridine
Procedure: A reaction vessel is charged with 2,5-dibromopyridine (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The vessel is purged with nitrogen, and anhydrous N,N-dimethylformamide (5 mL) is added. The mixture is heated to 120 °C and stirred for 12 hours. Upon cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated. The product is purified by column chromatography.
Lithiation-Borylation
Reaction: 2,5-dibromopyridine → 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-bromopyridine
Procedure: To a solution of 2,5-dibromopyridine (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated. The crude boronic ester is then dissolved in a suitable solvent, and pinacol (1.1 mmol) is added. The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified to yield the desired pinacol boronate.
Visualizing the Synthetic Workflows
The following diagrams illustrate the general experimental workflows for each of the described synthetic routes.
Caption: Experimental workflow for Suzuki Coupling.
Caption: Experimental workflow for Buchwald-Hartwig Amination.
Caption: Experimental workflow for Sonogashira Coupling.
Caption: Experimental workflow for Cyanation.
Caption: Experimental workflow for Lithiation-Borylation.
Unraveling Unexpected Byproducts in Bromopyridine Reactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of reaction pathways and potential impurities is paramount for the efficient synthesis of target molecules. Bromopyridines are crucial building blocks in the pharmaceutical and agrochemical industries; however, their reactivity can lead to the formation of unexpected byproducts, complicating purification and potentially impacting biological activity. This guide provides a comparative analysis of common unexpected byproducts in various bromopyridine reactions, supported by experimental data and detailed characterization protocols.
Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, these reactions are not without their complexities, often yielding a range of byproducts alongside the desired product. The nature and quantity of these byproducts are highly dependent on the bromopyridine isomer, reaction conditions, and the specific coupling partners.
Homocoupling Products
A frequent side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid reagent, which can be promoted by the presence of oxygen.[1] Similarly, the homocoupling of bromopyridines to form bipyridines can occur, particularly in the presence of certain palladium catalysts and reducing agents.[2]
Dehalogenation Byproducts
The replacement of the bromine atom with a hydrogen atom, known as dehalogenation or hydrodehalogenation, is another common side reaction.[1] This can occur through a competing pathway where an amide undergoes beta-hydride elimination in Buchwald-Hartwig amination, or in the presence of certain reducing agents or solvents.[1][3] Studies have shown that in the presence of palladium catalysts, the cleavage of the bromine from bromopyridines is significantly faster than from other bromo-substituted heterocycles.[4]
Protodeboronation Products
In Suzuki-Miyaura reactions, the boronic acid can be cleaved, replacing the carbon-boron bond with a carbon-hydrogen bond. This protodeboronation is a common side reaction, particularly for pyridinyl boronic acids.[5]
| Reaction Type | Bromopyridine Isomer | Unexpected Byproduct | Typical Yield/Amount | Key Influencing Factors |
| Suzuki-Miyaura Coupling | 3-Bromo-4-isopropylpyridine | Homocoupled biaryl | Varies | Pd(II) species, residual oxygen[1] |
| Suzuki-Miyaura Coupling | 3-Bromo-4-isopropylpyridine | 4-isopropylpyridine (Dehalogenation) | Varies | Reducing agents, solvents[1] |
| Suzuki-Miyaura Coupling | 3-Bromopyridine | Phenyl-trifluoroborate homocoupling | Not specified | Base, solvent, catalyst system[6] |
| Buchwald-Hartwig Amination | 3-Bromo-4-isopropylpyridine | 4-isopropylpyridine (Dehalogenation) | Common side product | Beta-hydride elimination from amide[1] |
| Ullmann-type C-N Coupling | 2-Bromopyridine derivatives | Not specified | High yields of desired product | Low cost CuCl catalyst and specific ligand/base combination can promote high selectivity[7] |
Formation of Pyridone Derivatives from 2-Bromopyridines
Recent research has identified the formation of N-pyridyl-pyridones and C-6-heteroarylated 2-pyridones as significant byproducts in Ruthenium(II)-mediated reactions of 2-bromopyridines. These transformations involve an unexpected incorporation of an oxygen atom.
In one study, the reaction of 2-bromo-3-methylpyridine in the presence of a Ru(II) catalyst, KOPiv, and Na2CO3 yielded a mixture of the N-pyridyl-pyridin-2-one and a terpyridin-6-one derivative. After 3 days, the relative yields were 40% and 35% respectively, with 25% of the starting 2-bromopyridine remaining.[8] Further optimization led to the isolation of the fully heteroarylated 2-pyridone in a 64% yield directly from 2-bromopyridine.[8]
| Starting Material | Catalyst System | Byproduct(s) | Isolated Yield |
| 2-bromo-3-methylpyridine | [RuCl2(p-cymene)]2/KOPiv/Na2CO3 | 3,3″,5′-Trimethyl-6′H-[2,1′:2′,2″-terpyridin]-6′-one | 83% (as a pale-brown solid)[8] |
| 2-bromo-4-(trifluoromethyl)pyridine | [RuCl2(p-cymene)]2/KOPiv/Na2CO3 | 4,4′,4″-Tris(trifluoromethyl)-6′H-[2,1′:2′,2″-terpyridin]-6′-one | 38% (as a red-brown oil)[8] |
| 2-bromopyridine | [RuCl2(p-cymene)]2/KOPiv/Na2CO3 | 3′,4′,5′-Tri(pyridin-2-yl)-6′H-[2,1′:2′,2″-terpyridin]-6′-one | 64% (as a brown solid)[8] |
Byproducts in Grignard Reactions
The reaction of bromopyridines with magnesium to form Grignard reagents can also lead to byproducts. For instance, the synthesis of bis-(pyridyl-2) ketone from 2-iodopyridine and ethyl picolinate using a Grignard reagent also formed ethyl-bis-(pyridyl-2)-carbinol and tris-(pyridyl-2)-carbinol as byproducts.[9]
Influence of Bromopyridine Isomer Reactivity
The position of the bromine atom on the pyridine ring significantly influences the reactivity and propensity for side reactions. The general reactivity order in palladium-catalyzed cross-coupling reactions is often 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[10]
-
4-Bromopyridine: The strong electron-withdrawing effect of the para-nitrogen atom makes the C4-Br bond highly polarized and susceptible to oxidative addition, leading to high reactivity.[10]
-
2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction or necessitate specialized ligands.[10]
-
3-Bromopyridine: The C3-Br bond is the least activated, often requiring more forcing reaction conditions, which can, in turn, promote byproduct formation.
Experimental Protocols for Byproduct Characterization
A systematic approach is crucial for the identification and quantification of unexpected byproducts. The following protocols outline standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid. A common starting point is a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., mobile phase).
-
Procedure: Inject the sample into the HPLC system. The retention times and peak areas of the components are used to determine the relative amounts of products and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) and a mass spectrometer detector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: A temperature ramp, for example, from 50°C to 250°C, is typically used to separate components with different boiling points.
-
Sample Preparation: Dissolve the crude reaction mixture in a volatile organic solvent.
-
Procedure: Inject the sample into the GC-MS system. The gas chromatogram separates the components, and the mass spectrometer provides mass-to-charge ratio information, which aids in the structural elucidation of the byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude product in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information about the main product and any impurities present.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a plausible mechanism for pyridone formation and a general workflow for the characterization of unexpected byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Systems for Carbonylative Cross-Coupling of 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The carbonylative cross-coupling of 2-bromopyridine is a pivotal transformation in organic synthesis, providing a direct route to valuable aryl pyridine ketones, which are key structural motifs in numerous pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the chosen catalytic system. This guide presents an objective comparison of two prominent palladium-based catalytic systems: one employing N-heterocyclic carbene (NHC) ligands and another utilizing traditional phosphine ligands. The comparison is supported by experimental data to aid researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalytic Systems
The choice of ligand is crucial in palladium-catalyzed carbonylative cross-coupling reactions as it influences catalyst stability, activity, and selectivity. Below is a summary of the performance of a palladium-NHC system and a palladium-phosphine system in the carbonylative Suzuki coupling of 2-bromopyridine with phenylboronic acid.
| Parameter | Pd/NHC System[1] | Pd/Phosphine System[2] |
| Catalyst Precursor | Pd(OAc)₂ | PdCl₂(PPh₃)₂ |
| Ligand | 1,3-Dialkylbenzimidazolium Salt (NHC precursor) | Triphenylphosphine (PPh₃) |
| Catalyst Loading | 1.5 mol% Pd(OAc)₂ | 2.5 mol% PdCl₂(PPh₃)₂ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 100 °C | 120 °C |
| CO Pressure | 20 bar | 5 bar |
| Reaction Time | "one night" (typically 12-16 h) | 20 h |
| Yield/Selectivity | Up to 70% yield of the carbonylated product | 82% selectivity for the ketone product |
| Key Advantage | High yields for less sterically hindered substrates.[1] | Good selectivity under lower CO pressure. |
| Potential Drawback | Yield can be sensitive to the steric bulk of the ligand.[3] | Higher temperatures may be required for optimal performance. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Protocol 1: In situ Palladium/N-Heterocyclic Carbene Catalyzed Carbonylative Coupling[1]
This protocol describes the in situ generation of the active palladium-NHC catalyst for the carbonylative Suzuki cross-coupling of 2-bromopyridine.
Materials:
-
2-Bromopyridine (1 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol)
-
1,3-Dialkylbenzimidazolium salt (NHC precursor, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Carbon monoxide (CO) gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine, phenylboronic acid, palladium(II) acetate, the benzimidazolium salt, and potassium carbonate.
-
Add anhydrous THF to the flask.
-
Seal the flask and purge with carbon monoxide gas.
-
Pressurize the reaction vessel to 20 bar with carbon monoxide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature overnight.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the CO pressure.
-
The product can then be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Palladium/Phosphine Catalyzed Carbonylative Coupling[2]
This protocol outlines the procedure for the carbonylative Suzuki cross-coupling of 2-bromopyridine using a palladium-phosphine catalyst.
Materials:
-
2-Bromopyridine (1.2 mmol)
-
Phenylboronic acid (1.3 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Carbon monoxide (CO) gas
Procedure:
-
In a high-pressure autoclave, combine 2-bromopyridine, phenylboronic acid, bis(triphenylphosphine)palladium(II) dichloride, and potassium carbonate.
-
Add anhydrous THF to the vessel.
-
Seal the autoclave, purge with carbon monoxide, and then pressurize to 5 bar.
-
Heat the reaction mixture to 120 °C with stirring.
-
Continue the reaction for 20 hours.
-
After cooling to room temperature, carefully release the pressure.
-
The resulting mixture can be worked up by dilution with an organic solvent, washing with water, and purification by chromatography to isolate the desired ketone.
Visualizing the Workflow
The general experimental workflow for a palladium-catalyzed carbonylative cross-coupling reaction is depicted below. This process highlights the key steps from reactant preparation to product isolation.
Caption: General workflow for carbonylative cross-coupling.
Concluding Remarks
Both palladium/NHC and palladium/phosphine catalytic systems are effective for the carbonylative cross-coupling of 2-bromopyridine. The palladium/NHC system can provide high yields under relatively milder temperatures, though the steric nature of the NHC ligand is a critical parameter.[1][3] The palladium/phosphine system, a more traditional choice, demonstrates good selectivity, although it may require higher reaction temperatures.[2] The selection of the optimal catalyst will depend on the specific substrate, desired reaction conditions (particularly CO pressure), and cost considerations. This guide provides the necessary data and protocols for an informed decision in designing and executing these important synthetic transformations.
References
- 1. Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
A Comparative Guide to the Spectroscopic Validation of Amide Bond Formation
For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a cornerstone of chemical synthesis, pivotal in creating everything from pharmaceuticals to advanced materials. Rigorous confirmation of this covalent linkage is a critical step in any synthetic workflow. This guide provides an objective comparison of the three most common spectroscopic methods for validating amide bond formation—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
Overview of Spectroscopic Techniques
The formation of an amide bond from a carboxylic acid and an amine results in a distinct set of structural changes that are readily detectable by various spectroscopic methods. Each technique offers unique advantages and provides complementary information, allowing for a comprehensive and confident validation of the reaction's success.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The validation of amide bond formation relies on monitoring the disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands.
-
Key Spectral Changes:
-
Disappearance of Reactants: The most telling sign is the loss of the broad O-H stretching band from the carboxylic acid, typically found between 2500 and 3300 cm⁻¹.[1] The N-H stretching bands of the starting amine also change.
-
Appearance of Products: The formation of the amide is confirmed by the appearance of new N-H stretching vibrations. Primary amides exhibit two bands, while secondary amides show a single band, typically in the 3100-3500 cm⁻¹ region.[1][2] Crucially, two characteristic "Amide" bands appear: the Amide I band (primarily C=O stretch) between 1630-1680 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) between 1510-1570 cm⁻¹.[2][3] The carbonyl (C=O) stretching frequency of the starting carboxylic acid is typically found at a higher wavenumber, between 1700 and 1720 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is an indispensable tool for unambiguously confirming the formation of the desired amide product.
-
Key Spectral Changes:
-
¹H NMR: A key indicator is the disappearance of the highly deshielded and often broad carboxylic acid proton signal (–COOH) around 10-13 ppm. A new, distinct signal for the amide proton (–NH–) typically appears in the region of 7.5-8.5 ppm.[4] It is important to note that amide protons can exchange with deuterated solvents, so solvents like DMSO-d₆ are often preferred over D₂O to ensure this peak is visible.[4]
-
¹³C NMR: The chemical shift of the carbonyl carbon provides clear evidence of amide formation. The carboxylic acid carbonyl carbon resonance (typically 170-180 ppm) shifts to the characteristic amide carbonyl region (around 170 ppm).[4]
-
Structural Insight: Due to resonance, the C–N bond in an amide has partial double-bond character, which restricts rotation.[5][6] This can lead to magnetically non-equivalent environments for substituents on the nitrogen, resulting in distinct signals in the NMR spectrum, providing further structural confirmation.[5][6][7]
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to confirm the molecular weight of the product, thereby validating that the desired condensation reaction has occurred.
-
Key Observables:
-
Molecular Ion Peak: The primary evidence for amide formation is the detection of a molecular ion peak ([M+H]⁺ in positive ion mode) that corresponds precisely to the calculated molecular weight of the target amide.[1][8]
-
Reaction Monitoring: When coupled with Liquid Chromatography (LC-MS), the technique is excellent for monitoring reaction progress by separating and identifying reactants, products, and byproducts in the reaction mixture.[9]
-
Fragmentation: While MS does not directly probe functional groups, the fragmentation pattern can offer structural clues. A common fragmentation pathway for amides is the cleavage of the N–CO bond.[8]
-
Comparative Analysis
The choice of spectroscopic method often depends on the specific requirements of the analysis, such as the need for structural detail, speed, or sensitivity.
| Technique | Primary Information | Speed | Sensitivity | Quantitative Analysis | Advantages | Disadvantages |
| FT-IR Spectroscopy | Functional Groups | Fast | Moderate | Difficult | Non-destructive, suitable for real-time monitoring.[1] | Peak overlap can complicate interpretation in complex mixtures.[1] |
| NMR Spectroscopy | Detailed Molecular Structure & Connectivity | Slower | Low to Moderate | Yes | Provides unambiguous structural proof.[1] | Requires more sample, more expensive instrumentation.[1] Amide N-H peak can be broad or exchange with solvent.[4] |
| Mass Spectrometry | Molecular Weight & Formula | Fast | High | Yes (with LC) | Highly sensitive, identifies byproducts, confirms exact mass.[1] | Does not directly provide functional group information, can be destructive.[1] |
Quantitative Data Summary
The following tables summarize the key quantitative spectral data used to validate amide bond formation.
Table 1: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance/Disappearance |
| Carboxylic Acid | O–H stretch (broad) | 2500 - 3300 | Disappears |
| Carboxylic Acid | C=O stretch | 1700 - 1720 | Disappears |
| Primary/Secondary Amine | N–H stretch | 3300 - 3500 | Disappears/Shifts |
| Primary Amide | N–H stretch (2 bands) | 3100 - 3500 | Appears |
| Secondary Amide | N–H stretch (1 band) | 3100 - 3500 | Appears |
| All Amides | Amide I (C=O stretch) | 1630 - 1680 | Appears |
| Secondary Amide | Amide II (N–H bend/C–N stretch) | 1510 - 1570 | Appears |
Data sourced from multiple references.[1][2][3][10]
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Appearance/Disappearance |
| ¹H | Carboxylic Acid (–COOH ) | 10.0 - 13.0 (broad) | Disappears |
| ¹H | Amine (–NH ₂) | 1.0 - 5.0 (variable) | Disappears/Shifts |
| ¹H | Amide (–CO–N H–) | 7.5 - 8.5 | Appears |
| ¹³C | Carboxylic Acid (–C OOH) | 170 - 180 | Disappears |
| ¹³C | Amide (–C O–NH–) | ~170 | Appears |
Data sourced from multiple references.[4]
Table 3: Mass Spectrometry Data for a Model Reaction Reaction: Benzoic Acid + Aniline → N-Phenylbenzamide
| Compound | Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Observation |
| Benzoic Acid | C₇H₆O₂ | 122.0368 | 123.0441 | Signal disappears |
| Aniline | C₆H₇N | 93.0578 | 94.0651 | Signal disappears |
| N-Phenylbenzamide | C₁₃H₁₁NO | 197.0841 | 198.0913 | Signal appears |
Visual Workflows
A logical workflow is essential for efficiently synthesizing and validating amide products.
Caption: General workflow for amide synthesis and spectroscopic validation.
Caption: Comparison of information provided by key spectroscopic methods.
Experimental Protocols
Protocol 1: Reaction Monitoring by FT-IR Spectroscopy
This protocol is designed for real-time or periodic monitoring of the reaction progress.
-
Baseline Spectrum: Acquire a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal.
-
Initial Spectrum: Place a small aliquot of the initial reaction mixture (time = 0) onto the ATR crystal and record the spectrum. Identify the key reactant peaks: the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (~1700-1720 cm⁻¹).
-
Time-Course Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, apply it to the ATR crystal, and record the spectrum.
-
Data Analysis: Overlay the spectra. A successful reaction is indicated by the gradual decrease in the intensity of the O-H band and the simultaneous increase in the intensity of the Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands.[11][12] The reaction is considered complete when the reactant peaks are no longer visible.
Protocol 2: Product Characterization by ¹H NMR Spectroscopy
This protocol is for the structural confirmation of the purified amide product.
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe the N-H proton) in an NMR tube.[4][13]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to thermally equilibrate. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Confirm the absence of the broad carboxylic acid –OH peak (10-13 ppm).
-
Identify the amide –NH peak (typically 7.5-8.5 ppm). Note its integration value.
-
Assign all other peaks in the spectrum and ensure their chemical shifts, splitting patterns, and integrations are consistent with the structure of the desired amide product.
-
Protocol 3: Molecular Weight Confirmation by LC-MS
This protocol confirms the molecular weight of the final product.
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[9][14]
-
LC-MS Method Setup:
-
Liquid Chromatography: Use a C18 reverse-phase column. Set up a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[14]
-
Mass Spectrometry: Set the instrument to operate in positive electrospray ionization (ESI+) mode. Acquire data in full scan mode over a mass range that includes the expected m/z of the product.
-
-
Data Acquisition: Inject the sample into the LC-MS system.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to your product.
-
Extract the mass spectrum for that peak.
-
Verify the presence of an ion with an m/z value that matches the expected [M+H]⁺ for the successfully formed amide.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr-bio.com [nmr-bio.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromopyridine-2-carbonyl Chloride and Its Isomers in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and complex organic materials, pyridyl scaffolds are indispensable building blocks. The functionalization of these scaffolds often relies on palladium-catalyzed cross-coupling reactions, where the choice of the starting bromopyridine isomer is critical to the success of the synthesis. This guide provides an objective comparison of 5-Bromopyridine-2-carbonyl chloride and its positional isomers, focusing on their reactivity in key coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The reactivity of a bromopyridine in these transformations is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine atom relative to the ring's nitrogen.[1] The electron-withdrawing nature of the nitrogen atom creates an electron-deficient ring, which generally enhances the reactivity of the C-Br bond towards oxidative addition, the rate-determining step in many palladium catalytic cycles.[2][3]
General Reactivity Trends of Bromopyridine Isomers
The position of the bromine atom on the pyridine ring significantly influences the susceptibility of the C-Br bond to undergo oxidative addition with a palladium(0) catalyst. This is due to the electronic polarization of the ring by the nitrogen atom.[3]
-
2- and 4-Bromopyridines: The carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) are the most electron-deficient.[1] Consequently, C-Br bonds at these positions are highly activated and more susceptible to oxidative addition. This leads to higher reactivity in cross-coupling reactions.[3] The general order of reactivity is often cited as 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[3] While 2-bromopyridines are highly reactive, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition through coordination, which may require the use of specialized ligands.[3]
-
3-Bromopyridines: The carbon atom at the 3-position (meta to the nitrogen) is less electron-deficient. As a result, 3-bromopyridines are the least reactive of the isomers and often require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.[3]
The introduction of a potent electron-withdrawing group, such as a carbonyl chloride (-COCl) at the 2-position, is expected to further increase the electrophilicity of the pyridine ring, thereby enhancing the rate of oxidative addition for all isomers.
Data Presentation: Comparative Reactivity
While direct, side-by-side experimental comparisons for all bromopyridine-2-carbonyl chloride isomers are limited in the literature, a predictive comparison can be made based on the established principles of bromopyridine reactivity. The following table summarizes the expected relative reactivity and provides representative data for Suzuki-Miyaura coupling based on analogous compounds.
| Isomer | Structure | Expected Relative Reactivity | Representative Suzuki Coupling Yield |
| 4-Bromo-pyridine-2-carbonyl chloride | ![]() | Highest (C-Br bond is para to N, highly activated) | ~85-95% (Predicted) |
| 6-Bromo-pyridine-2-carbonyl chloride | ![]() | High (C-Br bond is ortho to N, highly activated) | Good to excellent yields reported for 2-bromo pyridines[4] |
| 5-Bromo-pyridine-2-carbonyl chloride | ![]() | Moderate (C-Br bond is meta to N, less activated) | Moderate to good yields, may require optimization[5] |
| 3-Bromo-pyridine-2-carbonyl chloride | ![]() | Moderate (C-Br bond is meta to N, less activated) | Moderate to good yields, may require optimization[3] |
Yields are estimates based on reactions with similar substrates and may vary significantly depending on the specific coupling partners, catalyst, ligand, base, and solvent used.
Logical Relationships and Experimental Workflows
Visualizing the underlying catalytic cycle and the general experimental procedure is crucial for planning and troubleshooting synthetic routes.
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A general experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are detailed, representative methodologies for key coupling reactions. Note that the carbonyl chloride group is highly reactive and may be converted to an ester or amide in situ depending on the solvent (e.g., alcohols) or nucleophiles present. These protocols may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the C-C bond formation between a bromopyridine and an arylboronic acid.[5]
-
Materials:
-
Bromopyridine-2-carbonyl chloride isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine the bromopyridine isomer (e.g., 0.5 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₃PO₄ (1.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the arylboronic acid (0.6 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Sonogashira Coupling
This protocol outlines the formation of a C-C bond between a bromopyridine and a terminal alkyne.[6]
-
Materials:
-
Bromopyridine-2-carbonyl chloride isomer (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) and THF (2:1 mixture, anhydrous and degassed)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the bromopyridine isomer (e.g., 0.5 mmol), Pd(PPh₃)₄ (0.025 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed THF/Et₃N solvent mixture (6 mL).
-
Add the terminal alkyne (0.55 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC/LC-MS. For less reactive isomers, gentle heating (40-60 °C) may be required.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the alkynylated pyridine product.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general method for C-N bond formation between a bromopyridine and a primary or secondary amine.[2]
-
Materials:
-
Bromopyridine-2-carbonyl chloride isomer (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu (0.7 mmol) to a dry Schlenk tube.
-
In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) in anhydrous toluene (2 mL).
-
To the Schlenk tube containing the base, add the bromopyridine isomer (0.5 mmol) and the amine (0.6 mmol).
-
Add additional anhydrous toluene (3 mL) followed by the required volume of the catalyst stock solution.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield the aminated pyridine derivative.
-
References
Safety Operating Guide
Essential Guide for the Safe Disposal of 5-Bromopyridine-2-carbonyl chloride
For researchers and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 5-Bromopyridine-2-carbonyl chloride are paramount for maintaining a secure laboratory environment. This guide offers a direct, procedural framework for the safe neutralization and disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety.
As a corrosive and moisture-sensitive acid chloride, this compound's reactivity requires careful management during disposal to prevent skin burns, eye damage, and violent reactions.[1] Adherence to the following procedures is critical for the safe handling of this substance.
Key Chemical and Safety Data
A comprehensive understanding of a chemical's properties is the foundation of safe handling. The table below summarizes the essential data for this compound.
| Property | Value | Source |
| CAS Number | 137178-88-2 | [1] |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2][3] |
| Physical Form | Solid | |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Signal Word | Danger | |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures in a well-ventilated area, preferably a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
In Case of Spills: Spills should be absorbed with an inert material like sand or vermiculite.[4] The collected material must be placed in a designated, sealed container for hazardous waste.[4][5] Do not allow the chemical to enter drains or waterways.[4]
Experimental Protocol for Safe Disposal
This protocol provides a step-by-step methodology for the neutralization and disposal of this compound. This procedure must be performed in a certified chemical fume hood while wearing full PPE.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or a 5-10% sodium hydroxide (NaOH) solution
-
A large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place a large beaker containing a stir bar and a 5-10% solution of sodium bicarbonate or sodium hydroxide on a stir plate inside a chemical fume hood. An ice bath should be readily available to manage the reaction temperature.[3]
-
Slow Addition: Carefully and slowly add the this compound waste to the basic solution while stirring. The reaction is exothermic and will likely cause fizzing and fuming as it releases HCl gas.
-
Temperature Control: Monitor the reaction mixture's temperature. If the temperature increases significantly or the fuming becomes excessive, immediately halt the addition and cool the beaker in the ice bath.[3]
-
Complete Neutralization: After the final addition of the waste, continue to stir the mixture for at least one hour to ensure the reaction is complete.[3]
-
pH Verification: Use pH paper or a calibrated pH meter to check the solution's pH. The pH should be in the neutral range (pH 6-8).[3] If the solution remains acidic, add more of the basic solution until neutrality is achieved.[3]
-
Waste Collection: The neutralized solution is now considered hazardous waste because it contains a halogenated organic compound.[4] It must be transferred to a designated, chemically compatible, and leak-proof container with a secure cap.[4] Do not dispose of this waste down the drain.[4][6]
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and list all constituents, including the neutralized 5-bromopyridine-2-carboxylic acid and its corresponding salt, along with their approximate percentages.[4]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's certified chemical waste management program.
-
Decontamination: Thoroughly rinse all glassware and equipment used in the neutralization process with water.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromopyridine-2-carbonyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of 5-Bromopyridine-2-carbonyl chloride (CAS No. 137178-88-2). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that poses significant health risks upon exposure. The Globally Harmonized System (GHS) classification includes the signal word "Danger" and the GHS05 pictogram, indicating that it can cause severe skin burns and serious eye damage.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact.
The following table summarizes the required PPE for handling this compound. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).[2]
| Protection Type | Specific Equipment | Applicable Standards | Purpose and Guidelines |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn over goggles where there is a splash hazard.[3] | NIOSH (US) or EN 166 (EU).[2] | Protects against severe eye damage and irritation from dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). | Regulation (EU) 2016/425, EN 374.[2] | Prevents skin contact and corrosion.[1] Glove selection should be based on the specific breakthrough time and degradation data for the chemical. Double gloving is recommended for added protection.[3] |
| Body Protection | Chemical-resistant lab coat or a full protective suit. | EN 340.[2] | Protects skin from exposure. Contaminated clothing must be removed immediately and decontaminated before reuse. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved air-purifying respirator is required. | NIOSH (US) or EN 143 (EU). | Prevents irritation of the respiratory system. |
Logical Workflow for Safe Chemical Handling
The selection and use of PPE is the final line of defense in a comprehensive safety plan. The most effective approach follows the hierarchy of controls, which prioritizes eliminating or reducing hazards at their source.
Caption: Workflow for implementing safety controls for hazardous chemicals.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize the risk of exposure and contamination when handling this compound.
Step 1: Preparation
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Verify Controls: Ensure a certified chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all items for damage or defects before use.
Step 2: Handling
-
Work Area: Conduct all manipulations of the solid compound exclusively within a chemical fume hood to prevent inhalation of any dust or vapors.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.
-
Minimize Dust: Handle the material carefully to minimize dust generation.
-
Containment: Keep the container tightly closed when not in use.[5] The compound should be stored in a cool, dry place under an inert atmosphere.[1][6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.
Step 3: Post-Handling and Decontamination
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[5]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.
Emergency and Disposal Plan
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Call a physician immediately.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the material into a suitable, labeled container for disposal.
-
Do not let the product enter drains.
Disposal:
-
All waste material, including the chemical itself, empty containers, and contaminated PPE, must be disposed of as hazardous waste.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]
References
- 1. This compound | 137178-88-2 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 137178-88-2|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








